molecular formula C8H17NO B1503065 (S)-3-(tert-butyl)morpholine CAS No. 1007112-64-2

(S)-3-(tert-butyl)morpholine

Cat. No.: B1503065
CAS No.: 1007112-64-2
M. Wt: 143.23 g/mol
InChI Key: YGBCOMFKPPSDAN-SSDOTTSWSA-N
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Description

(S)-3-(tert-butyl)morpholine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3S)-3-tert-butylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBCOMFKPPSDAN-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693470
Record name (3S)-3-tert-Butylmorpholine
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Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007112-64-2
Record name (3S)-3-tert-Butylmorpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-tert-butylmorpholine
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Foundational & Exploratory

Physicochemical properties of (S)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (S)-3-(tert-butyl)morpholine The Conformationally Locked Chiral Scaffold in Drug Design

Executive Summary

This compound (CAS: 1007112-64-2) represents a specialized class of chiral heterocycles used primarily as a high-value building block in medicinal chemistry. Unlike the parent morpholine, the introduction of a bulky tert-butyl group at the C3 position imposes a rigid "conformational lock" on the ring system. This steric anchor forces the molecule into a single dominant chair conformation, reducing entropic penalties upon binding to protein targets. This guide details the physicochemical profile, structural mechanics, and synthetic utility of this scaffold, tailored for application scientists in drug discovery.

Molecular Identity & Physicochemical Profile

The physicochemical behavior of this compound is defined by the interplay between the polar morpholine ring and the lipophilic, bulky tert-butyl substituent.

Table 1: Core Physicochemical Data
PropertyValue / DescriptionNote
IUPAC Name (3S)-3-(2-methylpropan-2-yl)morpholineSpecific S-enantiomer
CAS Number 1007112-64-2Distinct from racemate (1260664-66-1)
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Physical State Colorless to pale yellow liquidLow-melting solid in high purity
Boiling Point ~170–175 °C (Predicted)Est.[1] based on N-t-butyl isomer data
LogP (Predicted) 1.02 ± 0.2Moderately lipophilic
TPSA 21.26 ŲFavorable for CNS penetration
pKa (Conj. Acid) ~8.4Comparable to morpholine (8.36)
Chirality S-configurationDerived from L-tert-Leucine

Expert Insight: The pKa of the secondary amine is modulated by the C3-substituent. While the tert-butyl group is electron-donating (+I effect), which typically increases basicity, the steric bulk hinders solvent stabilization of the protonated ammonium cation. These opposing effects result in a pKa very similar to the parent morpholine, preserving its utility as a physiological buffer and pharmacophore.

Structural Analysis: The "Conformational Lock"

The defining feature of this compound is its rigid stereochemistry. In a six-membered cyclohexane-like ring, a tert-butyl group has a steric A-value of >5 kcal/mol. This energetic penalty is so high that the tert-butyl group effectively never occupies the axial position.

  • Equatorial Anchor: The C3-tert-butyl group locks the morpholine ring into a chair conformation where the C3 substituent is equatorial.

  • Nitrogen Orientation: This locking effect dictates the spatial orientation of the nitrogen lone pair and the N-H bond, pre-organizing the molecule for binding interactions (e.g., in kinase hinge regions).

Diagram 1: Conformational Locking Mechanism

The following diagram illustrates the thermodynamic preference for the equatorial conformer, which is critical for structure-activity relationship (SAR) studies.

ConformationLock cluster_0 Thermodynamic Equilibrium Node_Axial Axial Conformer (High Energy, Unstable) Severe 1,3-Diaxial Strain Node_Equatorial Equatorial Conformer (Low Energy, Stable) 'Locked' Chair Geometry Node_Axial->Node_Equatorial  Steric Drive (>5 kcal/mol)   Node_Implication Drug Design Consequence: Reduced Entropic Penalty Defined Vector for N-Substitution Node_Equatorial->Node_Implication

Caption: The steric bulk of the tert-butyl group forces the morpholine ring into a rigid equatorial chair conformation, minimizing 1,3-diaxial interactions.

Synthetic Utility & Manufacturing Logic

To ensure high enantiomeric excess (ee), the synthesis of this compound typically bypasses chiral resolution of the racemate, favoring a "chiral pool" approach starting from L-tert-Leucine .

Strategic Protocol: From Amino Acid to Heterocycle
  • Reduction: L-tert-Leucine is reduced (e.g., using LiAlH₄ or borane) to the corresponding amino alcohol, (S)-2-amino-3,3-dimethylbutan-1-ol.

  • Cyclization: The amino alcohol is reacted with a glycol derivative (e.g., ethylene glycol ditosylate) or via a two-step alkylation (chloroacetyl chloride followed by reduction) to close the morpholine ring.

Why this route?

  • Causality: Direct alkylation of the chiral amino alcohol preserves the stereocenter established in the L-tert-Leucine starting material. Resolution of racemic 3-tert-butylmorpholine is difficult due to the steric hindrance near the amine, which interferes with chiral resolving agents.

Diagram 2: Retrosynthetic Workflow

Synthesis Start L-tert-Leucine (Chiral Pool Precursor) Step1 Reduction (LiAlH4 / THF) Start->Step1 Intermediate (S)-Amino Alcohol (Retention of Configuration) Step1->Intermediate Step2 Cyclization (Ethylene glycol disulfonate / Base) Intermediate->Step2 Product This compound (>98% ee) Step2->Product

Caption: Synthetic pathway utilizing the chiral pool (L-tert-Leucine) to guarantee stereochemical integrity of the final morpholine scaffold.

Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (Chiral HPLC)

Because the tert-butyl group lacks a strong chromophore, standard UV detection can be challenging. Derivatization or the use of refractive index (RI) / mass spectrometry (MS) detection is recommended.

  • Column: Polysaccharide-based (e.g., Chiralpak IA or IC, immobilized amylose/cellulose).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

    • Note: DEA is critical to suppress peak tailing caused by the secondary amine interacting with silanols.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (if derivatized with benzoyl chloride) or ELSD/MS for the free base.

  • Sample Prep: Dissolve 5 mg in 1 mL mobile phase.

Protocol B: Storage & Handling
  • Stability: The compound is stable at room temperature but absorbs CO₂ from the air (carbamate formation) due to its basicity.

  • Storage: Store under nitrogen or argon in a tightly sealed container at 2–8°C.

  • Handling: Use in a fume hood; the compound is a skin irritant and potential eye damager (H315, H318).

Applications in Drug Discovery

  • Proline Bioisostere: The (S)-3-tert-butylmorpholine scaffold mimics the turn-inducing properties of proline but with increased lipophilicity and metabolic stability.

  • Kinase Inhibition: In PI3K and mTOR inhibitors, the morpholine oxygen often acts as a hydrogen bond acceptor for the hinge region. The tert-butyl group directs this vector by locking the ring conformation, potentially improving selectivity for specific isoforms by clashing with non-conserved residues in the binding pocket.

  • Solubility Enhancement: Unlike a phenyl ring, the tert-butyl group adds bulk without π-stacking, disrupting crystal packing in drug candidates and often improving solubility despite the increase in lipophilicity.

References

  • ChemScene. (S)-3-tert-Butylmorpholine Product Analysis & CAS Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53338726, (3S)-3-tert-Butylmorpholine. Retrieved from

  • Journal of Organic Chemistry. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (Discusses conformational A-values and synthetic routes). Retrieved from

  • GuideChem. (R)-3-(tert-butyl)morpholine Properties and Safety. (Comparative data for enantiomers). Retrieved from

  • Sigma-Aldrich. L-tert-Leucine Product Sheet & Applications. (Precursor data). Retrieved from

Sources

Introduction: The Significance of Chiral Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-3-(tert-butyl)morpholine: Structure, Stereoselective Synthesis, and Application in Drug Discovery

In the landscape of contemporary drug development, the morpholine ring stands out as a "privileged" heterocyclic motif.[1][2][3] Its unique combination of a secondary amine and an ether functionality, constrained within a six-membered ring, imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates.[2] The ability of the morpholine scaffold to engage in crucial molecular interactions with biological targets, particularly protein kinases, has cemented its role as a cornerstone in the design of novel therapeutics.[1][2]

This guide moves beyond the general utility of morpholine to focus on a specific, high-value chiral building block: This compound . The introduction of a defined stereocenter and a sterically demanding tert-butyl group at the 3-position transforms the flexible morpholine scaffold into a conformationally restricted, stereochemically pure entity. This pre-organization is of paramount importance for researchers and drug development professionals, as it provides a powerful tool to achieve high target affinity and selectivity, thereby minimizing off-target effects and enhancing the therapeutic index of a potential drug.

As a Senior Application Scientist, my objective is to provide not just a recitation of facts, but a causal, experience-driven analysis of this molecule. We will delve into its precise three-dimensional structure, explore a robust and logical synthetic strategy that ensures stereochemical fidelity, and discuss its strategic application as a chiral building block in the rational design of next-generation pharmaceuticals.

PART 1: Structural Elucidation and Physicochemical Profile

A comprehensive understanding of a molecule's physical and structural characteristics is the foundation of its effective application. This compound is no exception. Its properties are a direct consequence of its unique atomic arrangement and stereochemistry.

Core Chemical Identity

The fundamental identity of this compound is established by its systematic nomenclature and universally recognized identifiers.

PropertyValueReference
IUPAC Name (3S)-3-tert-butylmorpholine[4]
CAS Number 1007112-64-2[4][5]
Molecular Formula C₈H₁₇NO[4][5]
Molecular Weight 143.23 g/mol [4][5]
SMILES CC(C)(C)[C@H]1COCCN1[4][5]
Stereochemistry and Conformational Analysis: The Role of the tert-Butyl Group

The defining feature of this molecule is the chiral center at the C3 position, designated as (S) according to the Cahn-Ingold-Prelog priority rules. This single stereocenter dictates the absolute three-dimensional arrangement of the substituents around the morpholine ring.

The morpholine ring typically adopts a stable chair conformation, similar to cyclohexane, to minimize torsional strain. The large, sterically demanding tert-butyl group has a profound impact on this conformation. Due to its size, it overwhelmingly favors an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions with the axial hydrogens and the lone pair of the nitrogen atom. This conformational locking provides a rigid and predictable scaffold for drug design.

// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-1.2!", fontcolor="#202124"]; O4 [label="O", pos="0,-1.7!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-1.2!", fontcolor="#202124"]; C6 [label="C", pos="1.2,0!", fontcolor="#202124"]; H_N [label="H", pos="0,1.2!", fontcolor="#202124"];

// tert-butyl group C_tert [label="C", pos="-2.4,-1.8!", fontcolor="#202124"]; CH3_1 [label="CH₃", pos="-3.4,-1.2!", fontcolor="#202124"]; CH3_2 [label="CH₃", pos="-2.4,-2.8!", fontcolor="#202124"]; CH3_3 [label="CH₃", pos="-1.8,-2.2!", fontcolor="#202124"];

// Stereochemistry label S_label [label="(S)", pos="-0.5,-0.9!", fontcolor="#EA4335", fontsize=14, fontname="Arial-Bold"];

// Bonds N1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- N1; N1 -- H_N; C3 -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3; } }

Caption: Structure of this compound with the (S)-chiral center.

PART 2: Stereoselective Synthesis: A Protocol Grounded in Mechanistic Rationale

The synthesis of enantiomerically pure compounds is a critical challenge in pharmaceutical manufacturing. For this compound, the primary objective is to construct the heterocyclic ring while preserving the integrity of the pre-existing stereocenter. A logical and efficient approach begins with a readily available chiral precursor.

Retrosynthetic Analysis and Strategy

Our retrosynthetic strategy hinges on disconnecting the morpholine ring to reveal a key chiral starting material. The most logical disconnection is at the N-C2 and C3-O bonds, which points to a chiral amino alcohol as the ideal precursor. (S)-2-(tert-butylamino)ethanol is not a common starting material. A more practical approach involves disconnecting the N-C6 and C5-O bonds, leading back to (S)-tert-leucinol. This amino alcohol is commercially available and possesses the required (S)-stereochemistry and the tert-butyl group, making it an excellent starting point.

The forward synthesis will therefore involve two key transformations:

  • N-Alkylation: Introduction of a two-carbon unit onto the nitrogen atom.

  • Intramolecular Cyclization: Formation of the ether linkage to close the morpholine ring.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Workflow Target This compound Intermediate N-protected Chiral Amino Ether Start (S)-tert-Leucinol (Chiral Pool Starting Material) Step1 Step 1: N-Alkylation with 2-Chloroethanol Step2 Step 2: Intramolecular Williamson Ether Synthesis (Ring Closure) Purification Step 3: Purification (Distillation / Chromatography) FinalProduct Final Product: This compound

Caption: Synthetic strategy for this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where the rationale for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize this compound from (S)-tert-leucinol.

Materials:

  • (S)-tert-Leucinol (1.0 eq)

  • 2-Chloroethanol (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step 1: N-Alkylation of (S)-tert-Leucinol

  • Causality: This step selectively alkylates the more nucleophilic amine in the presence of the hydroxyl group. Using a mild base like potassium carbonate prevents significant deprotonation of the alcohol, favoring N-alkylation. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.

  • Procedure:

    • To a round-bottom flask charged with (S)-tert-leucinol (1.0 eq) and potassium carbonate (2.0 eq), add anhydrous DMF.

    • Stir the suspension at room temperature.

    • Add 2-chloroethanol (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 12-18 hours).

    • Cool the reaction to room temperature and quench by pouring into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, (S)-2-((2-hydroxyethyl)amino)-3,3-dimethylbutan-1-ol, is typically carried forward without further purification.

Step 2: Intramolecular Cyclization (Williamson Ether Synthesis)

  • Causality: This step closes the morpholine ring. A strong base, sodium hydride, is required to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. The alkoxide then displaces the chlorine (which has been formed in situ from the other alcohol via an intermediate, or more practically, the reaction is performed as a one-pot synthesis from the start with a dihaloethane or by tosylating one alcohol first). A more direct and common literature method involves reacting the starting amino alcohol with a di-electrophile like bis(2-chloroethyl) ether. However, for a clear, step-wise protocol from a simpler precursor, we use a base-mediated intramolecular cyclization. Here, we will assume the N-alkylated intermediate from Step 1 is cyclized.

  • Procedure:

    • Safety Note: NaH reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

    • Suspend sodium hydride (2.2 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the crude (S)-2-((2-hydroxyethyl)amino)-3,3-dimethylbutan-1-ol from Step 1 in anhydrous THF and add it dropwise to the NaH suspension. (Vigorous hydrogen gas evolution will be observed).

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS for the formation of the product.

    • Cool the reaction to 0 °C and cautiously quench by the dropwise addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 3: Purification

  • Causality: The final product must be purified to remove any unreacted starting materials, byproducts, and residual solvent.

  • Procedure:

    • Purify the crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

    • Alternatively, for larger scales, purification can be achieved by vacuum distillation.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Chiral HPLC may be used to confirm enantiomeric purity.

PART 3: Application in Medicinal Chemistry

The incorporation of the this compound scaffold into a drug candidate is a strategic decision aimed at optimizing its pharmacological profile.[2][3] Its value lies in its dual function as a pharmacophore and a structural anchor.

  • Pharmacokinetic Enhancement: The morpholine ring is generally associated with improved pharmacokinetic properties.[2] The nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility, while the ether oxygen can act as a hydrogen bond acceptor.

  • Stereochemical Control: As a chiral building block, it allows for the precise installation of a stereocenter. This is critical for achieving selective binding to chiral biological targets like enzymes and receptors, which is a cornerstone of modern drug design.[6]

  • Conformational Rigidity: The equatorial tert-butyl group locks the ring into a defined chair conformation. This reduces the entropic penalty upon binding to a target protein, potentially leading to a significant increase in binding affinity.

G

Caption: Role of this compound as a scaffold in drug design.

Conclusion

This compound is more than just a chemical intermediate; it is a meticulously designed tool for the modern medicinal chemist. Its defined stereochemistry and conformationally rigid structure provide a reliable platform for constructing complex molecules with high specificity for their biological targets. The synthetic route, grounded in fundamental principles of organic chemistry, allows for its efficient and stereocontrolled preparation. As the demand for safer and more effective drugs continues to grow, the strategic use of such well-defined chiral building blocks will remain an indispensable component of successful drug discovery programs.

References

  • Shanghai Qingan New Material Technology Co., Ltd. TBM, t-Butyl morpholine - Specialty Amines.
  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. 2024;556:01051.
  • ChemBK. tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate.
  • PubChem. (3S)-3-tert-Butylmorpholine. National Center for Biotechnology Information.
  • ChemScene. This compound.
  • ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Google Patents. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • ResearchGate. Synthesis and SAR of morpholine and its derivatives: A review update.
  • ChemPoint. t-Butyl Morpholine-90%.
  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • Monument Chemical. t-Butyl Morpholine (TBM).
  • ACS Publications. Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.
  • Organic Chemistry Portal. Morpholine synthesis.
  • ResearchGate. Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • ChemMedChem. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • PubMed. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • PubMed. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

Sources

Introduction: The Significance of the Chiral Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Enantiopure (S)-3-(tert-butyl)morpholine

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its favorable physicochemical properties—including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor—make it an attractive component in drug design. When substituted at the C-3 position, a stereocenter is introduced, and the biological activity of the resulting enantiomers often differs significantly. The this compound motif is of particular interest, serving as a critical building block for novel therapeutics where the bulky tert-butyl group can provide specific steric interactions with biological targets, potentially enhancing potency and selectivity.

The synthesis of enantiomerically pure 3-substituted morpholines, however, presents a considerable challenge. Traditional methods often result in racemic mixtures requiring difficult and costly chiral resolution. Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes is a primary objective for process chemists and drug development professionals. This guide provides an in-depth analysis of field-proven, authoritative strategies for synthesizing enantiopure this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative evaluation of the methodologies.

Strategic Approaches to Enantioselective Synthesis

The construction of the chiral 3-substituted morpholine core can be broadly categorized into three main strategies: the use of a chiral pool, catalytic asymmetric synthesis, and substrate-controlled cyclization. Each approach offers distinct advantages and is suited to different stages of the drug development pipeline, from discovery to large-scale manufacturing.

G cluster_0 Core Synthetic Strategies A Chiral Pool Synthesis Target This compound A->Target Utilizes natural chiral starting materials B Catalytic Asymmetric Synthesis B->Target Generates chirality with a catalyst C Substrate-Controlled Synthesis C->Target Starting material's chirality directs cyclization

Caption: Overview of primary strategies for enantiopure morpholine synthesis.

Strategy 1: Chiral Pool Synthesis from L-tert-Leucinol

The chiral pool approach leverages readily available, inexpensive, and enantiomerically pure starting materials, such as amino acids, to serve as the foundation for the target molecule.[1] L-tert-leucine is an ideal precursor for this compound, as it already contains the required (S)-stereocenter and the tert-butyl group. The synthesis involves the reduction of the carboxylic acid to a primary alcohol, followed by the introduction of the remaining morpholine atoms and subsequent cyclization.

Causality and Rationale: This strategy is often favored in early-stage development and for process scale-up due to its reliability and the use of well-established chemical transformations. The stereochemistry is set from the beginning, eliminating the need for chiral catalysts or resolution. The choice of protecting groups is critical. A Boc (tert-butyloxycarbonyl) group is typically used to protect the amine, as it is stable under the reductive conditions required for the subsequent steps and can be removed under mild acidic conditions that do not compromise the morpholine ring.

Experimental Protocol: Chiral Pool Synthesis

Step 1: Reduction of N-Boc-L-tert-leucine to N-Boc-L-tert-leucinol

  • To a solution of N-Boc-L-tert-leucine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M HCl.

  • Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-tert-leucinol.

Step 2: N-Alkylation with 2-Chloroethanol

  • In a flame-dried flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv.) in anhydrous dimethylformamide (DMF).

  • Add a solution of N-Boc-L-tert-leucinol (1.0 equiv.) in DMF dropwise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature, then add 2-chloroethanol (1.2 equiv.).

  • Heat the reaction to 60 °C and stir for 16 hours.

  • Cool to room temperature, quench with water, and extract with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Deprotection and Intramolecular Cyclization

  • Dissolve the product from Step 2 in a solution of 4 M HCl in dioxane.

  • Stir at room temperature for 2 hours until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the resulting amine salt in a suitable solvent like methanol and add a base such as potassium carbonate to effect intramolecular cyclization via Sₙ2 reaction, yielding this compound.

  • The product is isolated after filtration and purification.

G A N-Boc-L-tert-leucine B N-Boc-L-tert-leucinol A->B BH₃·SMe₂ Reduction C N-Boc-N-(2-hydroxyethyl) -L-tert-leucinol B->C NaH, 2-Chloroethanol N-Alkylation D This compound C->D 1. HCl/Dioxane (Deprotection) 2. Base (Cyclization)

Caption: Workflow for the chiral pool synthesis of this compound.

Strategy 2: Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to generating chiral molecules.[2] For 3-substituted morpholines, a powerful one-pot, two-step catalytic sequence involving hydroamination followed by asymmetric transfer hydrogenation has been developed.[3][4] This method constructs the morpholine ring and sets the stereocenter in a single operation from an achiral starting material.

Causality and Rationale: This strategy is at the forefront of modern synthetic chemistry. The initial step involves an intramolecular hydroamination of an aminoalkyne substrate, catalyzed by a titanium complex, to form a cyclic imine intermediate.[3] This intermediate is not isolated but is immediately subjected to an asymmetric transfer hydrogenation using a well-defined Noyori-type ruthenium catalyst.[2] The chirality of the final product is dictated by the chiral ligands on the ruthenium catalyst, which directs the hydride transfer to one face of the imine, leading to high enantiomeric excess (>95% ee).[3] Mechanistic studies suggest that hydrogen bonding between the ether oxygen of the substrate and the catalyst's ligand framework is crucial for achieving this high level of stereocontrol.[2][3]

Experimental Protocol: Catalytic Asymmetric Synthesis

Step 1: Synthesis of the Aminoalkyne Substrate

  • Synthesize the requisite starting material, 4-(tert-butyl)-N-(2-propynyl)but-3-en-1-amine, from commercially available materials.

Step 2: One-Pot Tandem Hydroamination/Asymmetric Transfer Hydrogenation

  • In a glovebox, charge a reaction vessel with the titanium hydroamination catalyst (e.g., a bis(amidate)bis(amido)Ti complex, 5 mol%).

  • Add a solution of the aminoalkyne substrate (1.0 equiv.) in an anhydrous, non-polar solvent such as toluene.

  • Heat the reaction to 110 °C and stir for 24 hours to ensure complete formation of the cyclic imine intermediate.

  • Cool the reaction vessel to room temperature.

  • Add the asymmetric transfer hydrogenation catalyst (e.g., RuCl, 1-2 mol%) and a hydrogen source, typically a mixture of formic acid and triethylamine (5:2 azeotrope).

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography to afford enantiopure this compound.

G cluster_pot One-Pot Reaction Vessel A Aminoalkyne Substrate B Cyclic Imine Intermediate A->B Ti Catalyst Hydroamination C This compound B->C Ru Catalyst (Chiral) Asymmetric Transfer Hydrogenation

Caption: Workflow for catalytic asymmetric synthesis via a one-pot tandem reaction.

Strategy 3: Substrate-Controlled Diastereoselective Synthesis

In a substrate-controlled approach, the stereochemistry of the final product is dictated by a pre-existing chiral center in the starting material. A concise synthesis of cis-3,5-disubstituted morpholines has been developed using a palladium-catalyzed intramolecular carboamination reaction of O-allyl ethanolamine derivatives.[5] This method can be adapted to synthesize 3-substituted morpholines by selecting the appropriate starting amino alcohol.

Causality and Rationale: This modular approach begins with an enantiopure amino alcohol, such as L-tert-leucinol.[5] The key step is a Pd-catalyzed intramolecular reaction where the amine attacks one end of an allyl group, and an aryl or vinyl group (delivered from an aryl/vinyl halide) adds to the other end, forming the morpholine ring in a single step. The stereochemistry at the C3 position is retained from the starting amino alcohol, ensuring an enantiopure product. This method is particularly valuable for creating libraries of analogues, as the substituent introduced via the aryl/vinyl halide can be easily varied.[5]

Experimental Protocol: Substrate-Controlled Synthesis

Step 1: Synthesis of the O-allyl Ethanolamine Precursor

  • Protect the amino group of L-tert-leucinol with a suitable protecting group (e.g., Boc).

  • React the N-Boc-L-tert-leucinol with sodium hydride followed by allyl bromide to form the corresponding O-allyl ether.

  • Remove the Boc protecting group under acidic conditions (e.g., TFA or HCl in dioxane) to yield the free amine precursor.

Step 2: Palladium-Catalyzed Intramolecular Carboamination

  • To a mixture of the O-allyl ethanolamine precursor (1.0 equiv.), an aryl or vinyl bromide (1.1 equiv.), and a base such as sodium tert-butoxide (NaOtBu, 2.2 equiv.) in an anhydrous solvent like toluene, add the palladium catalyst. The catalyst is typically generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand.

  • Heat the reaction mixture under a nitrogen or argon atmosphere at 80-100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 3-substituted morpholine. For the synthesis of this compound, a vinylating agent that results in a hydrogen after a subsequent reduction step would be employed.

Comparative Analysis and Data Summary

FeatureChiral Pool SynthesisCatalytic Asymmetric SynthesisSubstrate-Controlled Synthesis
Chirality Source Chiral Starting Material (e.g., L-tert-leucine)Chiral CatalystChiral Starting Material (e.g., L-tert-leucinol)
Typical Yield Good to ExcellentGoodModerate to Good[5]
Enantiomeric Excess >99% (inherent)Typically >95%[3]>99% (inherent)
Key Advantages Reliable, robust, no need for expensive chiral catalysts.Highly atom-economical, starts from achiral materials, elegant.Modular, allows for diverse substitution patterns.
Key Disadvantages Limited by availability of chiral starting materials.Requires screening/optimization of catalysts and ligands.Multi-step precursor synthesis required.
Ideal Application Process development, large-scale synthesis.Discovery chemistry, route scouting.Medicinal chemistry, analogue synthesis.

Conclusion

The synthesis of enantiopure this compound is a critical endeavor for the advancement of novel pharmaceuticals. The choice of synthetic strategy depends heavily on the specific project requirements, including scale, cost, and the need for analogue synthesis. The Chiral Pool approach offers a robust and reliable pathway suitable for large-scale production, leveraging the inherent chirality of natural amino acids. For ultimate efficiency and elegance, Catalytic Asymmetric Synthesis provides a state-of-the-art solution that builds value from simple achiral precursors. Finally, the Substrate-Controlled methodology offers a flexible and modular route, ideal for exploring structure-activity relationships in a drug discovery setting. By understanding the principles and practicalities of each of these authoritative methods, researchers and drug development professionals can make informed decisions to accelerate their programs.

References

  • Bornholdt, J., Felding, J., & Kristensen, J. L. (2010). Synthesis of enantiopure 3-substituted morpholines. The Journal of Organic Chemistry, 75(21), 7454–7457. [Link]

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  • Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Aratikatla, E. K., & Bhattacharya, A. K. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Tetrahedron Letters, 56(40), 5434-5437. [Link]

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  • Singh, S., & Singh, S. (2014). Amino acid chirons: a tool for asymmetric synthesis of heterocycles. RSC Advances, 4(55), 29215-29261. [Link]

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  • PubMed. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link]

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Sources

(S)-3-(tert-butyl)morpholine as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct stereochemically complex molecules is paramount. Chiral building blocks, possessing inherent stereochemical information, serve as invaluable starting points for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Among these, heterocycles bearing stereogenic centers are of particular interest due to their prevalence in a vast array of bioactive molecules. (S)-3-(tert-butyl)morpholine is an emerging chiral building block that combines the conformational rigidity of the morpholine ring with the significant steric bulk of a tert-butyl group, offering unique opportunities for stereocontrol in asymmetric transformations.

This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its applications as a chiral auxiliary and building block in organic synthesis. The content is designed to provide researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights necessary to leverage the potential of this versatile chiral molecule.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₈H₁₇NO[1][2]
Molecular Weight 143.23 g/mol [1][2]
Appearance Colorless to amber liquid (predicted)[3][4]
Boiling Point 178 °C (for 4-tert-butylmorpholine)[3]
Density 0.93 g/mL (for 4-tert-butylmorpholine)[3]
Topological Polar Surface Area 21.3 Ų[1]
XLogP3 1.2[1]

Safety Profile: this compound is classified as a combustible liquid and can cause skin irritation and serious eye damage. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[1]

Synthesis of this compound

The most direct and enantioselective route to this compound involves the cyclization of the corresponding chiral 1,2-amino alcohol, (S)-2-amino-3,3-dimethyl-1-butanol, also known as (S)-tert-leucinol. A recently developed green and efficient protocol for the synthesis of morpholines from 1,2-amino alcohols provides a robust framework for this transformation.[5] This method utilizes ethylene sulfate as a two-carbon electrophile, followed by a base-mediated cyclization.

Synthesis of this compound cluster_0 Step 1: N-alkylation cluster_1 Step 2: Intramolecular Cyclization (Williamson Ether Synthesis) start (S)-tert-leucinol intermediate N-(2-hydroxyethyl)-(S)-tert-leucinol (in situ) start->intermediate reagent1 Ethylene sulfate tBuOK, THF intermediate2 N-(2-hydroxyethyl)-(S)-tert-leucinol (alkoxide) intermediate->intermediate2 tBuOK final This compound intermediate2->final Intramolecular SN2

Figure 1: Synthetic pathway to this compound.
Detailed Experimental Protocol (Adapted from Ortiz et al., 2024[5])

Step 1 & 2: One-Pot N-alkylation and Cyclization

  • To a solution of (S)-2-amino-3,3-dimethyl-1-butanol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere of nitrogen, is added potassium tert-butoxide (tBuOK, 2.2 eq) in one portion.

  • The resulting suspension is stirred at room temperature for 30 minutes.

  • A solution of ethylene sulfate (1.1 eq) in anhydrous THF is added dropwise over 15 minutes.

  • The reaction mixture is then heated to reflux (approximately 66 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate (3 x volume of THF).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Rationale for Experimental Choices:

  • tBuOK as Base: A strong, non-nucleophilic base is required to deprotonate both the amine and the hydroxyl groups of the amino alcohol. The initial deprotonation of the more acidic amine facilitates the nucleophilic attack on ethylene sulfate. The second equivalent of base is necessary for the subsequent deprotonation of the hydroxyl group to form the alkoxide for the intramolecular cyclization.

  • Ethylene Sulfate as Electrophile: This reagent serves as a masked 2-hydroxyethylating agent. The initial SN2 reaction with the amine opens the cyclic sulfate, which is then hydrolyzed upon workup to reveal the N-(2-hydroxyethyl) intermediate. This approach avoids the use of more hazardous reagents like 2-chloroethanol.[5]

  • One-Pot Procedure: Combining the N-alkylation and cyclization steps into a single operation improves the overall efficiency and reduces waste, aligning with the principles of green chemistry.[5]

Spectroscopic Characterization (Predicted)

1H NMR:

  • tert-Butyl group: A sharp singlet integrating to 9 protons, typically in the upfield region (δ 0.9-1.2 ppm).

  • Morpholine ring protons: A series of complex multiplets between δ 2.5 and 4.0 ppm. The proton at the C3 position, adjacent to the tert-butyl group, would likely appear as a doublet of doublets.

  • NH proton: A broad singlet, the chemical shift of which would be dependent on the concentration and solvent.

13C NMR:

  • tert-Butyl group: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

  • Morpholine ring carbons: Four distinct signals for the four carbons of the morpholine ring. The carbon at the C3 position would be significantly influenced by the tert-butyl substituent.

Mass Spectrometry: The nominal mass of the protonated molecule [M+H]+ would be 144.14.

Applications in Asymmetric Synthesis

The synthetic utility of this compound stems from the stereodirecting influence of the bulky tert-butyl group at the C3 position. This steric hindrance can effectively shield one face of the molecule, leading to high diastereoselectivity in reactions involving the morpholine nitrogen or other functional groups attached to it.

Applications_in_Asymmetric_Synthesis cluster_0 Diastereoselective Alkylation cluster_1 Asymmetric Aldol Reactions Chiral_Auxiliary This compound as a Chiral Auxiliary Alkylation_Start N-Acyl-(S)-3-(tert-butyl)morpholine Chiral_Auxiliary->Alkylation_Start Aldol_Start N-Propionyl-(S)-3-(tert-butyl)morpholine Chiral_Auxiliary->Aldol_Start Alkylation_Enolate Chiral Enolate Alkylation_Start->Alkylation_Enolate LDA, THF, -78 °C Alkylation_Product Diastereomerically Enriched Product Alkylation_Enolate->Alkylation_Product Electrophile (e.g., R-X) Aldol_Enolate Chiral Boron Enolate Aldol_Start->Aldol_Enolate Bu₂BOTf, Et₃N Aldol_Product Syn or Anti Aldol Adduct Aldol_Enolate->Aldol_Product Aldehyde (R'CHO)

Figure 2: Representative applications of this compound as a chiral auxiliary.
Diastereoselective Alkylation of Enolates

When acylated on the nitrogen, this compound can serve as a chiral auxiliary for the diastereoselective alkylation of the corresponding enolate. The bulky tert-butyl group is expected to lock the conformation of the morpholine ring, forcing the acyl group to adopt a specific orientation. Upon enolization, the tert-butyl group would then effectively block one face of the enolate, directing the incoming electrophile to the opposite face with high selectivity. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched alkylated product.

Asymmetric Aldol Reactions

Similar to the well-established Evans oxazolidinone auxiliaries, N-acyl derivatives of this compound can be employed in asymmetric aldol reactions. The formation of a chiral boron enolate, followed by reaction with an aldehyde, is anticipated to proceed with a high degree of stereocontrol. The facial selectivity of the aldol addition would be dictated by the steric hindrance imposed by the tert-butyl group, leading to the preferential formation of one diastereomer of the aldol adduct. The stereochemical outcome (syn or anti) would depend on the geometry of the enolate and the reaction conditions.

Role in Pharmaceutical Synthesis

The morpholine scaffold is a common feature in many approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[6] Chiral substituted morpholines are key intermediates in the synthesis of several pharmaceuticals. For instance, a substituted chiral morpholine is a core component of the antiemetic drug Aprepitant. While this compound itself may not be a direct precursor, its utility as a chiral building block opens avenues for the synthesis of novel drug candidates containing a stereodefined morpholine ring.

Mechanistic Insights: The Role of the tert-Butyl Group in Stereocontrol

The efficacy of this compound as a chiral directing group is rooted in fundamental principles of stereochemistry and conformational analysis.

  • Conformational Rigidity: The morpholine ring typically exists in a chair conformation. The large A-value of the tert-butyl group (approximately 5 kcal/mol) strongly disfavors an axial orientation due to severe 1,3-diaxial interactions.[7] Consequently, the tert-butyl group will almost exclusively occupy the equatorial position, effectively locking the conformation of the six-membered ring.

  • Steric Shielding: This fixed equatorial position of the bulky tert-butyl group creates a highly differentiated steric environment around the morpholine scaffold. One face of the molecule is significantly more hindered than the other. In reactions involving the formation of a new stereocenter, this steric bias directs the approach of incoming reagents to the less hindered face, resulting in a high degree of diastereoselectivity.

  • Influence on Acyl Group Orientation: When the morpholine nitrogen is acylated, the tert-butyl group influences the preferred conformation of the N-acyl substituent. This, in turn, dictates the geometry of the resulting enolate in reactions such as alkylations and aldol additions, further contributing to the stereochemical outcome.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in asymmetric synthesis. Its straightforward synthesis from a readily available chiral amino alcohol, combined with the powerful stereodirecting ability of the tert-butyl group, makes it an attractive tool for the construction of complex, enantiomerically pure molecules. As the demand for sophisticated chiral compounds continues to grow, particularly in the pharmaceutical and agrochemical industries, the application of well-designed chiral building blocks like this compound will undoubtedly play an increasingly important role. Further exploration of its utility in a broader range of asymmetric transformations is warranted and is expected to unveil new and efficient synthetic strategies.

References

  • Google Patents. (n.d.). Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved February 6, 2026, from [Link]

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  • University of San Diego. (2007). Reaction of Morpholine with t-Butyl Acetoacetate. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). (3S)-3-tert-Butylmorpholine. Retrieved February 6, 2026, from [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved February 6, 2026, from [Link]

  • Shanghai Cahn Amine New Materials Technology Co., Ltd. (n.d.). TBM, t-Butyl morpholine. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic insights into ligand-controlled diastereoselectivity in iridium-catalyzed stereoselective coupling of allylic ethers and alkynes: a DFT perspective. Retrieved February 6, 2026, from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Retrieved February 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various.... Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanistic insights into the synergistic catalysis through control.... Retrieved February 6, 2026, from [Link]

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  • ResearchGate. (n.d.). Three Sequential C-N Bond Formation: tert-Butyl Nitrite as a N1 Synthon in a Three Component Reaction Leading to Imidazo[1,2-a]quinolines/ Imidazo[2,1-a]isoquinolines. Retrieved February 6, 2026, from [Link]

  • PubMed. (2019). Mechanistic insights into mRNA 3'-end processing. Retrieved February 6, 2026, from [Link]

  • IntechOpen. (2021). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Recent studies on conformational analysis and steric effects. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. Retrieved February 6, 2026, from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved February 6, 2026, from [Link]

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Sources

The Privileged Scaffold: A Technical Guide to the Applications of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in modern chemistry.[1][2] Its unique combination of physicochemical properties—including metabolic stability, aqueous solubility, and the ability to engage in hydrogen bonding—has made it a cornerstone in the design of bioactive molecules and advanced materials. This in-depth technical guide provides a comprehensive overview of the diverse applications of substituted morpholines, with a particular focus on their transformative role in medicinal chemistry, their utility in agrochemicals, and their emerging potential in materials science. We will delve into the structure-activity relationships that underpin their biological effects, explore key synthetic strategies for their preparation, and provide practical insights for researchers looking to leverage the power of this versatile scaffold.

The Morpholine Moiety: A Profile of a Privileged Structure

The morpholine nucleus is a saturated heterocycle with the chemical formula C4H9NO.[3] Its chair-like conformation and the presence of both a hydrogen bond acceptor (the oxygen atom) and a hydrogen bond donor/acceptor (the secondary amine) are central to its utility.[4] The nitrogen atom's basicity is attenuated by the electron-withdrawing effect of the adjacent oxygen, resulting in a pKa that is often more favorable for biological applications compared to more basic amines like piperidine.[5] This unique electronic and conformational profile allows substituted morpholines to present appended functionalities in precise three-dimensional orientations, facilitating optimal interactions with biological targets.[4]

Medicinal Chemistry: The Morpholine Scaffold in Drug Design and Development

The incorporation of the morpholine moiety is a well-established strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] Its presence can improve metabolic stability by blocking sites of oxidation and can increase aqueous solubility, a critical factor for drug delivery and bioavailability.

Marketed Drugs and Clinical Candidates

A testament to the significance of the morpholine scaffold is the number of approved drugs that feature this heterocycle. These drugs span a wide range of therapeutic areas, highlighting the versatility of the morpholine ring in interacting with diverse biological targets.

DrugTherapeutic AreaMechanism of ActionRole of the Morpholine Moiety
Linezolid AntibacterialInhibitor of bacterial protein synthesisThe N-acetyl-3-fluorophenyl-substituted morpholine ring is crucial for binding to the 23S ribosomal RNA of the 50S subunit.
Gefitinib AnticancerEpidermal Growth Factor Receptor (EGFR) kinase inhibitorThe morpholine group enhances solubility and provides a key interaction point within the ATP-binding pocket of the EGFR kinase domain.
Reboxetine AntidepressantNorepinephrine reuptake inhibitorThe C-substituted morpholine is a core part of the pharmacophore, responsible for the selective inhibition of norepinephrine transport.[5]
Phendimetrazine Appetite SuppressantSympathomimetic amineThe morpholine ring is integral to the molecule's stimulant properties.[5]
Aprepitant AntiemeticNeurokinin 1 (NK1) receptor antagonistThe morpholine-containing side chain is essential for high-affinity binding to the NK1 receptor.
Diverse Pharmacological Activities

The applications of substituted morpholines in medicinal chemistry are vast and continue to expand. Thoughtfully substituted morpholine derivatives have demonstrated a wide array of biological activities, including:

  • Anticancer Activity: Beyond EGFR inhibitors like Gefitinib, substituted morpholines have shown promise as inhibitors of other kinases, such as mTOR, and in the development of cytotoxic agents against various cancer cell lines.[6][7] The development of morpholine-containing anticancer drugs with minimal side effects is an active area of research.[4]

  • Antibacterial and Antifungal Activity: The success of Linezolid has spurred further research into morpholine-based antimicrobials.[6]

  • Anti-inflammatory and Analgesic Effects: Morpholine derivatives have been shown to possess anti-inflammatory and analgesic properties.[6]

  • Central Nervous System (CNS) Disorders: The morpholine scaffold is a useful component in the development of drugs targeting the CNS due to its favorable lipophilic-hydrophilic balance.[4] This has led to the discovery of morpholine-containing compounds with antidepressant, anxiolytic, and neuroprotective activities.

Agrochemicals: Protecting Crops with Morpholine-Based Compounds

The influence of the morpholine scaffold extends beyond medicine into the realm of agriculture, where its derivatives are utilized as potent and selective agrochemicals.[8][9]

Fungicides

A significant class of agricultural fungicides is based on the morpholine scaffold. These compounds, often referred to as ergosterol biosynthesis inhibitors, disrupt the synthesis of the fungal cell membrane.[10] Notable examples include:

  • Fenpropimorph: A widely used systemic fungicide for the control of powdery mildew and rusts in cereals.

  • Tridemorph: Another systemic fungicide effective against a range of fungal pathogens in various crops.

  • Amorolfine: Used topically in human and veterinary medicine as an antifungal, but its derivatives have agricultural applications.[10]

The morpholine ring in these fungicides is crucial for their mechanism of action, contributing to their binding affinity for the target enzymes in the ergosterol biosynthesis pathway.

Herbicides and Insecticides

Substituted morpholines have also been incorporated into the design of herbicides and insecticides.[8] They can act as solvents and stabilizers in pesticide formulations, improving the solubility, dispersion, and shelf-life of the active ingredients. Research is ongoing to develop novel morpholine-containing pesticides with improved efficacy and environmental profiles.[8]

Materials Science: The Frontier of Morpholine-Based Polymers

In recent years, the morpholine moiety has been explored as a building block for advanced materials, particularly stimuli-responsive polymers.[11][12] These "smart" materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light.

Stimuli-Responsive Hydrogels

Polymers derived from morpholine, such as poly(N-acryloyl morpholine) (PNAM), are biocompatible and highly hydrophilic.[12] These polymers can be used to create hydrogels that exhibit swelling or shrinking behavior in response to changes in pH or temperature.[11] Such materials have potential applications in:

  • Drug Delivery: Smart hydrogels can be designed to release a therapeutic agent in a controlled manner at a specific site in the body.

  • Tissue Engineering: Biocompatible and stimuli-responsive scaffolds can provide a supportive environment for cell growth and tissue regeneration.

The morpholine ring's ability to participate in hydrogen bonding and its influence on the polymer's hydrophilicity are key to the performance of these materials.[12]

Synthesis of Substituted Morpholines: Key Methodologies

The widespread application of substituted morpholines has driven the development of numerous synthetic strategies for their preparation. The choice of method often depends on the desired substitution pattern and stereochemistry.

Classical and Modern Synthetic Approaches

Several established methods for constructing the morpholine ring are widely used:

  • From Amino Alcohols: The cyclization of 1,2-amino alcohols is a common and versatile approach.[13]

  • From Epoxides: The reaction of epoxides with amino alcohols can also yield substituted morpholines.[13]

  • Palladium-Catalyzed Carboamination: A modern and efficient method for the synthesis of cis-3,5-disubstituted morpholines involves the palladium-catalyzed carboamination of substituted ethanolamine derivatives with aryl or alkenyl bromides.[14] This strategy allows for the creation of a diverse range of enantiopure morpholines.[14]

  • Photocatalytic Annulation: A recently developed photocatalytic, diastereoselective annulation strategy enables the synthesis of morpholines from readily available starting materials.[15]

Experimental Protocol: Palladium-Catalyzed Synthesis of a cis-3,5-Disubstituted Morpholine

The following is a representative protocol for the synthesis of a cis-3,5-disubstituted morpholine via palladium-catalyzed carboamination, based on established methodologies.[14]

Step 1: Synthesis of the O-Allyl Ethanolamine Precursor

  • To a solution of the enantiopure N-Boc protected amino alcohol in an appropriate solvent (e.g., THF), add sodium hydride (NaH) at 0 °C.

  • Allow the reaction to stir for 30 minutes at 0 °C.

  • Add allyl bromide and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting allyl ether by flash chromatography.

  • Cleave the Boc-protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Perform a palladium-catalyzed N-arylation of the resulting amine to afford the O-allyl ethanolamine precursor.

Step 2: Palladium-Catalyzed Carboamination

  • In a glovebox, combine the O-allyl ethanolamine precursor, an aryl or alkenyl bromide, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(2-furyl)3), and a base (e.g., NaOtBu) in a sealed tube.

  • Add an anhydrous solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) for the specified time.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash chromatography to yield the desired cis-3,5-disubstituted morpholine.

G cluster_0 Synthesis of O-Allyl Ethanolamine Precursor cluster_1 Pd-Catalyzed Carboamination N-Boc Amino Alcohol N-Boc Amino Alcohol Allyl Ether Allyl Ether N-Boc Amino Alcohol->Allyl Ether 1. NaH 2. Allyl Bromide Amine TFA Salt Amine TFA Salt Allyl Ether->Amine TFA Salt TFA O-Allyl Ethanolamine O-Allyl Ethanolamine Amine TFA Salt->O-Allyl Ethanolamine Pd-catalyzed N-arylation cis-3,5-Disubstituted Morpholine cis-3,5-Disubstituted Morpholine O-Allyl Ethanolamine->cis-3,5-Disubstituted Morpholine Pd(OAc)2, Ligand, Base Aryl/Alkenyl Bromide

Caption: Palladium-catalyzed synthesis of cis-3,5-disubstituted morpholines.

Future Perspectives and Conclusion

The future of substituted morpholines in science and industry appears bright.[7] In medicinal chemistry, the continuous demand for novel therapeutics will drive the development of new morpholine derivatives with enhanced biological activities and improved safety profiles.[7] In agrochemicals, the need for sustainable agricultural practices will likely boost the development of new morpholine-based fungicides and herbicides.[7] Furthermore, the exploration of morpholine derivatives in materials science is poised to yield novel smart materials with tailored properties for a range of applications.[7]

References

  • Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021-09-25).
  • Morpholine - IRO Group Inc. - IRO Chemical. IRO Group Inc.
  • Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. (2022-02-25). Organic Letters - ACS Publications. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024-03-20). PMC. [Link]

  • Morpholine Supplier | 110-91-8 | Your Reliable Distributor MAGlobal Trading. MAGlobal Trading.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. [Link]

  • Biological relevance and synthesis of C-substituted morpholine derivatives. (2019-08-10).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022-04-13). International journal of health sciences - ScienceScholar. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Morpholine Derivatives in Agrochemical Discovery and Development. (2023-08-15). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2024-04-17). Journal of the American Chemical Society.
  • New stimuli-responsive polymers derived
  • Morpholine Derivatives in Agrochemical Discovery and Development. (2023-09-25). ResearchGate. [Link]

  • Morpholine synthesis. Organic Chemistry Portal.
  • MORPHOLINE.
  • MORPHOLINE (110-91-8).
  • Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications. (2020-01-01). ResearchGate. [Link]

  • Synthesis and kinetic analysis of poly(N-acryloylmorpholine)
  • Morpholine derivatives: Significance and symbolism. (2024-12-18).
  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems.

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Technical Guide: Safety, Handling, and Operational Protocols for (S)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-(tert-butyl)morpholine (CAS: 1007112-64-2) represents a "privileged scaffold" in modern medicinal chemistry. The introduction of the bulky tert-butyl group at the C3 position of the morpholine ring imparts significant conformational rigidity and lipophilicity, often improving the metabolic stability and selectivity of kinase inhibitors and GPCR ligands.

However, this structural advantage introduces specific safety and handling challenges. Unlike simple morpholine, the tert-butyl derivative possesses enhanced lipophilicity, acting as a "Trojan horse" that can facilitate rapid dermal absorption of this corrosive secondary amine. This guide synthesizes field-proven handling protocols, focusing on the prevention of carbamate formation (CO₂ sensitivity), chiral integrity maintenance, and safe neutralization of the hydrochloride salt.

Part 1: Chemical Identity & Physicochemical Profile

The distinct properties of the (S)-enantiomer require precise identification to prevent costly stereochemical mismatches in downstream synthesis.

Table 1: Substance Identification & Properties
PropertyDataNotes
IUPAC Name (3S)-3-(2-methylpropan-2-yl)morpholine
CAS (Free Base) 1007112-64-2Liquid/Low-melting solid
CAS (HCl Salt) 1063756-76-2White crystalline solid (Preferred storage form)
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Chirality (S)-EnantiomerCritical for biological activity
pKa (Calc.) ~10.5 - 11.0Strong secondary base
Solubility DCM, MeOH, THFPoor water solubility (Free base)

Part 2: Hazard Identification & Toxicology[2][3]

Core Hazard Directive: Treat this compound not just as a corrosive base, but as a transdermal toxin .

The "Lipophilic Trojan Horse" Effect

Standard morpholine is corrosive but water-soluble. The tert-butyl group in this compound significantly increases the LogP (partition coefficient). This allows the molecule to penetrate the lipid bilayer of the stratum corneum more effectively than its unsubstituted parent.

  • Skin Corrosion (Category 1B): Causes irreversible skin damage. The lipophilic nature accelerates deep tissue necrosis.

  • Serious Eye Damage (Category 1): Vapors or splashes can cause corneal opacification and permanent blindness.

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2]

Reactivity Hazard: The "Carbamate Trap"

Secondary amines react reversibly with atmospheric CO₂ to form carbamates (ammonium carbamate salts).



  • Impact: Formation of white crusts on the container rim.

  • Consequence: Changes stoichiometry in coupling reactions and can lead to pressure buildup in sealed vessels if heated (releasing CO₂).

Part 3: Storage & Stability

To maintain the high enantiomeric excess (ee) and chemical purity required for drug development, strict storage protocols are non-negotiable.

  • Primary Storage Form: Store as the Hydrochloride (HCl) salt whenever possible. The salt is chemically stable, non-volatile, and resistant to oxidation/carbamate formation.

  • Atmosphere: Store under Argon or Nitrogen . The free base is hygroscopic and avidly absorbs CO₂.

  • Temperature: Refrigerate (2–8°C).

  • Container: Amber glass with Teflon-lined caps. Avoid metal containers due to potential corrosion.

Part 4: Operational Protocols

Protocol A: Liberation of Free Base from HCl Salt

Most commercial sources supply the HCl salt. However, nucleophilic substitution reactions (e.g., SₙAr, Buchwald-Hartwig) often require the free amine. In situ neutralization is possible but can introduce inorganic salts that interfere with catalysis.

Objective: Isolate chemically pure this compound free base without eroding chiral purity.

Reagents:

  • This compound HCl

  • Dichloromethane (DCM) (Solvent of choice due to high solubility of the lipophilic amine)

  • 1N NaOH (aq) or Saturated NaHCO₃ (Gentler, prevents potential racemization)

  • Anhydrous Na₂SO₄

Workflow Visualization (DOT):

FreeBasingWorkflow Start Start: Weigh HCl Salt Dissolve Suspend in DCM (10 mL/g) Start->Dissolve Basify Add 1N NaOH (pH > 12, 0°C) Dissolve->Basify Exothermic Partition Partition Layers (Vigorous Stirring) Basify->Partition Extract Collect Organic Phase (DCM) Partition->Extract ReExtract Back-Extract Aqueous with DCM (2x) Partition->ReExtract Dry Dry over Na2SO4 Filter Extract->Dry ReExtract->Extract Combine Organics Conc Concentrate (Rotovap) < 30°C Dry->Conc Final Yield: Clear Oil (Store under Ar) Conc->Final

Figure 1: Step-by-step workflow for the safe liberation of the free amine from its hydrochloride salt.

Protocol B: Safe Handling & Spill Response

Due to the corrosivity and volatility of the free base, engineering controls are the first line of defense.

Engineering Controls:

  • Fume Hood: Mandatory. Minimum face velocity 100 fpm.

  • Glove Box: Recommended for handling >10g of the free base to prevent carbamate formation.

Personal Protective Equipment (PPE) Matrix:

  • Gloves: Laminate film (Silver Shield) or Thick Nitrile (double-gloved) .

    • Warning: Thin disposable nitrile gloves offer <5 minutes protection against lipophilic amines.

  • Eye Protection: Chemical splash goggles + Face shield (if pouring).

  • Body: Lab coat + Chemical-resistant apron.

Part 5: Quality Control & Chiral Integrity

Ensuring the "S" configuration is maintained is critical.

Method: Chiral HPLC / SFC

  • Column: Chiralpak IA or IC (Immobilized amylose/cellulose derivatives often work best for amines).

  • Mobile Phase: Hexane/IPA + 0.1% Diethylamine (DEA).

    • Note: The DEA additive is crucial. It sharpens the peak by suppressing the ionization of the secondary amine on the silica support. Without DEA, peak tailing will obscure the enantiomeric ratio.

Part 6: Emergency Response

Scenario: Skin Contact

  • Immediate Action: Do not wipe (wiping drives the chemical deeper).

  • Flush: Rinse with copious water for 15 minutes.

  • Neutralize: Do not use vinegar or acids. Continue water flush.[3][4]

  • Medical: Seek evaluation for chemical burns.

Scenario: Spills

  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Don full PPE (including respirator if outside hood).

  • Absorb: Use a dry sand or vermiculite mixture.

    • Avoid: Cellulose-based absorbents (paper towels) with strong oxidizers, though acceptable here, they may react exothermically with concentrated bases.

  • Disposal: Collect in a container marked "Corrosive Alkali Waste".

References

  • PubChem. (2025).[5][6] (3S)-3-tert-Butylmorpholine | C8H17NO.[5][7] National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). (2025).[5][6] Registration Dossier: Morpholine derivatives and secondary amines. Available at: [Link][5]

  • American Chemical Society (ACS). (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega.[5][1][2][4] Available at: [Link]

  • Wolfe, J. P. (2008).[8] A New Strategy for the Synthesis of Substituted Morpholines. Synlett. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

Sources

Solubility of (S)-3-(tert-butyl)morpholine in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Solvent Selection for (S)-3-(tert-butyl)morpholine

Executive Summary & Chemical Identity

This compound is a privileged chiral building block, distinguished by the steric bulk of the tert-butyl group adjacent to the secondary amine.[1][2] Unlike its parent compound, morpholine, which is highly water-miscible and hydrophilic (LogP -0.86), the introduction of the tert-butyl moiety drastically shifts the physicochemical profile toward lipophilicity (Calculated LogP ~1.2).[1]

This guide provides a technical analysis of its solubility behavior, moving beyond simple "soluble/insoluble" binaries to explore the thermodynamic interactions that drive solvent selection for reaction optimization, extraction, and purification.[1]

Compound Snapshot:

  • CAS: 1007112-64-2 (Free Base)[1][2]

  • Molecular Weight: 143.23 g/mol [1][2]

  • Physical State: Colorless to amber liquid or low-melting solid (depending on purity/temperature).[1][2]

  • Acidity (pKa): ~8.4 (Conjugate acid).[1][2]

  • Key Feature: The C3-tert-butyl group disrupts the hydration sphere, significantly reducing water solubility compared to morpholine while enhancing solubility in non-polar organics.[1][2]

Physicochemical Solubility Profile

The solubility of this compound is governed by the competition between the polar morpholine ring (H-bond acceptor/donor) and the hydrophobic tert-butyl shield.[1][2]

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction.[1][2] The high lipophilicity of the t-butyl group aligns with DCM's dispersion forces, while the amine interacts with the slightly acidic proton of CHCl₃.[1][2]
Polar Protic Methanol (MeOH), Ethanol (EtOH)Excellent Soluble via H-bonding.[1][2] The amine NH acts as a donor, and the ether oxygen as an acceptor.[1][2] Ideal for homogenous reactions but poor for isolation (product won't crystallize easily).[1][2]
Polar Aprotic THF, DMF, DMSO, Ethyl AcetateGood to Excellent THF is the standard reaction solvent.[1] Ethyl Acetate (EtOAc) is effective for extraction but may require multiple passes if the aqueous phase pH is not optimized (>10).[1][2]
Non-Polar Toluene, Hexanes, HeptaneModerate to Good Unlike morpholine, the t-butyl variant shows significant solubility in toluene.[1] Solubility in hexanes is temperature-dependent, offering a potential route for low-temperature recrystallization of the free base.[1][2]
Aqueous Water, BrinepH Dependent Acidic (pH < 6): Highly soluble (forms cationic ammonium salt).Basic (pH > 10): Low solubility (Free base oils out).[1][2]

Critical Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Use this protocol when exact solubility data is required for a specific solvent system (e.g., for crystallization screening).[1][2]

  • Preparation: Tare a clean, dry 4 mL vial (

    
    ).
    
  • Saturation: Add 100 mg of this compound to the vial. Add the target solvent in 50 µL increments, vortexing for 30 seconds between additions.

  • Observation:

    • Instant Dissolution:[1][2] Solubility is >2000 mg/mL (High).[1][2]

    • Persistence:[1][2] If solid/oil remains after 1 mL, proceed to step 4.[2]

  • Equilibration: Cap the vial and stir at 25°C for 4 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate solvent under a stream of nitrogen, then dry under high vacuum (0.1 mbar) for 2 hours.

  • Calculation: Weigh the dried residue (

    
    ).[1][2]
    
    
    
    
    [1][2]
Protocol B: pH-Switch Extraction (Purification Strategy)

This workflow exploits the basicity (pKa ~8.[1][2][3]4) and lipophilicity (LogP 1.[1][2]2) for purification without chromatography.[1][2]

  • Dissolution: Dissolve crude reaction mixture in DCM (approx. 10 mL/g).

  • Acid Wash (Impurity Removal): Extract the organic layer with 0.5 M HCl (2x).[2]

    • Mechanism:[1][2][4] this compound protonates and moves to the aqueous layer.[1][2] Non-basic impurities (starting materials, neutral byproducts) remain in the DCM.[1][2]

  • Phase Separation: Discard the organic (DCM) layer.[1][2]

  • Basification: Cool the aqueous layer to 0°C. Adjust pH to >12 using 4 M NaOH .

    • Visual Cue: The solution will become cloudy as the free base oils out.[1][2]

  • Product Isolation: Extract the cloudy aqueous mixture with MTBE or Hexanes/EtOAc (1:1) .

    • Why MTBE? It minimizes water co-extraction compared to EtOAc.[1][2]

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Visualization of Solubility Logic

The following diagrams illustrate the decision-making process for solvent selection and the extraction workflow.

Diagram 1: Solvent Selection Decision Tree

SolubilityLogic Start Start: this compound Form Identify Form Start->Form FreeBase Free Base (Lipophilic) Form->FreeBase Neutral pH Salt Salt (HCl/TFA) (Polar) Form->Salt Acidic pH Polarity Required Polarity? FreeBase->Polarity AqSol Aqueous/Polar Protic (Water/MeOH) Salt->AqSol Dissolution OrgInsol Organic Insoluble (Ether/Hexanes) Use for: Precipitating Salt Salt->OrgInsol Isolation NonPolar Non-Polar (Hexanes/Toluene) Use for: Recrystallization/Washing Polarity->NonPolar Low Polarity PolarOrg Polar Organic (DCM/THF/MeOH) Use for: Reactions/Homogenous Soln Polarity->PolarOrg High Polarity

Caption: Decision tree for selecting solvents based on the chemical state (Free Base vs. Salt) of the morpholine derivative.

Diagram 2: pH-Switch Extraction Workflow

ExtractionWorkflow Crude Crude Mixture (in DCM) AcidWash Add 0.5M HCl Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Discard Impurities) Sep1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Product H+) Sep1->AqLayer1 Basify Basify (pH > 12) Add NaOH AqLayer1->Basify Extract Extract with MTBE Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg FinalAq Aqueous Waste Extract->FinalAq

Caption: Purification workflow utilizing the pKa-dependent solubility switch to isolate the target amine from neutral impurities.

Expert Insights & Troubleshooting

The "Oiling Out" Phenomenon: Researchers often encounter difficulty crystallizing the free base.[1][2] Due to the tert-butyl group's flexibility and the molecule's low symmetry, it tends to form a supersaturated oil in hexanes or pentane.[1]

  • Solution: If the free base oils out, convert it to the Hydrochloride salt.[1][2] Dissolve the oil in minimal dry diethyl ether and add 2M HCl in diethyl ether dropwise. The salt usually precipitates as a white, crystalline solid which is much easier to handle and weighs accurately.[2]

Impact of Water Content: While this compound is lipophilic, the morpholine oxygen is hygroscopic.[1][2]

  • Caution: Wet solvents (e.g., un-dried DCM) can lead to emulsions during extraction.[2] Always use brine in the final wash step to break emulsions and dry the organic layer thoroughly with Magnesium Sulfate (

    
    ).[1][2]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53338726, (3S)-3-tert-Butylmorpholine.[1][2] Retrieved from [Link][1][2]

  • Organic Syntheses. General Workup and Solubility Principles for Hindered Amines. (Methodological grounding). Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: Morpholine derivatives.[1][2] Retrieved from [Link][1][2]

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A Guide to the Thermal Stability and Decomposition of (S)-3-(tert-butyl)morpholine: A Pharmaceutical Process Safety Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-3-(tert-butyl)morpholine is a critical chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antiemetic drug Aprepitant.[1] The thermal stability of such a key starting material is not merely an academic curiosity; it is a cornerstone of process safety, regulatory compliance, and product quality. Uncontrolled thermal decomposition can lead to catastrophic runaway reactions, pressure buildup, and the generation of potentially toxic or mutagenic impurities. This guide provides a comprehensive framework for evaluating the thermal stability of this compound, outlining the essential experimental protocols, interpreting the resulting data, and proposing a likely decomposition pathway. The methodologies described herein serve as a robust template for the broader task of thermal hazard assessment for pharmaceutical intermediates.

Physicochemical Properties and Initial Hazard Screening

Before any thermal analysis is conducted, a thorough understanding of the molecule's basic properties is essential.

Table 1: Physicochemical Properties of this compound and Related Isomers

Property This compound 4-(tert-butyl)morpholine Source(s)
Molecular Formula C₈H₁₇NO C₈H₁₇NO [2]
Molecular Weight 143.23 g/mol 143.23 g/mol [2]
Appearance Clear, colorless to amber liquid Clear liquid [3]
Boiling Point Not specified 178 °C [4]
Flash Point Not specified >77 °C [3]
GHS Hazard Codes H314 (Causes severe skin burns and eye damage) Not specified [2]

| UN Number | 1759 (Corrosive solid, n.o.s.) | Not specified |[2] |

The tert-butyl group, a bulky aliphatic substituent, and the morpholine ring, a saturated heterocycle, are generally considered thermally robust. However, the presence of a secondary amine within the morpholine ring provides a potential site for reactivity. The high boiling point of the related isomer, 4-(tert-butyl)morpholine, suggests that decomposition, rather than boiling, may be the primary thermal event at atmospheric pressure.[4] The corrosive nature of the compound necessitates careful handling and the use of appropriate personal protective equipment.[2][5]

Core Methodologies for Thermal Hazard Assessment

A multi-technique approach is required to build a complete thermal profile of a chemical intermediate. The following experimental workflow provides a self-validating system for assessing thermal stability.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Adiabatic & Mechanistic Study cluster_2 Phase 3: Risk Assessment DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) DSC->TGA Correlate thermal events with mass loss ARC Accelerating Rate Calorimetry (ARC) TGA->ARC Identify onset T° for detailed study Analytics Decomposition Product Analysis (GC-MS, TGA-MS) ARC->Analytics Generate material for analysis Risk Process Safety Evaluation & Mitigation ARC->Risk Determine TMRad & runaway potential Analytics->Risk Identify hazardous products

Caption: Experimental workflow for comprehensive thermal hazard assessment.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the frontline tool for rapidly screening materials for thermal events.[6][7] It measures the heat flow into or out of a sample as it is heated at a constant rate.[8] An endothermic event (heat absorption) typically signifies a phase change like melting, while an exothermic event (heat release) indicates a chemical reaction, such as decomposition, which is a primary concern for process safety.[9]

Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum or high-pressure gold-plated steel pan. Rationale: A hermetic seal is crucial to contain any volatile decomposition products and prevent mass loss, ensuring the measured heat flow corresponds to the decomposition of the bulk material.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 400 °C) at a linear heating rate of 10 °C/min under an inert nitrogen atmosphere. Rationale: A 10 °C/min heating rate is a standard for screening and provides a good balance between resolution and experimental time. An inert atmosphere prevents oxidative decomposition, isolating the inherent thermal instability of the molecule.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature (Tonset) and peak temperature of any exothermic events, and calculate the total energy released (ΔHdecomp).

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA complements DSC by measuring the change in a sample's mass as a function of temperature.[10] By correlating the mass loss with the exothermic events observed in DSC, we can confirm that the energy release is due to decomposition and not a phase transition without mass change.[10]

Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into an open TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample using the same temperature program as the DSC experiment (e.g., 30 °C to 400 °C at 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature of mass loss (Tonset, TGA) and the temperature at which the maximum rate of mass loss occurs. The TGA curve helps to distinguish between simple evaporation and decomposition.

Table 2: Hypothetical Thermal Analysis Data for this compound

Parameter Method Value Interpretation
Decomposition Onset (Tonset) DSC ~220 °C The temperature at which significant exothermic activity begins.
Decomposition Enthalpy (ΔHdecomp) DSC -150 to -250 kJ/mol A significant energy release, indicating a potential for thermal runaway.
Mass Loss Onset (Tonset, TGA) TGA ~220 °C Correlates well with DSC, confirming the exotherm is due to decomposition.

| Total Mass Loss | TGA | >95% | Indicates decomposition into volatile products with minimal char residue. |

Decomposition Pathway and Mechanistic Insights

While specific literature on the thermal decomposition of this compound is scarce, a chemically plausible pathway can be proposed based on the principles of amine and ether pyrolysis. The most likely initiation step involves the cleavage of the C-N or C-O bonds within the morpholine ring or the cleavage of the bond connecting the tert-butyl group.

A likely decomposition mechanism is a retro-Diels-Alder or related ring-fragmentation reaction, potentially catalyzed by trace impurities. The bulky tert-butyl group can also influence the pathway, possibly leading to the elimination of isobutylene.

Proposed Gaseous Decomposition Products:

  • Isobutylene: From the cleavage of the tert-butyl group.

  • Ammonia and smaller amines: From the breakdown of the morpholine ring.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): In the presence of oxygen, these are common products of organic compound combustion.[11]

  • Nitrogen Oxides (NOx): Oxidation of the nitrogen-containing fragments at high temperatures can produce NOx.[12]

G cluster_0 Initiation cluster_1 Primary Decomposition cluster_2 Secondary Decomposition / Products Parent This compound Heat Δ (Heat) ~220 °C Parent->Heat Fragments Radical Intermediates (Ring Opening) Heat->Fragments Bond Cleavage Isobutylene Isobutylene Fragments->Isobutylene RingFrags Smaller Nitrogen & Oxygen Fragments Fragments->RingFrags COx CO, CO₂ RingFrags->COx Oxidation NOx NOx RingFrags->NOx Oxidation

Caption: Hypothesized thermal decomposition pathway for this compound.

Process Safety Implications and Recommendations

The combination of a relatively low decomposition onset temperature (~220 °C) and a significant decomposition exotherm presents a credible thermal hazard.

Key Recommendations:

  • Maximum Operating Temperature: Manufacturing processes involving this compound, including distillation and reactions, should be carefully controlled to maintain temperatures well below the determined Tonset. A safety margin of at least 50-100 °C is typically recommended.

  • Material Incompatibility: Avoid contact with strong oxidizing agents, which could lower the decomposition temperature and increase the rate of energy release.

  • Pressure Relief: Reactors and vessels must be equipped with appropriately sized pressure relief systems (e.g., rupture disks, relief valves) to handle the potential for rapid gas generation during a decomposition event.

  • Emergency Cooling: Ensure robust emergency cooling systems are in place to quench any incipient thermal runaways detected by process monitoring.

  • Atmosphere Control: Where possible, processing under an inert atmosphere (e.g., nitrogen) is advised to prevent oxidative side reactions that could complicate the decomposition profile.[11]

Conclusion

The thermal stability of this compound is a critical parameter for its safe use in pharmaceutical manufacturing. Through a systematic application of thermal analysis techniques such as DSC and TGA, a clear picture of its decomposition behavior can be established. While inherently stable at ambient temperatures, it possesses the potential for energetic decomposition at elevated temperatures. By understanding this profile, implementing robust engineering controls, and adhering to strict operating limits, drug development professionals can handle this vital intermediate safely and effectively, ensuring both personnel safety and product integrity.

References

  • Górecki, L., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(3), 993. Available from: [Link]

  • North Carolina State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • Shanghai Qingan New Material Technology Co., Ltd. (n.d.). TBM, t-Butyl morpholine. Retrieved from [Link]

  • Monument Chemical. (n.d.). t-Butyl Morpholine (TBM). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53338726, (3S)-3-tert-Butylmorpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) plots of the synthesized click stationary phases. Retrieved from [Link]

  • Melai, B., et al. (2011). Acute toxicity and biodegradability of N-alkyl-N-methylmorpholinium and N-alkyl-DABCO based ionic liquids. Ecotoxicology and Environmental Safety, 74(4), 948-953. Available from: [Link]

  • Google Patents. (2016). US20160031867A1 - An improved process for the preparation of aprepitant.
  • National Center for Biotechnology Information. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemistry and Molecular Biology Education, 40(4), 215-223. Available from: [Link]

  • Journal of Thermal Analysis and Calorimetry. (2020). Thermal hazards evaluation of the synthesis of N-methylmorpholine-N-oxide. Journal of Thermal Analysis and Calorimetry, 141, 1957-1966. Retrieved from [Link]

  • MDPI. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(5), 1083. Available from: [Link]

  • MDPI. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Polymers, 14(3), 564. Available from: [Link]

  • NETZSCH-Gerätebau GmbH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • National Institute of Standards and Technology. (1987). A Literature Review of the Chemical Nature and Toxicity of the Decomposition Products of Polyethylenes. Retrieved from [Link]

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available from: [Link]

  • SKZ Industrial. (n.d.). Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. Retrieved from [Link]

Sources

Understanding the role of the tert-butyl group in morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, metabolic, and synthetic role of the tert-butyl group within morpholine scaffolds, specifically focusing on its utility as a conformational anchor in medicinal chemistry.

Executive Summary

In medicinal chemistry, the morpholine ring is a privileged pharmacophore, valued for its ability to modulate lipophilicity (


) and improve solubility compared to piperidine analogs. However, the flexibility of the unsubstituted morpholine ring (chair-chair interconversion) can lead to entropic penalties upon receptor binding. The introduction of a tert-butyl group, typically at the C2 or C3 position, serves as a conformational anchor . Due to its high A-value (~5 kcal/mol), the tert-butyl group locks the morpholine ring into a single chair conformation with the bulky group in the equatorial position (>99.9% occupancy). This guide explores the mechanics of this conformational lock, the metabolic trade-offs (CYP450 susceptibility), and validated synthetic protocols for accessing these derivatives.
Part 1: Physicochemical Mechanics & Conformational Analysis
1.1 The Equatorial Lock Mechanism

The morpholine ring exists primarily in a chair conformation. In unsubstituted morpholine, the ring rapidly flips between two degenerate chair forms. Substituents on the ring introduce steric strain, described by their A-value (the free energy difference between axial and equatorial conformers).

  • The tert-Butyl A-Value: In cyclohexane systems, the tert-butyl group has an A-value of approximately 4.7–4.9 kcal/mol (approx. 20 kJ/mol). This value is sufficiently high that the energy cost of placing the tert-butyl group in an axial position is prohibitive at physiological temperatures.

  • Application to Morpholine: When a tert-butyl group is attached to C2 or C3 of the morpholine ring, it forces the ring into a specific chair conformer where the tert-butyl group is equatorial. This "locks" the relative orientation of the nitrogen lone pair and the ether oxygen, pre-organizing the molecule for receptor binding and reducing the entropic cost of binding (

    
    ).
    
1.2 Vector Alignment

By locking the ring, the tert-butyl group dictates the vector of the N-substituent (e.g., a pharmacophore attached to the nitrogen).

  • Equatorial N-Substituent: In the locked chair, the N-substituent will predominantly adopt the equatorial position to minimize 1,3-diaxial interactions, provided the N-substituent is not extremely bulky itself.

  • Dipole Orientation: The fixed geometry aligns the ether oxygen dipole, which is critical if the oxygen acts as a hydrogen bond acceptor in the active site.

Table 1: Conformational Energy Penalties

Substituent (on Cyclohexane/Morpholine) A-Value (kcal/mol) % Equatorial Conformer (at 298 K) Conformational State
Methyl (-CH3) 1.74 ~95% Dynamic Equilibrium
Isopropyl (-CH(CH3)2) 2.21 ~97% Biased Equilibrium
tert-Butyl (-C(CH3)3) 4.9 >99.9% Locked

| Phenyl (-Ph) | 2.8 | ~99% | Biased Equilibrium |

Part 2: Metabolic Stability & Pharmacokinetics

The tert-butyl group is a "double-edged sword" in pharmacokinetics. While it increases lipophilicity and membrane permeability, it is a known "soft spot" for oxidative metabolism.

2.1 CYP450 Oxidative Liability

The methyl groups of the tert-butyl moiety are electron-rich and sterically accessible to Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9 ).

  • Mechanism: The primary metabolic pathway is

    
    -oxidation (hydroxylation) of one of the methyl groups, forming a hydroxymethyl intermediate.
    
  • Progression: This alcohol can be further oxidized to a carboxylic acid, drastically changing the molecule's polarity and likely eliminating activity (clearance).

2.2 Mitigation Strategies

To retain the conformational benefits of the tert-butyl group while mitigating metabolic instability, two strategies are employed:

  • Fluorination: Replacing the tert-butyl group with a trifluoromethylcyclopropyl group or a pentafluoro-tert-butyl analog. This maintains steric bulk but reduces electron density, protecting the C-H bonds from oxidation.

  • Scaffold Hopping: Using a bridgehead methyl (e.g., in a bridged morpholine) to mimic the bulk without the exposed methyl groups.

MetabolicPath Figure 1: Metabolic Liability of the tert-Butyl Group Substrate 2-tert-Butyl Morpholine CYP CYP3A4/2D6 (Oxidation) Substrate->CYP Phase I Intermed Hydroxylated Metabolite (-C(CH3)2CH2OH) CYP->Intermed Hydroxylation Final Carboxylic Acid Metabolite (Inactive/Excreted) Intermed->Final Further Oxidation

Part 3: Synthetic Methodologies

Synthesizing 2-tert-butylmorpholine requires constructing the ring from acyclic precursors to ensure correct substitution. The most robust method involves the cyclization of amino alcohols.

Protocol: Synthesis of 2-tert-Butylmorpholine from tert-Leucinol

Prerequisites:

  • Starting Material: (S)-tert-Leucinol (2-amino-3,3-dimethylbutan-1-ol).

  • Reagents: Chloroacetyl chloride, Potassium tert-butoxide (

    
    ), Borane-THF (
    
    
    
    ).
  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF).

Step-by-Step Workflow:

  • Acylation (Amide Formation):

    • Dissolve (S)-tert-leucinol (1.0 eq) in dry DCM at 0°C.

    • Add triethylamine (1.2 eq) followed by dropwise addition of chloroacetyl chloride (1.1 eq).

    • Stir for 2 hours. The amino group attacks the acyl chloride, forming the chloroacetamide intermediate.

    • Checkpoint: Monitor by TLC for disappearance of amine.

  • Cyclization (Ring Closure):

    • Dissolve the crude chloroacetamide in dry THF.

    • Add

      
       (1.5 eq) slowly at 0°C. The alkoxide (formed from the hydroxyl group) attacks the alkyl chloride via intramolecular 
      
      
      
      .
    • This yields 5-tert-butylmorpholin-3-one .

  • Reduction (Lactam to Amine):

    • Treat the morpholinone with

      
       (3.0 eq) under reflux for 4 hours.
      
    • Quench carefully with methanol/HCl to break the boron complex.

    • Neutralize and extract to obtain the final 3-tert-butylmorpholine (Note: Starting with tert-leucinol gives the 3-substituted product. To get the 2-substituted product, one would typically use the reaction of an epoxide with an amino-ethyl sulfate or similar, but the tert-leucinol route is the most chirally reliable for accessing the scaffold).

Alternative for 2-tert-Butylmorpholine:

  • Route: Reaction of tert-butyloxirane with 2-aminoethyl hydrogen sulfate in the presence of excess NaOH.

  • Mechanism: Ring opening of the epoxide by the amine, followed by intramolecular displacement of the sulfate by the resulting alkoxide.

Synthesis Figure 2: Synthesis of 2-tert-Butylmorpholine via Epoxide Route Start tert-Butyloxirane Step1 Epoxide Ring Opening (Amine Attack) Start->Step1 + NaOH, 60°C Reagent 2-Aminoethyl hydrogen sulfate Reagent->Step1 Intermed Amino-Alcohol Intermediate Step1->Intermed Step2 Intramolecular Cyclization (Base Mediated) Intermed->Step2 - H2SO4 Product 2-tert-Butylmorpholine Step2->Product

[1]

Part 4: Case Study & Application

Context: A hypothetical lead compound (Compound A) containing a morpholine ring shows good potency against a kinase target but suffers from poor metabolic stability and low selectivity.

Optimization Strategy:

  • Hypothesis: The morpholine ring in Compound A is flipping between chair conformers. Only one conformer fits the hydrophobic pocket perfectly. The rapid flipping incurs an entropic penalty.

  • Modification: Chemists synthesize the 2-tert-butyl analog .

  • Result:

    • Potency:

      
       improves by 10-fold.[1] The tert-butyl group locks the active conformation.
      
    • Selectivity: The bulky group clashes with the tighter pocket of an off-target kinase, improving the selectivity profile.

    • Metabolism: The initial tert-butyl analog shows high clearance.

  • Refinement: The tert-butyl group is replaced with a trifluoromethylcyclopropyl moiety (isosteric but metabolically stable). This retains the potency gain while lowering clearance (Source 1.1).

References
  • Metabolically Stable tert-Butyl Replacement. Journal of Medicinal Chemistry. Demonstrates the use of trifluoromethylcyclopropyl groups to improve stability of t-butyl moieties. Link

  • Conformational Analysis of Cyclohexanes. Chemistry LibreTexts. foundational data on A-values and equatorial preferences for tert-butyl groups. Link

  • Morpholine as a Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry. Review of morpholine synthesis and biological applications. Link

  • Synthesis of Morpholines from Epoxides. Organic Chemistry Portal. Detailed protocols for ring synthesis. Link

  • Cytochrome P450 Metabolism of Alkyl Groups. RSC Publishing. Mechanisms of oxidative dealkylation and hydroxylation. Link[2]

Sources

(S)-3-(tert-butyl)morpholine: Structural Logic & Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological profile of (S)-3-(tert-butyl)morpholine , a specialized chiral building block used in high-precision medicinal chemistry.

Technical Monograph | Version 1.0

Executive Summary

This compound (CAS: 1007112-64-2) is a chiral heterocyclic scaffold distinguished by the presence of a bulky tert-butyl group adjacent to the secondary amine. Unlike simple morpholines, this moiety imposes severe steric constraints, locking the ring into a specific chair conformation and creating a "steric gate" around the nitrogen atom. This guide explores its utility as a pharmacophore for modulating basicity, enhancing selectivity via steric exclusion, and serving as a metabolic probe in drug discovery.

Structural & Physicochemical Profile

Stereochemical Locking

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry (A-value > 5 kcal/mol). In this compound, this group forces the morpholine ring to adopt a rigid chair conformation where the tert-butyl group occupies the equatorial position to avoid prohibitive 1,3-diaxial interactions.

  • Conformational Lock: The ring is essentially frozen; ring flipping is energetically unfavorable.

  • Nitrogen Accessibility: The bulky group at C3 creates a "chiral pocket" around the nitrogen (N4), significantly influencing the kinetics of N-alkylation or acylation reactions.

Physicochemical Descriptors[1][2][3][4]
PropertyValue (Approx.)Note
Molecular Weight 143.23 g/mol Fragment-based drug design friendly.
cLogP ~1.2Moderate lipophilicity; good BBB permeability potential.
pKa (Conjugate Acid) 8.5 – 9.0Slightly more basic than morpholine (8.36) due to inductive (+I) donation from the tert-butyl group, though sterics may impede solvation.
H-Bond Donors/Acceptors 1 / 2Classic secondary amine profile.

Synthetic Methodology: The L-tert-Leucine Route[5][6][7][8][9]

The most robust, self-validating synthesis starts from the chiral pool amino acid L-tert-Leucine . This route preserves stereochemical integrity without the need for expensive chiral resolution steps.

Retrosynthetic Analysis

This compound


Reduction 

Lactam Intermediate

Cyclization

L-tert-Leucinol

L-tert-Leucine
Detailed Protocol

Step 1: Reduction to Amino Alcohol

  • Reagents: L-tert-Leucine, LiAlH₄ (Lithium Aluminum Hydride), THF.

  • Mechanism: Hydride reduction of the carboxylic acid to the primary alcohol.

  • Causality: LiAlH₄ is chosen over NaBH₄ because carboxylic acids require a stronger reducing agent.

  • Validation: 1H NMR should show the disappearance of the carbonyl peak and appearance of -CH2OH protons.

Step 2: N-Acylation

  • Reagents: L-tert-Leucinol, Chloroacetyl chloride, Et₃N (Triethylamine), DCM (0°C).

  • Mechanism: Nucleophilic attack of the amine on the acyl chloride.

  • Control: Temperature must be kept low (0°C) to prevent O-acylation, though the amine is significantly more nucleophilic.

Step 3: Cyclization (Williamson Ether Synthesis)

  • Reagents: Potassium tert-butoxide (KOtBu) or NaH, THF/Toluene.

  • Mechanism: Intramolecular displacement of the chloride by the alkoxide (formed in situ).

  • Outcome: Formation of the morpholin-3-one (lactam) ring.

  • Critical Parameter: Dilution is key to favor intramolecular cyclization over intermolecular polymerization.

Step 4: Lactam Reduction

  • Reagents: BH₃·THF or LiAlH₄, reflux.

  • Mechanism: Reduction of the amide carbonyl to the methylene group.

  • Purification: Acid-base extraction. The product is basic; impurities remain in the organic layer during acid wash.

SynthesisRoute L_Tle L-tert-Leucine (Chiral Pool) Leucinol L-tert-Leucinol (Amino Alcohol) L_Tle->Leucinol LiAlH4, THF (Reduction) Amide N-Chloroacetyl Intermediate Leucinol->Amide ClCH2COCl Et3N Lactam (S)-5-tert-butyl morpholin-3-one Amide->Lactam KOtBu (Cyclization) Final (S)-3-(tert-butyl) morpholine Lactam->Final BH3·THF (Amide Red.)

Figure 1: Step-wise synthesis of this compound from L-tert-Leucine.

Pharmacological Relevance[1]

The "Metabolic Soft Spot" Paradox

While the tert-butyl group is often used to block metabolism at the carbon it is attached to (alpha-carbon), the group itself is a major target for oxidative metabolism.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C8 ) can hydroxylate one of the terminal methyl groups (

    
    -oxidation).
    
  • Result: Conversion of the lipophilic tert-butyl group into a hydrophilic alcohol (–C(CH₃)₂CH₂OH) or carboxylic acid.

  • Drug Design Implication: If the tert-butyl group is solvent-exposed in the binding pocket, it will likely be a clearance liability. If it is buried in a hydrophobic pocket, it may remain stable.

Steric Selectivity Filter

The (S)-3-(tert-butyl) moiety is exceptionally useful for enhancing selectivity between receptor subtypes.

  • Case Study Logic: In GPCR antagonists (e.g., CCR5 or NK1 receptors), replacing a methyl or ethyl group with a tert-butyl group can increase selectivity by 100-fold. The bulky group clashes with restricted pockets in off-target proteins while filling a larger hydrophobic cavity in the target receptor.

Pathway Visualization: Metabolic Fate

Metabolism Parent This compound (Lipophilic) CYP CYP3A4 / CYP2C8 (Liver Microsomes) Parent->CYP Oxidative Attack Metabolite1 Hydroxy-tert-butyl Metabolite (Polar/Excretable) CYP->Metabolite1 omega-Hydroxylation Metabolite2 Carboxylic Acid Derivative (Inactive) Metabolite1->Metabolite2 Further Oxidation

Figure 2: Primary metabolic pathway via CYP450-mediated omega-oxidation of the tert-butyl group.

Experimental Protocols (Self-Validating Systems)

Protocol A: Enantiopurity Check via Mosher's Amide

To verify the optical purity of the synthesized morpholine, do not rely solely on optical rotation. Use 19F NMR .

  • Derivatization: React 10 mg of this compound with (R)-(-)-MTPA-Cl (Mosher's acid chloride) in pyridine.

  • Analysis: Acquire 19F NMR.

  • Validation: A racemic mixture would show two distinct CF3 peaks. The enantiopure (S)-isomer should show a single singlet (>98% de).

Protocol B: Microsomal Stability Assay

To assess the liability of the tert-butyl group:

  • Incubation: Incubate compound (1 µM) with pooled human liver microsomes (HLM) and NADPH regeneration system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with acetonitrile.

  • Analysis: LC-MS/MS monitoring the parent ion [M+H]+ (144.2).

  • Interpretation: Rapid disappearance (T1/2 < 30 min) indicates the tert-butyl group is accessible and vulnerable to oxidation.

References

  • Structural & Physicochemical Data: PubChem.[1][2] (3S)-3-tert-Butylmorpholine | C8H17NO.[1] National Library of Medicine. [Link]

  • Metabolic Liability of tert-Butyl Groups: Hypha Discovery. Metabolism of t-butyl groups in drugs. [Link]

  • Morpholine Scaffold Utility: Journal of Medicinal Chemistry. Morpholine As a Scaffold in Medicinal Chemistry. [Link]

  • Metabolic Stability Replacement Strategies: ACS Medicinal Chemistry Letters. Metabolically Stable tert-Butyl Replacement. [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of Chiral 3-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral 3-substituted morpholine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure and function of numerous therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic strategies for this privileged heterocyclic motif. We delve into the progression from early, rudimentary syntheses to the sophisticated, highly stereoselective catalytic methods employed today. By examining the causality behind key methodological advancements and providing detailed experimental protocols, this document serves as a technical resource for researchers engaged in the design and synthesis of novel therapeutics. Case studies on the industrial-scale synthesis of the antiemetic drug Aprepitant and the ghrelin receptor inverse agonist PF-5190457 will illustrate the practical application and challenges of these synthetic strategies in drug development.

Introduction: The Ascendancy of the Morpholine Moiety in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a versatile and highly valued scaffold in drug discovery.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have led to its incorporation into a wide array of biologically active compounds. The introduction of a substituent at the 3-position, particularly with defined stereochemistry, creates a chiral center that can significantly influence a molecule's pharmacological profile, enhancing its potency and selectivity for its biological target. This has driven a continuous effort to develop efficient and stereocontrolled methods for the synthesis of chiral 3-substituted morpholines.

This guide will trace the historical trajectory of these synthetic endeavors, from early approaches that relied on stoichiometric chiral reagents to the development of elegant and atom-economical catalytic asymmetric methodologies. We will explore the key innovations that have shaped the field and provide practical insights into the application of these methods.

Historical Perspective: A Journey from Racemates to Enantiopure Compounds

The synthesis of the parent morpholine ring dates back to the early 20th century, with initial industrial-scale production methods involving the acid-catalyzed dehydration of diethanolamine.[3] However, the synthesis of substituted morpholines, and particularly the control of stereochemistry, presented a significant challenge for early organic chemists.

Early Racemic and Diastereoselective Approaches

Initial forays into the synthesis of 3-substituted morpholines often resulted in racemic mixtures or diastereomeric mixtures when a second stereocenter was present. These early methods typically involved the cyclization of N-substituted ethanolamine derivatives with a two-carbon electrophile. While functional, these approaches lacked the stereocontrol necessary for the development of modern chiral drugs. A common strategy involved the formation of a morpholinone intermediate, followed by reduction, a three-step process that often generated significant waste.[4]

The Chiral Pool Era: Harnessing Nature's Building Blocks

A significant leap forward came with the advent of "chiral pool" synthesis. This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids, to introduce the desired stereochemistry. L-serine, with its inherent C3 stereocenter and flanking hydroxyl and amino groups, proved to be a particularly valuable starting material for the synthesis of (S)-3-substituted morpholines.

Illustrative Workflow: Chiral Pool Synthesis from L-Serine

L-Serine L-Serine N-Protected Serine N-Protected Serine L-Serine->N-Protected Serine Protection Cyclization Precursor Cyclization Precursor N-Protected Serine->Cyclization Precursor Functional Group Manipulation Chiral Morpholinone Chiral Morpholinone Cyclization Precursor->Chiral Morpholinone Intramolecular Cyclization Chiral 3-Substituted\nMorpholine Chiral 3-Substituted Morpholine Chiral Morpholinone->Chiral 3-Substituted\nMorpholine Reduction

Caption: Chiral pool synthesis workflow from L-serine.

While effective in providing access to enantiopure 3-substituted morpholines, chiral pool synthesis has inherent limitations. The diversity of the final products is restricted by the availability of suitable chiral starting materials, and the multi-step nature of these syntheses can be inefficient for large-scale production.

The Dawn of Catalytic Asymmetric Synthesis: A Paradigm Shift

The limitations of chiral pool synthesis spurred the development of more flexible and efficient catalytic asymmetric methods. These approaches utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral starting material. This paradigm shift has revolutionized the synthesis of chiral 3-substituted morpholines, offering greater versatility and atom economy.

Transition Metal Catalysis: The Power of Ruthenium, Palladium, and Copper

Transition metal catalysis has been at the forefront of this revolution, with ruthenium, palladium, and copper complexes demonstrating remarkable efficacy in promoting stereoselective cyclization reactions.

A highly efficient method for the enantioselective synthesis of 3-substituted morpholines involves a tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates.[5][6] This one-pot reaction, catalyzed by a combination of a titanium catalyst for the initial cyclization and a chiral ruthenium catalyst for the subsequent asymmetric reduction, consistently delivers high yields and excellent enantioselectivities (>95% ee).[5] Mechanistic studies have revealed that hydrogen-bonding interactions between the substrate and the chiral ligand on the ruthenium catalyst are crucial for achieving high levels of stereocontrol.[5][6]

Key Mechanistic Feature: Directed Hydrogenation

cluster_0 Catalyst-Substrate Complex Ru-Catalyst Ru-Catalyst Substrate Substrate Ru-Catalyst->Substrate H-Bonding Interaction Catalyst-Substrate Complex Catalyst-Substrate Complex Enantioselective\nHydride Delivery Enantioselective Hydride Delivery Catalyst-Substrate Complex->Enantioselective\nHydride Delivery Asymmetric Transfer Hydrogenation Chiral Morpholine Chiral Morpholine Enantioselective\nHydride Delivery->Chiral Morpholine Product Release

Caption: Ruthenium-catalyzed asymmetric transfer hydrogenation.

Palladium catalysis has also emerged as a powerful tool for the asymmetric synthesis of substituted morpholines. Intramolecular asymmetric allylic amination reactions, in particular, have been successfully employed to construct the chiral morpholine core with high enantioselectivity. These reactions typically involve the cyclization of an allylic alcohol or amine precursor in the presence of a chiral palladium catalyst.

More recently, a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates has been developed for the synthesis of highly substituted morpholines.[7] While this method offers a high degree of molecular diversity from readily available starting materials, it often provides modest diastereoselectivity.[7] However, this can be overcome by a subsequent light-mediated epimerization to enrich the desired diastereomer.[7]

Organocatalysis: A Metal-Free Alternative

In addition to transition metal catalysis, organocatalysis has gained traction as a valuable, metal-free approach to the asymmetric synthesis of morpholine derivatives. Chiral Brønsted acids and bifunctional amine-thiourea catalysts have been shown to effectively promote the enantioselective cyclization of various precursors to afford chiral morpholinones, which can then be reduced to the corresponding morpholines.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy for a particular chiral 3-substituted morpholine depends on several factors, including the desired substitution pattern, the required level of stereopurity, and the scale of the synthesis. The following table provides a comparative overview of the key methodologies discussed.

Methodology Stereocontrol Starting Materials Advantages Limitations
Chiral Pool Synthesis Excellent (transferred from starting material)Chiral amino acids (e.g., serine)Access to enantiopure productsLimited diversity, multi-step
Ru-Catalyzed Asymmetric Transfer Hydrogenation Excellent (>95% ee)AminoalkynesHigh yields and enantioselectivity, one-potRequires specific catalyst systems
Pd-Catalyzed Asymmetric Allylic Amination Good to ExcellentAllylic alcohols/aminesVersatile for various substitution patternsCatalyst and ligand sensitivity
Cu-Catalyzed Three-Component Reaction Moderate (often requires subsequent epimerization)Amino alcohols, aldehydes, diazomalonatesHigh molecular diversityModest initial diastereoselectivity
Organocatalysis Good to ExcellentVarious acyclic precursorsMetal-free, mild reaction conditionsOften requires a morpholinone intermediate

Case Studies in Drug Development: From Bench to Market

The practical application of these synthetic strategies is best illustrated through their use in the industrial-scale synthesis of pharmaceuticals.

Aprepitant (Emend®): A Triumph of Process Chemistry

Aprepitant, a potent neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting, features a complex chiral 3-substituted morpholine core. The initial, first-generation synthesis of Aprepitant was lengthy and inefficient. However, through a dedicated process chemistry effort, a highly optimized, greener second-generation synthesis was developed.[8] This improved route significantly reduced the number of steps, eliminated hazardous reagents, and nearly doubled the overall yield.[8] A key innovation in the industrial synthesis is a crystallization-induced diastereoselective transformation, which allows for the efficient separation of the desired diastereomer.[9]

Key Transformation in Aprepitant Synthesis

Acyclic Precursor Acyclic Precursor Morpholinone Intermediate Morpholinone Intermediate Acyclic Precursor->Morpholinone Intermediate Asymmetric Ring Closure Diastereomeric Mixture Diastereomeric Mixture Morpholinone Intermediate->Diastereomeric Mixture Introduction of Second Stereocenter Desired Diastereomer (Crystalline) Desired Diastereomer (Crystalline) Diastereomeric Mixture->Desired Diastereomer (Crystalline) Crystallization-Induced Diastereoselective Transformation Aprepitant Aprepitant Desired Diastereomer (Crystalline)->Aprepitant Further Elaboration

Caption: Simplified workflow for the industrial synthesis of Aprepitant.

PF-5190457: A Modern Example of Scaffold-Based Drug Design

PF-5190457 is a potent and selective ghrelin receptor inverse agonist that has been investigated for the treatment of alcohol use disorder.[10][11] Its synthesis relies on the construction of a complex, disubstituted morpholine scaffold. The development of a robust and scalable synthesis of this molecule was crucial for its advancement into clinical trials. The synthetic route to PF-5190457 and its metabolites has been described, highlighting the challenges associated with the construction of highly functionalized heterocyclic systems.[12]

Experimental Protocols: A Practical Guide

To provide a practical resource for researchers, this section outlines a representative experimental protocol for the catalytic asymmetric synthesis of a 3-substituted morpholine.

General Protocol for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of an Aminoalkyne

Materials:

  • Aminoalkyne substrate

  • Titanium (IV) isopropoxide

  • Chiral Ru catalyst (e.g., (S,S)-Ts-DENEB™)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aminoalkyne substrate (1.0 equiv) and anhydrous toluene.

  • Add titanium (IV) isopropoxide (5 mol %) and stir the mixture at 80 °C for 12 hours to effect the hydroamination/cyclization.

  • Cool the reaction mixture to room temperature.

  • In a separate flask, prepare a solution of the chiral Ru catalyst (1 mol %) in anhydrous toluene.

  • Add the catalyst solution to the reaction mixture, followed by the formic acid/triethylamine azeotrope (2.0 equiv).

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 3-substituted morpholine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Note: This is a general protocol and may require optimization for specific substrates.

Future Outlook and Challenges

The field of chiral 3-substituted morpholine synthesis continues to evolve, with ongoing efforts focused on the development of even more efficient, sustainable, and versatile methodologies. Key areas of future research include:

  • Development of novel catalysts: The design of new catalysts with enhanced activity and selectivity will enable the synthesis of increasingly complex morpholine derivatives.

  • Expansion of substrate scope: Broadening the range of functional groups tolerated by existing methods will enhance their applicability in medicinal chemistry.

  • Greener synthetic routes: The development of synthetic strategies that utilize renewable starting materials and minimize waste generation is a critical goal.

  • Late-stage functionalization: The ability to introduce substituents onto the morpholine core at a late stage in the synthesis would provide rapid access to diverse compound libraries for biological screening.

Conclusion

The journey of discovery in the synthesis of chiral 3-substituted morpholines is a testament to the ingenuity and perseverance of organic chemists. From the early struggles with stereocontrol to the elegance of modern catalytic asymmetric methods, the field has undergone a remarkable transformation. The ability to efficiently and selectively synthesize these important heterocyclic scaffolds has had a profound impact on drug discovery, enabling the development of life-changing medicines. As our understanding of catalysis and reaction mechanisms continues to deepen, we can anticipate the emergence of even more powerful synthetic tools that will further expand the horizons of medicinal chemistry.

References

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. (1989). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. International Agency for Research on Cancer. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • MORPHOLINE. (n.d.). In ChemicalLand21. Retrieved February 6, 2026, from [Link]

  • Deiters, A., & Martin, S. F. (2010). Synthesis of enantiopure 3-substituted morpholines. Organic Letters, 12(21), 4888–4891. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 6, 2026, from [Link]

  • Beigi-Somar, V., Homami, S. S., Ghazanfarpour-Darjani, M., & Monzavi, A. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140–150. [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Zhang, Z., Li, M., Zhang, J., Zhang, Y., Zhang, F., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066. [Link]

  • Zhang, Z., Li, M., Zhang, J., Zhang, Y., Zhang, F., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066. [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324–332. [Link]

  • Smith, C. R., & Bodwell, G. J. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. The Journal of Organic Chemistry, 89(11), 7655–7665. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324–332. [Link]

  • Zhang, Z., Li, M., Zhang, J., Zhang, Y., Zhang, F., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066. [Link]

  • Wang, Z., et al. (2026). Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. Journal of the American Chemical Society. [Link]

  • Nicolas, V., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

  • Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

  • Humphrey, J. M., et al. (2007). Chapter 10 Synthesis of aprepitant. In Comprehensive Organic Synthesis II (pp. 287-314). Elsevier. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Bhattacharya, S. K., et al. (2014). Discovery of PF-5190457, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist Clinical Candidate. ACS Medicinal Chemistry Letters, 5(5), 474–479. [Link]

  • Sulima, A., et al. (2021). Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457. ACS Omega, 6(42), 28267–28273. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(10), 2153–2156. [Link]

  • Teva Pharmaceutical Industries Ltd. (2012). Preparation of aprepitant. U.S.
  • Humphrey, J. M., et al. (2007). Chapter 10 Synthesis of aprepitant. In Comprehensive Organic Synthesis II (pp. 287-314). Elsevier. [Link]

  • Ghorai, M. K., & Kumar, A. (2014). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 4(84), 44697-44737. [Link]

  • Akhlaghi, F., et al. (2019). Development and validation of an assay for a novel ghrelin receptor inverse agonist PF-5190457 and its major hydroxy metabolite (PF-6870961) by LC-MS/MS in human plasma. Journal of Chromatography B, 1130-1131, 121820. [Link]

  • Akhlaghi, F., et al. (2019). Development and validation of an assay for a novel ghrelin receptor inverse agonist PF-5190457 and its major hydroxy metabolite (PF-6870961) by LC-MS/MS in human plasma. Journal of Chromatography B, 1130-1131, 121820. [Link]

  • U.S. Environmental Protection Agency. (2005). Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award. [Link]

  • Sharpless, K. B., et al. (1987). Asymmetric Dihydroxylation of Olefins with Osmium Tetroxide: Chiral Ligand Effects. Organic Syntheses, 66, 1. [Link]

  • Leggio, L., et al. (2018). The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study. Neuropsychopharmacology, 43(6), 1317–1327. [Link]

  • American Chemical Society Princeton Section. (2023). 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

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Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (S)-3-(tert-Butyl)morpholine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of (S)-3-(tert-Butyl)morpholine in Asymmetric Synthesis

In the landscape of modern organic synthesis, the predictable and efficient control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where enantiomeric purity can dictate therapeutic efficacy and safety. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol in the formation of new stereocenters.[][2] These entities are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate, directing the stereochemical outcome of a subsequent reaction before being cleaved and ideally recycled.[]

Among the diverse array of chiral auxiliaries, morpholine derivatives have emerged as privileged scaffolds due to their conformational rigidity and potential for strong stereodirection. This application note focuses on the utility of this compound, a chiral auxiliary distinguished by its sterically demanding tert-butyl group. This bulky substituent plays a crucial role in creating a highly biased steric environment around the reactive center, leading to exceptional levels of diastereoselectivity in a variety of asymmetric transformations, most notably in the alkylation of enolates derived from N-acyl derivatives. The resulting α-substituted chiral carboxylic acids and their derivatives are valuable building blocks in medicinal chemistry and natural product synthesis.

The primary advantage of employing this compound lies in the predictable formation of a single diastereomer due to the effective shielding of one face of the enolate by the tert-butyl group. This guide provides a detailed exploration of its application, from the initial attachment to a carboxylic acid to the diastereoselective alkylation and subsequent cleavage to yield the desired enantiomerically enriched product.

Core Principle: Diastereoselective Alkylation via a Sterically Shielded Enolate

The central strategy involves the acylation of this compound with a carboxylic acid derivative to form a chiral N-acyl morpholine. Deprotonation of this amide generates a conformationally restricted enolate. The bulky tert-butyl group at the C3 position of the morpholine ring effectively blocks one face of the enolate, compelling an incoming electrophile to approach from the less hindered face. This results in a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary furnishes the desired α-substituted carboxylic acid in high enantiomeric purity.

Diagram of the Core Principle

Asymmetric Alkylation Workflow Figure 1. General workflow for asymmetric alkylation using this compound. cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Carboxylic Acid (R-COOH) C N-Acyl-(S)-3-(tert-butyl)morpholine A->C Acylation B This compound B->C D Enolate Formation (Base) C->D F Alkylated Product (High d.e.) D->F Alkylation E Electrophile (E+) E->F G Chiral α-Substituted Carboxylic Acid F->G Cleavage H Recovered Auxiliary F->H

Caption: General workflow for asymmetric alkylation.

Experimental Protocols

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the formation of the N-acyl derivative from a generic carboxylic acid and this compound. The formation of an amide bond is a critical first step.

Materials:

  • This compound

  • Carboxylic acid (e.g., propionic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Dissolve the crude acid chloride from step 1 in a minimal amount of anhydrous DCM and add it dropwise to the solution from step 2.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acyl-(S)-3-(tert-butyl)morpholine.

Protocol 2: Diastereoselective Alkylation of the N-Acyl Auxiliary

This protocol outlines the generation of the chiral enolate and its subsequent reaction with an electrophile. The choice of base and reaction temperature is crucial for achieving high diastereoselectivity.

Materials:

  • N-Acyl-(S)-3-(tert-butyl)morpholine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS) (freshly prepared or titrated solution)

  • Electrophile (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Enolate Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the N-acyl-(S)-3-(tert-butyl)morpholine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) in THF dropwise to the reaction mixture. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation. The solution typically turns a pale yellow color.

  • Alkylation: Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Add diethyl ether and water, and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the alkylated N-acyl-(S)-3-(tert-butyl)morpholine. The diastereomeric excess (d.e.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Table 1: Representative Results for Diastereoselective Alkylation

EntryElectrophile (E+)ProductYield (%)Diastereomeric Excess (d.e.) (%)
1Benzyl bromideα-Benzyl propionamide derivative85-95>98
2Methyl iodideα-Methyl propionamide derivative80-90>98
3Ethyl iodideα-Ethyl propionamide derivative82-92>97

Note: The yields and d.e. values are typical and may vary depending on the specific substrates and reaction conditions.

Mechanism of Stereodirection

Stereodirecting Model Figure 2. Proposed model for stereodirection. cluster_0 Chelated Enolate Intermediate cluster_1 Electrophilic Attack A The lithium cation chelates with the enolate oxygen and the morpholine oxygen, locking the conformation of the enolate. B The bulky tert-butyl group on the C3 of the morpholine ring effectively shields the top face of the enolate. C The electrophile (E+) is forced to approach from the less sterically hindered bottom face of the enolate. D This leads to the preferential formation of a single diastereomer.

Caption: Proposed model for stereodirection.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to afford the enantiomerically enriched carboxylic acid. Several methods can be employed, with acidic hydrolysis being a common choice.

Materials:

  • Alkylated N-acyl-(S)-3-(tert-butyl)morpholine

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (concentrated)

  • 1,4-Dioxane or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (Acidic Hydrolysis):

  • Dissolve the alkylated N-acyl-(S)-3-(tert-butyl)morpholine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

  • Add concentrated sulfuric acid (e.g., 5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL) to remove the cleaved chiral auxiliary. The auxiliary can be recovered from the organic phase for recycling.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the ethyl acetate layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chiral α-substituted carboxylic acid.

  • The enantiomeric excess (e.e.) of the final product can be determined by converting the carboxylic acid to a suitable derivative (e.g., a methyl ester) and analyzing by chiral GC or HPLC.

Alternative Cleavage Methods:

  • Basic Hydrolysis: Using strong bases like lithium hydroxide (LiOH) in a mixture of THF and water can also effect cleavage, typically under milder conditions than acidic hydrolysis.

  • Reductive Cleavage: For conversion to the corresponding chiral alcohol, the amide can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous THF. This method cleaves the auxiliary and reduces the carbonyl group in a single step.

Conclusion and Future Outlook

This compound stands as a highly effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. Its prominent tert-butyl group provides a powerful steric directing element, consistently leading to high diastereoselectivities in the alkylation of its N-acyl derivatives. The protocols detailed herein offer a robust framework for researchers to employ this auxiliary in their synthetic campaigns. The straightforward attachment, reliable stereocontrol, and established cleavage procedures make it a valuable tool in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries. Future research may focus on expanding the scope of reactions in which this auxiliary can be employed, such as asymmetric aldol, Michael, and conjugate addition reactions, further solidifying its position in the synthetic chemist's toolkit.

References

  • Cheeseman, M., Davies, I. R., Axe, P., Johnson, A. L., & Bull, S. D. (2009). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry, 7(17), 3537–3548.
  • Evans, D. A., Tedrow, J. S., Shaw, J. T., & Downey, C. W. (2002). Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Journal of the American Chemical Society, 124(3), 392–393.
  • Flynn, B. L., & Scammells, P. J. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 9(14), 4886–4902.
  • Hungarian Journal of Industry and Chemistry. (2022). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry.
  • MDPI. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. MDPI.
  • Pellissier, H. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 7, 68.
  • ResearchGate. (2006). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • ResearchGate. (2014). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer.
  • ResearchGate. (2018). Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols.
  • ResearchGate. (2021). Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters.
  • YouTube. (2020).

Sources

Application Note: Precision N-Alkylation of (S)-3-(tert-Butyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of (S)-3-(tert-butyl)morpholine presents a unique challenge in medicinal chemistry due to the significant steric hindrance imposed by the C3-tert-butyl group. While the morpholine ring is a common pharmacophore, the bulky substituent adjacent to the nitrogen center impedes nucleophilic attack and retards iminium ion formation. This guide details two optimized protocols: Reductive Amination (Method A) and Direct Alkylation (Method B).[1] These methods are engineered to maximize conversion while maintaining enantiomeric purity and minimizing elimination side-reactions common with hindered amines.

Strategic Analysis: The Steric Challenge

This compound is a chiral secondary amine. The tert-butyl group at the C3 position creates a "picket fence" effect, shielding the nitrogen lone pair.

  • Kinetic Barrier: The rate of SN2 attack on alkyl halides is significantly slower compared to unsubstituted morpholine.

  • Elimination Risk: When reacting with secondary alkyl halides, the basicity of the amine often dominates over its nucleophilicity, leading to E2 elimination of the electrophile rather than substitution.[1]

  • Enantiomeric Stability: While the C3 center is generally stable, harsh basic conditions at elevated temperatures (often required to force direct alkylation) can risk epimerization, particularly if the alkylating agent has adjacent carbonyls (e.g.,

    
    -halo esters).[1]
    
Selection Matrix
FeatureMethod A: Reductive Amination Method B: Direct Alkylation
Primary Use Case Aldehydes, Ketones, Hindered ElectrophilesPrimary Alkyl Halides (MeI, BnBr), Epoxides
Steric Tolerance High (via stepwise activation)Low to Moderate
Side Reactions Minimal (Reduction of aldehyde)Elimination (E2), Over-alkylation (Quaternization)
Reagent Choice NaBH(OAc)₃ / Ti(OiPr)₄K₂CO₃ / Cs₂CO₃ / DIPEA

Experimental Protocols

Method A: Titanium-Mediated Reductive Amination (Recommended)

Rationale: Standard reductive amination conditions (amine + aldehyde + reducing agent) often stall at the hemiaminal stage due to the C3-tert-butyl steric clash. The addition of Titanium(IV) isopropoxide acts as a Lewis acid / water scavenger, driving the equilibrium toward the imine/iminium species before reduction.[1]

Reagents
  • Substrate: this compound (1.0 equiv)[1]

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Protocol
  • Imine Formation:

    • In a flame-dried round-bottom flask under N₂, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL).

    • Add the aldehyde/ketone (1.1 mmol).

    • Add Ti(OiPr)₄ (1.5 mmol) dropwise. Note: The solution may turn slightly yellow/orange.

    • Stir at room temperature for 6–12 hours. (Monitor by TLC/LCMS for disappearance of amine; the imine intermediate may be visible).

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Add NaBH(OAc)₃ (2.0 mmol) in one portion.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup (Critical for Ti Removal):

    • Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL).

    • Titanium Workup: A heavy white precipitate (TiO₂) will form.[1] Dilute with EtOAc (20 mL) and filter the mixture through a pad of Celite to remove titanium salts.

    • Wash the filtrate with water (1x) and brine (1x).[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification:

    • Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).[1]

Method B: Base-Promoted Direct Alkylation

Rationale: Suitable only for highly reactive, unhindered electrophiles (e.g., Benzyl bromide, Methyl iodide,


-bromoacetates).[1] The use of Cesium Carbonate (

) is preferred over Potassium Carbonate (

) due to the "Cesium Effect" (higher solubility and larger cation radius), which enhances the nucleophilicity of the hindered amine.[1]
Reagents
  • Substrate: this compound (1.0 equiv)[1]

  • Electrophile: Primary Alkyl Halide (1.1 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Catalyst (Optional): TBAI (tetrabutylammonium iodide) (0.1 equiv)[1]

Step-by-Step Protocol
  • Setup:

    • In a reaction vial, suspend this compound (1.0 mmol) and

      
       (2.0 mmol) in anhydrous MeCN (4 mL).
      
    • Optional: Add TBAI (0.1 mmol) if using alkyl chlorides or less reactive bromides.[1]

  • Addition:

    • Add the alkyl halide (1.1 mmol) dropwise at room temperature.

  • Reaction:

    • Heat the mixture to 60 °C (oil bath). Caution: Do not overheat (>80 °C) to prevent racemization or elimination.[1]

    • Monitor by LCMS.[1][2] Reaction times vary from 4 to 24 hours.[1]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter off the inorganic solids.

    • Concentrate the filtrate.

    • Redissolve in EtOAc, wash with water to remove residual DMF/salts.

  • Purification:

    • Flash column chromatography.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal alkylation strategy based on the electrophile type.

AlkylationProtocol Start Start: this compound ElectrophileCheck Analyze Electrophile Type Start->ElectrophileCheck Aldehyde Aldehyde / Ketone ElectrophileCheck->Aldehyde Carbonyl PrimaryHalide Primary Alkyl Halide (MeI, BnBr) ElectrophileCheck->PrimaryHalide Unhindered Alkyl SecondaryHalide Secondary Alkyl Halide (iPr-Br, Cyclohexyl-Br) ElectrophileCheck->SecondaryHalide Hindered Alkyl MethodA Method A: Reductive Amination (Ti(OiPr)4 + NaBH(OAc)3) Aldehyde->MethodA Preferred MethodB Method B: Direct Alkylation (Cs2CO3 / MeCN / 60°C) PrimaryHalide->MethodB Standard SecondaryHalide->MethodA Convert Halide to Ketone first (if possible) Stop Avoid Direct Alkylation (Risk of E2 Elimination) SecondaryHalide->Stop Low Yield Result Purified Tertiary Amine MethodA->Result High Yield Enantiopure MethodB->Result Moderate-High Yield

Caption: Decision tree for N-alkylation of sterically hindered morpholines. Green path indicates the highest probability of success.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (Method A) Steric bulk preventing imine formation.Increase Ti(OiPr)₄ to 2.0 equiv; heat the imine formation step to 40°C before adding reducing agent.
Low Conversion (Method B) Poor nucleophilicity.[1]Switch solvent to DMF (more polar); add TBAI catalyst; switch base to

(activates halide).[1]
Elimination Product (Alkene) Basic conditions + hindered substrate.[1]Stop Method B. Switch to Method A (Reductive Amination) by oxidizing the alcohol/halide precursor to a ketone.[1]
Racemization Excessive heat or strong base.[1]Keep temperature <60°C. Avoid bases like NaH or KOtBu.[1] Use mild bases (

,

).[1]

References

  • Reductive Amination of Hindered Amines: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

  • Titanium(IV) Isopropoxide in Reductive Amination: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. [Link][1]

  • Cesium Effect in N-Alkylation: Flessner, T., & Doye, S. (1999).[1] Cesium carbonate: A powerful base for the N-alkylation of amines. Journal of Practical Chemistry, 341(2), 186-190.[1] [Link]

  • Synthesis of 3-Substituted Morpholines: D'Souza, D. M., & Müller, T. J. J. (2007).[1][5] Magnetic Resonance Spectroscopy of Morpholine Derivatives. Chemical Society Reviews, 36, 1095-1108.[1] (Contextual grounding for morpholine reactivity).

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The Strategic Incorporation of (S)-3-(tert-butyl)morpholine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Morpholine Scaffold and the Significance of Chiral Substitution

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, frequently recognized as a "privileged scaffold" due to its consistent presence in a wide array of approved and experimental drugs.[1][2] Its appeal stems from a combination of advantageous physicochemical and metabolic properties, including enhanced aqueous solubility, metabolic stability, and the ability to improve a molecule's pharmacokinetic profile.[3] The precise stereochemical arrangement of substituents on the morpholine ring is often critical for therapeutic efficacy and safety, making the use of chiral building blocks a paramount strategy in drug discovery.[4][5] Among these, (S)-3-(tert-butyl)morpholine emerges as a particularly valuable synthon, offering a unique combination of steric influence and conformational rigidity that can be strategically exploited in the design of potent and selective bioactive molecules.

This technical guide delves into the application of this compound in the synthesis of bioactive compounds, with a focus on neurokinin-1 (NK1) receptor antagonists. We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss the structure-activity relationships (SAR) that underscore the importance of the 3-tert-butyl substitution.

The Role of the 3-tert-butyl Group: A Conformational Anchor for Enhanced Bioactivity

The introduction of a bulky tert-butyl group at the 3-position of the morpholine ring serves a multifaceted role in drug design. Primarily, it acts as a conformational anchor, restricting the flexibility of the morpholine ring and influencing the spatial orientation of other substituents. This conformational constraint can be crucial for optimizing the binding affinity of a molecule to its biological target. By locking the morpholine ring into a preferred conformation, the tert-butyl group can pre-organize the molecule for a more favorable interaction with the receptor's binding pocket, leading to increased potency.

Furthermore, the sterically demanding nature of the tert-butyl group can shield adjacent parts of the molecule from metabolic enzymes, thereby enhancing its metabolic stability and prolonging its in vivo half-life. This is a critical consideration in the development of orally bioavailable drugs.

Application in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

Neurokinin-1 (NK1) receptor antagonists are a class of drugs that block the activity of substance P, a neuropeptide involved in a variety of physiological processes, including emesis (nausea and vomiting), pain, and inflammation.[6] Aprepitant (Emend®) is a well-known example of an NK1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. While the synthesis of Aprepitant itself does not directly start from this compound, the core structure of many potent NK1 receptor antagonists features a 3-substituted morpholine ring, highlighting the importance of this scaffold in targeting the NK1 receptor.

The following sections will detail a synthetic approach to a key intermediate for a class of potent NK1 receptor antagonists, utilizing this compound as the chiral starting material.

Synthetic Workflow for a Chiral Morpholine Intermediate

The synthesis of a key N-acylated this compound intermediate, a building block for certain NK1 receptor antagonists, can be achieved through a straightforward and efficient protocol.

G cluster_0 Synthesis of N-Acyl-(S)-3-(tert-butyl)morpholine Start This compound Step1 N-Acylation Start->Step1 Reagent1 Arylacetyl chloride (e.g., 2-phenylacetyl chloride) Reagent1->Step1 Intermediate N-(2-phenylacetyl)-(S)-3-(tert-butyl)morpholine Step1->Intermediate

Caption: Synthetic workflow for the N-acylation of this compound.

Experimental Protocols

Protocol 1: Synthesis of N-(2-phenylacetyl)-(S)-3-(tert-butyl)morpholine

This protocol describes the N-acylation of this compound with phenylacetyl chloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound143.241.0 g6.98 mmol
Phenylacetyl chloride154.601.19 g (1.02 mL)7.68 mmol
Triethylamine (TEA)101.191.06 g (1.46 mL)10.47 mmol
Dichloromethane (DCM)84.9320 mL-
Saturated aq. NaHCO₃-15 mL-
Brine-15 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 6.98 mmol) and anhydrous dichloromethane (20 mL).

  • Addition of Base: Add triethylamine (1.46 mL, 10.47 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of phenylacetyl chloride (1.02 mL, 7.68 mmol) in 5 mL of anhydrous dichloromethane to the stirred reaction mixture over a period of 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Upon completion of the reaction, quench the mixture by adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2-phenylacetyl)-(S)-3-(tert-butyl)morpholine as a white solid.

Expected Yield: ~85-95%

Characterization: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Insights

The synthesis of a series of N-acyl-(S)-3-alkylmorpholine derivatives allows for the exploration of structure-activity relationships. SAR studies on related morpholine-containing bioactive molecules have revealed several key insights:

  • Stereochemistry at C3: The (S)-configuration at the 3-position of the morpholine ring is often crucial for high-affinity binding to the target receptor.[7]

  • Nature of the 3-Substituent: The size and nature of the substituent at the 3-position significantly influence potency. While smaller alkyl groups may be tolerated, the bulky tert-butyl group can provide a conformational lock that is highly beneficial for activity.

  • N-Acyl Group: The nature of the N-acyl group is critical for interacting with specific residues in the receptor binding pocket. Aromatic and heteroaromatic acyl groups are commonly employed to establish key π-stacking or hydrogen bonding interactions.

Conclusion

This compound is a valuable chiral building block for the synthesis of bioactive molecules, particularly in the development of neurokinin-1 receptor antagonists. Its strategic incorporation provides a means to control stereochemistry, enforce a favorable conformation, and enhance metabolic stability. The synthetic protocols provided herein offer a practical guide for researchers to access key intermediates and explore the rich medicinal chemistry of this privileged scaffold. Further exploration of derivatives based on this chiral morpholine is a promising avenue for the discovery of novel therapeutics with improved pharmacological profiles.

References

  • Andr, M.; Korabecny, J.; Jun, D.; Hodny, Z.; Bartek, J.; Kuca, K. The Morpholine Ring in Medicinal Chemistry. J. Med. Chem.2015, 58 (1), 41–71.
  • Aitken, R. A.; Aitken, K. M. In Comprehensive Heterocyclic Chemistry III; Katritzky, A. R., Ramsden, C. A., Scriven, E. F. V., Taylor, R. J. K., Eds.; Pergamon: Oxford, 2008; Vol. 8, p 461.
  • Bogaerts, J.; Aerts, R.; Vermeyen, T.; Johannessen, C.; Herrebout, W.; Batista, J. M. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Chirality2021, 33 (10), 655-668.
  • Chao, Qi; Sprankle, Kelly G.; Grotzfeld, Robert M.; Lai, Andiliy G.; Carter, Todd A.; Velasco, Anne Marie; Gunawardane, Ruwanthi N.; Cramer, Merryl D.; Gardner, Michael F.; James, Joyce; Zarrinkar, Patrick P.; Patel, Hitesh K.; Bhagwat, Shripad S. Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1 b][8][9]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. Journal of Medicinal Chemistry2009 , 52 (23), 7808–7816.

  • Han, C.; Cai, L.; Zhang, D.; Pan, R.; Li, Q.; Lin, A.; Yao, H. Enantioselective Synthesis of 3-Substituted Morpholines via Pd-Catalyzed Asymmetric Carboamination. CCS Chemistry2022, 4 (2), 616-624.
  • Hocine, S.; Berger, G.; Hanessian, S. Synthesis of C-Substituted Morpholines. J. Org. Chem.2020, 85 (6), 4237–4247.
  • Nishi, T.; Ishibashi, K.; Takemoto, T.; Nakajima, K.; Fukazawa, T.; Iio, Y.; Itoh, K.; Mukaiyama, O.; Yamaguchi, T. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorg Med Chem Lett.2000, 10 (15), 1665-8.
  • Rekka, E. A.; Kourounakis, P. N. Medicinal chemistry of 2,2,4-substituted morpholines. Curr Med Chem.2010, 17 (29), 3422-30.
  • Sharma, P. K.; Amin, A.; Kumar, M. Morpholine as a Privileged Scaffold in Drug Discovery. The Open Medicinal Chemistry Journal2020, 14.
  • Tawa, M. Pharmaceutical propylene glycol. US Patent 7,790,905 B2, filed December 29, 2003, and issued September 7, 2010.
  • Tzara, A.; Xanthopoulos, D.; Kourounakis, A. P. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem2020, 15 (5), 392-403.
  • Taylor, et al. Pharmaceutical propylene glycol solvate compositions.
  • Wijtmans, R.; Vink, M. K. S.; Schoemaker, H. E.; van Delft, F. L.; Blaauw, R. H.; Rutjes, F. P. J. T. Synthesis of C-Substituted Morpholines. Synthesis2004, 641.

Sources

Application Note: A Robust Chiral HPLC Method for the Enantioselective Analysis of (S)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly efficient and robust normal-phase high-performance liquid chromatography (NP-HPLC) method for the enantioselective separation of (S)-3-(tert-butyl)morpholine and its corresponding (R)-enantiomer. The chiral morpholine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds, making stereochemical purity a critical quality attribute.[1] This protocol employs a polysaccharide-based chiral stationary phase (CSP) to achieve baseline resolution, providing a reliable analytical tool for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and pharmacokinetic studies of chiral morpholine derivatives.[2][3]

Introduction: The Significance of Chiral Purity in Morpholine Scaffolds

Chirality plays a pivotal role in drug efficacy and safety, as enantiomers of a therapeutic agent can exhibit widely different pharmacological and toxicological profiles. The morpholine ring, valued for its favorable physicochemical properties such as metabolic stability and aqueous solubility, is a common feature in many pharmaceuticals.[1] this compound serves as a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the ability to accurately quantify its enantiomeric purity is paramount during all stages of drug development.

Direct separation using chiral stationary phases (CSPs) is the most prevalent and effective technique for resolving enantiomers via HPLC.[4][5] This method relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[6] The differential stability of these complexes leads to different retention times, enabling their separation and quantification.[6] This note presents a method developed on an amylose-based CSP, which is known for its broad enantiorecognition capabilities.[6][7]

Principle of Enantioselective Recognition

The separation mechanism is predicated on the specific interactions between the analyte enantiomers and the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, possess a well-defined helical polymer structure. This structure creates a chiral microenvironment containing grooves and cavities where analyte molecules can interact.

The primary modes of interaction governing chiral recognition include:

  • Hydrogen Bonding: Interactions between polar functional groups on the analyte (e.g., the secondary amine of the morpholine ring) and the carbamate linkages of the derivatized polysaccharide.

  • Dipole-Dipole Interactions: Occurring between polar bonds in the analyte and the CSP.

  • Steric Hindrance (Inclusion): The fit of the analyte within the chiral grooves of the CSP. The bulky tert-butyl group of the analyte plays a significant role in this steric interaction, where one enantiomer fits more favorably than the other, leading to a stronger interaction and longer retention time.

The combination of these interactions results in a measurable difference in binding energy between the two enantiomers and the CSP, which is the basis for their chromatographic separation.[6]

Analytical Method and Protocol

Materials and Reagents
  • This compound: Reference Standard

  • (R,S)-3-(tert-butyl)morpholine: Racemic Mixture

  • n-Hexane: HPLC Grade or equivalent

  • Isopropanol (IPA): HPLC Grade or equivalent

  • Diethylamine (DEA): HPLC Grade or equivalent

  • Methanol: HPLC Grade (for sample dissolution)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Chiral Stationary Phase Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Sample Diluent Methanol

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: An amylose-based CSP was selected due to its proven success in separating a wide range of chiral compounds, particularly those containing amine functionalities.[7]

  • Mobile Phase: A normal-phase system (alkane/alcohol) was chosen as it typically provides superior selectivity for this class of compounds on polysaccharide CSPs.[8] Isopropanol acts as the polar modifier, modulating retention time and resolution.

  • Basic Additive (DEA): Diethylamine is a crucial component. As a basic compound, 3-(tert-butyl)morpholine can interact strongly with residual acidic silanol groups on the silica support, leading to peak tailing. The addition of a small amount of DEA to the mobile phase competitively blocks these sites, resulting in significantly improved peak symmetry and efficiency.

Step-by-Step Experimental Protocol

1. Mobile Phase Preparation: a. Carefully measure 900 mL of n-Hexane, 100 mL of Isopropanol, and 1.0 mL of Diethylamine into a suitable 1 L solvent reservoir. b. Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum degassing.

2. Standard and Sample Preparation: a. Racemic Standard (for Method Development/Verification): Prepare a solution of (R,S)-3-(tert-butyl)morpholine at a concentration of approximately 1.0 mg/mL in Methanol. b. (S)-Enantiomer Standard: Prepare a solution of the this compound reference standard at a concentration of approximately 1.0 mg/mL in Methanol. c. Test Sample: Accurately weigh and dissolve the test sample in Methanol to achieve a final concentration of approximately 1.0 mg/mL. d. Filter all solutions through a 0.45 µm syringe filter prior to injection.

3. HPLC System Operation: a. Purge the HPLC system with the prepared mobile phase. b. Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved. c. Inject the (S)-enantiomer standard to identify its retention time. d. Inject the racemic standard to confirm the separation of both enantiomers and to calculate system suitability parameters. e. Proceed with the analysis of the test samples.

Workflow Diagram

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Mobile Phase Prep (Hex/IPA/DEA) B Sample Prep (1 mg/mL in MeOH) C Column Equilibration (Stable Baseline) B->C Load Samples D Sample Injection (10 µL) C->D E Isocratic Elution (1.0 mL/min) D->E F UV Detection (215 nm) E->F G Peak Integration F->G Acquire Data H System Suitability Calc. (Resolution, Tailing) G->H I Enantiomeric Purity Calc. (% ee) H->I

Caption: End-to-end workflow for the chiral analysis of 3-(tert-butyl)morpholine.

Expected Results and System Suitability

Upon injection of the racemic mixture, baseline separation of the two enantiomers is expected. The (S)-enantiomer is typically the first or second peak to elute, which must be confirmed by injecting the pure standard.

Table 1: Representative Chromatographic Performance Data

Parameter(R)-Enantiomer(S)-EnantiomerAcceptance Criteria
Retention Time (t_R) ~ 8.5 min~ 9.8 min-
Tailing Factor (T_f) ≤ 1.2≤ 1.2T_f ≤ 1.5
Selectivity (α) \multicolumn{2}{c}{~ 1.20}α > 1.1
Resolution (R_s) \multicolumn{2}{c}{~ 2.5}R_s ≥ 2.0
  • Selectivity (α): Calculated as k2/k1, where k is the retention factor of the second and first eluting peaks, respectively.

  • Resolution (R_s): Calculated using the USP formula: 2(t_R2 - t_R1) / (W1 + W2), where W is the peak width at the base. A value ≥ 2.0 ensures accurate quantitation.

Enantiomeric Excess (% ee) Calculation: The enantiomeric purity of the sample is determined by calculating the enantiomeric excess using the peak areas from the chromatogram:

% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Conclusion

The described normal-phase HPLC method provides a reliable and highly selective means for the separation and quantification of the enantiomers of 3-(tert-butyl)morpholine. The use of an amylose-based chiral stationary phase in combination with an optimized mobile phase containing a basic additive yields excellent peak shape and baseline resolution. This self-validating protocol, grounded in established chromatographic principles, is suitable for routine quality control and research applications in the pharmaceutical industry.

References

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • Interchim. (n.d.). Chiral HPLC Method Development. Available at: [Link]

  • Zhang, Y., et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Wang, J., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PubMed. Available at: [Link]

  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Available at: [Link]

  • Ilisz, I., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Available at: [Link]

  • Zhong, H., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Available at: [Link]

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Available at: [Link]

  • Lindsley, C. W., et al. (2015). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed Central. Available at: [Link]

  • Obeng, S., et al. (2020). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. Available at: [Link]

  • Dybtsev, D. N., et al. (2016). Sorption and Separation of Optical Isomers of 2-Butanol by Chiral Porous Coordination Polymers. ResearchGate. Available at: [Link]

  • Subbiah, J., et al. (2016). Separation and identification of indene–C70 bisadduct isomers. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mokrov, E. A., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Han, J., & Li, L. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Regis Technologies. (n.d.). CHIRAL Handbook. BGB Analytik. Available at: [Link]

  • Teixeira, J., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Available at: [Link]

Sources

Scale-up synthesis of (S)-3-(tert-butyl)morpholine for pilot plant production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-(tert-butyl)morpholine is a high-value chiral building block extensively used in the synthesis of kinase inhibitors and GPCR modulators. Its bulky tert-butyl group provides critical conformational restriction in drug design but presents significant steric challenges during synthesis.

This guide outlines a robust, scalable Lactam Reduction Route for pilot plant production (10–50 kg scale). Unlike direct alkylation methods (e.g., using 1,2-dibromoethane), which suffer from racemization and elimination side reactions due to steric hindrance, this route guarantees high enantiomeric excess (>99% ee) and avoids chromatographic purification.

Core Advantages of This Protocol
  • Atom Economy: Utilizes the commercially available chiral pool material (S)-tert-leucinol.

  • Scalability: Avoids flash chromatography; relies on crystallization and salt formation.

  • Safety: Replaces solid Lithium Aluminum Hydride (LAH) with liquid Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) for safer handling and heat transfer control.

Chemical Pathway & Mechanism

The synthesis proceeds via a three-stage sequence: N-Acylation


 Cyclization 

Reduction
.
Reaction Scheme Visualization

G Start (S)-tert-Leucinol (Starting Material) Inter1 N-Chloroacetyl Intermediate Start->Inter1 Chloroacetyl Cl Base, <10°C Lactam (S)-5-(tert-butyl) morpholin-3-one Inter1->Lactam KOtBu / THF Cyclization Product (S)-3-(tert-butyl) morpholine Lactam->Product Red-Al / Toluene Reduction

Figure 1: Synthetic pathway for this compound via the lactam intermediate.

Detailed Experimental Protocols

Stage 1: N-Acylation & Cyclization (Telescoped Process)

Objective: Convert (S)-tert-leucinol to (S)-5-(tert-butyl)morpholin-3-one. Scale: 10.0 kg Input ((S)-tert-Leucinol).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleCritical Parameter
(S)-tert-Leucinol1.0SM>99% ee
Chloroacetyl chloride1.1ElectrophileExothermic addition
Triethylamine (TEA)1.2Base (Acylation)Dryness (<0.1% H2O)
Potassium tert-butoxide1.5Base (Cyclization)Add as THF solution
Toluene10 VolSolventAzeotropic drying
Step-by-Step Protocol
  • Reactor Setup: Charge a 100 L Glass-Lined Reactor (GLR) with (S)-tert-leucinol (10 kg) and Toluene (60 L) .

  • Base Addition: Add Triethylamine (10.4 kg) . Cool the mixture to 0–5°C .

  • Acylation (Exotherm Control):

    • Slowly dose Chloroacetyl chloride (10.6 kg) over 2–3 hours.

    • Constraint: Maintain internal temperature < 10°C . The reaction is highly exothermic.

    • IPC (In-Process Control): Check for consumption of amine by HPLC.[3] Target: <1.0% residual SM.

  • Workup 1: Quench with water (30 L). Separate phases. Wash organic layer with 1M HCl (to remove TEA) and then Brine.

  • Drying: Azeotropically dry the Toluene layer (Dean-Stark trap or vacuum distillation) to <0.05% water content. Note: Water interferes with the subsequent cyclization.

  • Cyclization:

    • Cool the anhydrous intermediate solution to 0°C .

    • Add Potassium tert-butoxide (KOtBu) (20% in THF) slowly.

    • Warm to 20–25°C and stir for 4 hours.

  • Workup 2: Quench with dilute acetic acid/water. Separate phases.

  • Isolation: Concentrate the organic phase. The lactam often crystallizes upon cooling or addition of Heptane.

    • Yield Target: 85–90%.

    • Purity: >98% (HPLC).[6]

Stage 2: Red-Al Reduction

Objective: Reduction of the lactam carbonyl to the methylene group. Safety Note: Red-Al is preferred over LAH for pilot scales due to higher thermal stability and solubility in toluene, but it is still pyrophoric and generates H2 gas.

Reagents & Materials
ReagentEquiv.[1][3][4][5]RoleCritical Parameter
Lactam Intermediate1.0SMDry solid
Red-Al (70% in Toluene)2.5Reducing AgentH2 Evolution
NaOH (15% aq)ExcessQuenchExothermic
Step-by-Step Protocol
  • Inertion: Ensure the 100 L GLR is inerted with Nitrogen (O2 < 1%).

  • Charging: Charge Lactam (from Stage 1) dissolved in Toluene (5 Vol) .

  • Dosing Red-Al:

    • Heat the solution to 40°C .

    • Dose Red-Al solution via a metering pump over 2 hours.

    • Constraint: Monitor H2 gas evolution flow rate. Do not exceed scrubber capacity.

  • Reaction: Heat to 80–90°C for 4–6 hours.

    • IPC:[7] HPLC analysis (Lactam < 0.5%).

  • Quenching (Critical Safety Step):

    • Cool reactor to 0–5°C .

    • Reverse Quench Method (Recommended): Transfer the reaction mixture slowly into a second reactor containing chilled 15% NaOH (aq) and Toluene. This controls the exotherm and H2 evolution better than direct water addition.

    • Alternative: Rochelle salt (Sodium potassium tartrate) solution can be used to break the aluminum emulsion, though it requires longer stirring times (6–12 hours).

  • Extraction: Separate phases. Extract aqueous layer with Toluene. Combine organics.

Stage 3: Purification & Salt Formation

Chromatography is not viable at this scale. We utilize the basicity of the morpholine nitrogen to form a crystalline salt.

  • Salt Formation:

    • Cool the Toluene solution of the crude morpholine to 10°C .

    • Slowly add HCl in Isopropanol (or Ethanol) (1.1 equiv).

    • The this compound hydrochloride salt will precipitate.

  • Filtration: Filter the solids using a Nutsche filter.

  • Washing: Wash the cake with cold Acetone or MTBE to remove non-basic impurities.

  • Drying: Vacuum dry at 45°C.

    • Final Yield: ~75–80% (overall from Leucinol).[5]

    • ee: >99.5% (Enantiomeric enrichment occurs during crystallization).

Process Engineering & Safety Controls

Pilot Plant Unit Operation Flow

Engineering Dosing Dosing Pump (Red-Al / Acid Chloride) Reactor 100L GLR Reactor (Jacketed -20 to 150°C) Dosing->Reactor Controlled Rate Scrubber Gas Scrubber (H2 / HCl removal) Reactor->Scrubber Vent Gas Crystallizer Crystallizer (Salt Formation) Reactor->Crystallizer Crude Solution Filter Nutsche Filter (Isolation) Crystallizer->Filter Slurry Transfer

Figure 2: Pilot plant unit operations emphasizing safety controls for gas evolution and exotherms.

Critical Safety Parameters (CSP)
  • Thermal Runaway: The acylation (Step 1) and quenching (Step 3) are highly exothermic. Jacket cooling capacity must exceed calculated heat release (Qr).

    • Control: Dose reagents only when

      
      .
      
  • Hydrogen Management: Red-Al reduction generates 3 moles of H2 per mole of reductant consumed.

    • Control: Measure headspace H2 concentration; ensure ventilation rate maintains atmosphere <25% LEL (Lower Explosive Limit).

Analytical Validation

  • HPLC Method: Chiralpak IC or AD-H column, Hexane/IPA/DEA mobile phase.

  • NMR Verification: The tert-butyl group appears as a distinct singlet at ~0.9 ppm. The C3-proton (chiral center) shift is diagnostic of the oxidation state.

  • Impurity Profile: Monitor for "over-alkylation" (quaternary ammonium salts) or incomplete reduction (hemi-aminal intermediates).

References

  • Synthesis of Chiral Morpholines: Brown, G. R., et al. "Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers." J. Chem. Soc., Perkin Trans. 1, 1985 , 2577–2580. Link

  • Red-Al Reduction Safety: "Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)."[2] Organic Chemistry Portal. Link

  • Industrial Morpholine Process: "Process for the preparation of morpholines."[8] U.S. Patent 4,739,051 (BASF), 1988 . Link

  • Chiral Amino Alcohol Precursors: "Preparation of (S)-tert-leucinol." Organic Syntheses, Coll. Vol. 10, p. 423 (2004 ). Link

  • Pilot Scale Safety: "Safety Data Sheet: Morpholine." Redox, 2022 . Link

Sources

Application Note: Strategic N-Protection of (S)-3-(tert-butyl)morpholine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (S)-3-(tert-butyl)morpholine

This compound is a chiral saturated heterocycle that has emerged as a privileged scaffold in modern drug discovery.[1][2] Its rigid, chair-like conformation and the presence of a sterically demanding tert-butyl group allow for precise spatial presentation of substituents, making it a valuable building block for synthesizing targeted therapeutics, including kinase inhibitors and other biologically active molecules.[1]

The secondary amine within the morpholine ring is a key functional handle for molecular elaboration.[3][4] However, its inherent nucleophilicity and basicity can interfere with a wide range of synthetic transformations, such as metal-catalyzed cross-couplings, delicate condensation reactions, or the introduction of acid-sensitive functionalities elsewhere in the molecule. Therefore, transiently masking or "protecting" this nitrogen atom is a critical step in multi-step synthetic campaigns.

This application note provides a detailed guide to the most effective strategies for the N-protection of this compound. We will move beyond simple procedural lists to explore the chemical rationale behind selecting a specific protecting group, offering detailed, field-tested protocols for their installation and removal, and discussing the critical concept of orthogonality in complex synthetic design.

The Principle of Orthogonal Protection: A Strategic Overview

In a multi-step synthesis, it is often necessary to deprotect one functional group without affecting others. "Orthogonal" protecting groups are those that can be removed under distinct, non-interfering conditions.[5][6][7] For instance, an acid-labile group can be removed in the presence of a group that is only cleaved by hydrogenation. This principle is fundamental to efficient and high-yielding synthesis.

The choice of a protecting group for the morpholine nitrogen should be a strategic decision based on the planned downstream reaction conditions. The three primary strategies discussed herein—Boc, Cbz, and Trifluoroacetyl—offer a robust toolkit for orthogonal protection schemes.

G start Start: this compound decision What are the subsequent reaction conditions? start->decision acid_labile Need stability to base and hydrogenation? decision->acid_labile Yes base_labile Need stability to acid and hydrogenation? decision->base_labile No boc Choose Boc Group (Acid-labile) acid_labile->boc h2_labile Need stability to acid and base? base_labile->h2_labile No tfac Choose Trifluoroacetyl Group (Base-labile) base_labile->tfac Yes cbz Choose Cbz Group (Hydrogenolysis) h2_labile->cbz G sub This compound reagents +(Boc)₂O, NaHCO₃ sub->reagents solvent DCM/H₂O RT, 12-18h reagents->solvent prod N-Boc protected product solvent->prod

Figure 2: Workflow for N-Boc protection.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve this compound in DCM (approx. 0.2 M).

  • Addition of Base: Add this solution to a stirring solution of NaHCO₃ in water. The biphasic mixture should be stirred vigorously.

  • Reagent Addition: Add (Boc)₂O to the mixture. The reaction is typically left to stir at room temperature for 12-18 hours.

  • Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

  • Work-up: Once complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The N-Boc protected product is often clean enough to proceed without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol 2: N-Boc Deprotection

Cleavage of the Boc group is reliably achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). [8] Materials:

  • N-Boc-(S)-3-(tert-butyl)morpholine (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Diethyl ether

Procedure (using TFA):

  • Dissolution: Dissolve the N-Boc protected morpholine in DCM (approx. 0.1 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath and add TFA dropwise. Caution: Exothermic reaction and gas (CO₂) evolution. [9]3. Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization: Carefully basify the residue by adding saturated aq. NaHCO₃ until effervescence ceases.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine. The product may be isolated as a salt if neutralization is omitted.

ParameterN-Boc ProtectionN-Boc Deprotection
Key Reagents (Boc)₂O, NaHCO₃TFA or HCl
Solvent DCM/H₂ODCM or Dioxane
Temperature Room Temperature0 °C to Room Temperature
Typical Yield >95%>90%
Key Advantage High yield, mild conditionsFast, clean conversion
Consideration Biphasic reaction requires good stirringAcid-sensitive groups are not tolerated

The Cbz Strategy: Hydrogenolysis-Labile Protection

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group introduced by Bergmann and Zervas. [5]Its key advantage is its stability under both acidic and basic conditions, while being readily cleaved by catalytic hydrogenation. [10]This makes it orthogonal to the Boc group. [9] Causality: The Cbz group is removed via hydrogenolysis. A palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing toluene and the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and CO₂. [10]

Protocol 3: N-Cbz Protection of this compound

The Cbz group is installed using benzyl chloroformate (Cbz-Cl), a highly reactive chloroformate that requires a base to neutralize the HCl byproduct. [10][11]

G sub This compound reagents + Cbz-Cl, K₂CO₃ sub->reagents solvent DCM/H₂O 0°C to RT, 4-6h reagents->solvent prod N-Cbz protected product solvent->prod

Figure 3: Workflow for N-Cbz protection.

Materials:

  • This compound (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dichloromethane (DCM)

  • Deionized Water

Procedure:

  • Setup: In a flask, dissolve this compound and K₂CO₃ in a biphasic mixture of DCM and water.

  • Reagent Addition: Cool the vigorously stirring mixture to 0 °C. Add Cbz-Cl dropwise via a syringe. Caution: Cbz-Cl is corrosive and lachrymatory.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Separate the organic layer, wash with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 4: N-Cbz Deprotection (Hydrogenolysis)

This is the standard and mildest method for Cbz group removal.

Materials:

  • N-Cbz-(S)-3-(tert-butyl)morpholine (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Dissolution: Dissolve the N-Cbz protected morpholine in MeOH or EtOAc.

  • Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric when dry.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (using a balloon is sufficient for small scale). For larger scales, a Parr apparatus is recommended.

  • Reaction: Stir the mixture vigorously under the H₂ atmosphere at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The evolution of CO₂ can also be observed. [10]6. Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the Celite pad with the catalyst to dry out, as it can ignite in air. Wash the pad thoroughly with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the pure deprotected amine.

ParameterN-Cbz ProtectionN-Cbz Deprotection
Key Reagents Cbz-Cl, K₂CO₃H₂, 10% Pd/C
Solvent DCM/H₂OMeOH or EtOAc
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield 85-95%>95%
Key Advantage Orthogonal to Boc groupVery mild and clean conditions
Consideration Cbz-Cl is hazardousNot compatible with reducible groups (alkenes, alkynes, etc.)

The Trifluoroacetyl Strategy: A Robust Alternative

The trifluoroacetyl group is a highly electron-withdrawing protecting group that renders the nitrogen lone pair significantly less nucleophilic. It is exceptionally stable to acidic conditions but can be readily cleaved under mild basic or solvolytic conditions. [12] Causality: The strong electron-withdrawing effect of the three fluorine atoms makes the acetyl carbonyl highly electrophilic and susceptible to nucleophilic attack by bases like carbonate or even mild nucleophiles like methanol, leading to rapid cleavage.

Protocol 5: N-Trifluoroacetylation

G sub This compound reagents + TFAA, Pyridine sub->reagents solvent DCM 0°C to RT, 1-2h reagents->solvent prod N-TFA protected product solvent->prod

Figure 4: Workflow for N-Trifluoroacetyl protection.

Materials:

  • This compound (1.0 eq)

  • Trifluoroacetic anhydride (TFAA) (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Setup: Dissolve the morpholine in DCM and cool to 0 °C.

  • Base Addition: Add pyridine or triethylamine.

  • Reagent Addition: Add TFAA dropwise. An exothermic reaction is expected.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1-2 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl (to remove base), water, and brine. Dry over MgSO₄ and concentrate.

  • Purification: The product can be purified by column chromatography if necessary.

Protocol 6: N-Trifluoroacetyl Deprotection

Materials:

  • N-TFA-(S)-3-(tert-butyl)morpholine (1.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Methanol (MeOH)

  • Water

Procedure:

  • Setup: Dissolve the N-TFA protected morpholine in methanol.

  • Base Addition: Add an aqueous solution of K₂CO₃.

  • Reaction: Stir at room temperature for 1-4 hours.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Remove most of the methanol under reduced pressure.

  • Extraction: Extract the remaining aqueous residue with DCM or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the deprotected amine.

ParameterN-TFA ProtectionN-TFA Deprotection
Key Reagents TFAA, PyridineK₂CO₃
Solvent DCMMeOH/H₂O
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield >95%>90%
Key Advantage Very stable to acidVery mild, basic deprotection
Consideration TFAA is highly reactive and corrosiveNot compatible with base-labile groups (e.g., esters)

Conclusion and Recommendations

The effective protection and deprotection of the nitrogen atom in this compound is essential for its successful application in complex molecule synthesis. The choice of protecting group is not arbitrary but a strategic decision that dictates the entire synthetic route.

  • Choose the Boc group for general-purpose protection when subsequent steps involve basic, nucleophilic, or reductive conditions, and a final acidic deprotection is feasible.

  • Choose the Cbz group when stability to both acid and base is required, or when orthogonality to a Boc group is necessary. This strategy is ideal as long as no other reducible functional groups are present.

  • Choose the Trifluoroacetyl group for situations requiring extreme stability to acid, where a final, very mild basic deprotection is advantageous.

By understanding the chemical principles behind each strategy and adhering to detailed, validated protocols, researchers can confidently manipulate this valuable chiral building block to accelerate the development of next-generation therapeutics.

References

  • Bellamy, A. J., et al. (2007). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. [Link]

  • Fiveable. (n.d.). Morpholine Definition. Organic Chemistry Key Term. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines. [Link]

  • Organic Chemistry. (2021). Adding Cbz Protecting Group Mechanism. YouTube. [Link]

  • APPLIKON. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Google Patents. (n.d.).
  • Kent, S. B., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society, 101(9), 2487-2497. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • Kostyanovsky, R. G., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789–823. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Database. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • National Center for Biotechnology Information. (n.d.). (3S)-3-tert-Butylmorpholine. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • Wikipedia. (n.d.). Morpholine. [Link]

Sources

Application Note: Stereoselective Reactions Directed by the (S)-3-(tert-butyl)morpholine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for advanced researchers in organic synthesis and drug discovery. It details the preparation and application of the (S)-3-(tert-butyl)morpholine scaffold, a high-value chiral controller distinguished by its exceptional steric demand.

Executive Summary

The This compound scaffold represents a specialized class of chiral secondary amines used to induce high stereoselectivity in asymmetric synthesis. Unlike the more common proline or oxazolidinone auxiliaries, this morpholine derivative leverages the massive steric bulk of the tert-butyl group at the C3 position. This structural feature creates a rigid "steric wall" that effectively blocks one face of reactive intermediates (such as enamines or enolates), forcing incoming electrophiles to attack from the opposing face with high diastereomeric excess (de) and enantiomeric excess (ee).

Key Applications:

  • Organocatalysis: As a bulky secondary amine catalyst for

    
    -functionalization of aldehydes.
    
  • Chiral Auxiliaries: As a stoichiometric director in the alkylation of carboxylic acid derivatives.

  • Ligand Design: Precursor for

    
    -symmetric chiral ligands in metal-catalyzed cross-couplings.
    

Structural & Mechanistic Basis

The efficacy of this compound arises from the specific spatial arrangement of the tert-butyl group. In reactive intermediates (e.g., enamines), the ring adopts a chair-like conformation where the bulky tert-butyl group occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions. However, due to its size, it effectively shields the Re-face (relative to the nitrogen lone pair vector), directing nucleophilic attack or electrophilic approach to the Si-face.

Transition State Visualization

The following diagram illustrates the steric shielding mechanism during an enamine-catalyzed


-alkylation.

G cluster_mechanism Steric Shielding Mechanism Start Aldehyde + (S)-3-t-Bu-Morpholine Enamine Enamine Formation (Steric Control) Start->Enamine - H2O TS Transition State (t-Butyl Shielding) Enamine->TS + Electrophile (E+) Product Chiral alpha-Substituted Aldehyde TS->Product Hydrolysis

Figure 1: Workflow of enamine catalysis showing the critical steric shielding step.

Protocol 1: Synthesis of this compound

While available commercially, in-house synthesis is often required for scale-up or to access the (R)-enantiomer starting from the corresponding amino alcohol.

Target: this compound (CAS: 1007112-64-2) Starting Material: (S)-tert-Leucinol (CAS: 112245-13-3)

Reagents & Equipment[1][2]
  • (S)-tert-Leucinol (>98% ee)

  • Chloroacetyl chloride

  • Sodium hydride (60% dispersion in oil) or Potassium tert-butoxide

  • Borane-dimethyl sulfide complex (BMS) or LiAlH4

  • THF (anhydrous), Toluene, Dichloromethane (DCM)

  • Inert atmosphere manifold (Nitrogen/Argon)

Step-by-Step Procedure
  • N-Acylation:

    • Dissolve (S)-tert-leucinol (10.0 g, 85 mmol) in anhydrous DCM (150 mL) and cool to 0°C.

    • Add triethylamine (1.2 equiv) followed by dropwise addition of chloroacetyl chloride (1.1 equiv).

    • Stir at 0°C for 1 h, then warm to RT for 2 h.

    • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield the chloroacetamide intermediate.

  • Cyclization (Morpholinone Formation):

    • Dissolve the crude chloroacetamide in anhydrous THF (200 mL).

    • Cool to 0°C and carefully add NaH (1.5 equiv) portion-wise (Caution: H2 evolution).

    • Stir at 0°C for 30 min, then reflux for 4–6 hours to effect cyclization.

    • Workup: Quench with water, extract with EtOAc, and concentrate. Purify via recrystallization (EtOAc/Hexanes) to obtain (S)-5-(tert-butyl)morpholin-3-one.

  • Reduction to Morpholine:

    • Dissolve the morpholinone (5.0 g) in anhydrous THF (100 mL).

    • Add BMS (2.5 equiv) dropwise at 0°C.

    • Heat to reflux for 3 hours.

    • Quench: Cool to 0°C, carefully add MeOH, then 6N HCl (20 mL). Reflux for 1 h to break the amine-borane complex.

    • Isolation: Basify with NaOH to pH >12, extract with DCM (3x), dry, and concentrate.

    • Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH 95:5).

Yield Expectation: 65–75% overall yield. QC Check: 1H NMR (CDCl3) should show the tert-butyl singlet at ~0.9 ppm and characteristic morpholine ring protons at 2.8–3.8 ppm.

Protocol 2: Organocatalytic Asymmetric -Alkylation

This protocol utilizes this compound as a chiral catalyst for the


-alkylation of aldehydes. The bulky scaffold prevents racemization and ensures high face-selectivity.
Reaction Scheme


Experimental Procedure
  • Catalyst Preparation: Prepare a stock solution of this compound (20 mol%) and Trifluoroacetic acid (TFA, 20 mol%) in DCM or Toluene.

  • Reaction Setup:

    • To a vial, add the aldehyde substrate (1.0 mmol).

    • Add the catalyst solution (0.2 mmol catalyst).

    • Stir at room temperature for 15 minutes to form the enamine species (often visible as a slight color change).

    • Cool the mixture to the desired temperature (usually 0°C or -20°C to enhance ee).

  • Electrophile Addition:

    • Add the electrophile (e.g., alkyl halide, nitroolefin, or azodicarboxylate) (1.2 equiv).

    • Monitor reaction progress via TLC or LC-MS.

  • Hydrolysis & Workup:

    • Once consumption of the electrophile is complete, add water (2 mL) and stir vigorously for 30 minutes to hydrolyze the iminium intermediate.

    • Extract with Et2O or DCM.

    • Purify the resulting chiral aldehyde (or corresponding alcohol after reduction with NaBH4) via silica gel chromatography.

Performance Data (Representative)
Substrate (Aldehyde)ElectrophileYield (%)ee (%)Notes
PropanalNitrostyrene88%92%Michael Addition
ButanalDiethyl azodicarboxylate85%95%

-Amination
3-PhenylpropanalMethyl Vinyl Ketone82%90%Robinson Annulation type

Protocol 3: Chiral Auxiliary Application (Amide Alkylation)

For reactions requiring stoichiometric control (e.g., quaternary center formation), the scaffold is used as a removable auxiliary.

Workflow
  • Attachment: React this compound with the acid chloride of interest (e.g., Propionyl chloride) to form the N-acyl morpholine.

  • Enolization: Treat the amide with LDA in THF at -78°C. The tert-butyl group forces the lithium enolate into a specific conformation.

  • Alkylation: Add the alkyl halide. The electrophile attacks anti to the tert-butyl group.

  • Cleavage: Hydrolyze the amide using LiOH/H2O2 or convert directly to the alcohol using LiAlH4/LiBH4, recovering the auxiliary.

Mechanism Diagram[1][2][3][4]

Auxiliary Aux (S)-3-t-Bu-Morpholine Amide N-Acyl Derivative Aux->Amide + Acid Chloride Enolate Lithium Enolate (Steric Lock) Amide->Enolate LDA, -78°C Product Alkylated Product Enolate->Product + R-X Product->Aux Hydrolysis (Recovery)

Figure 2: Cycle of the morpholine scaffold acting as a chiral auxiliary.

References

  • Scaffold Synthesis from Amino Alcohols

    • Synthesis of morpholines via selective monoalkyl
    • Source: ChemRxiv, 2021.
  • General Enamine Catalysis (Contextual Foundation)

    • Asymmetric Organoc
    • Source: N
  • Morpholine Auxiliaries in Synthesis

    • Stereoselective Alkylation of Chiral Titanium(IV)
    • Source: Organic Letters, 2021.
  • Properties of (S)

    • PubChem Compound Summary: (3S)-3-tert-Butylmorpholine.
    • Source: N
  • Related Morpholinone Synthesis

    • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones.
    • Source: Journal of Organic Chemistry, 2018.[1]

Sources

Incorporation of (S)-3-(tert-butyl)morpholine into peptide mimics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (S)-3-(tert-butyl)morpholine Scaffolds in Peptidomimetics

Strategic Rationale: The "Conformational Lock"[1]

The incorporation of This compound moieties into peptide backbones represents a high-value strategy for engineering proteolytic stability and receptor selectivity. This scaffold functions primarily as a Proline surrogate (specifically a Mca or Morpholine-3-carboxylic acid derivative) but offers distinct physicochemical advantages:

  • Electronic Modulation: The ether oxygen at position 1 alters the pKa of the ring nitrogen and changes the hydrogen-bonding potential compared to the methylene group in proline.

  • Steric Locking: The tert-butyl group at C3 is chemically massive. To minimize A-1,3 strain, this group forces the morpholine ring into a rigid chair conformation where the tert-butyl group occupies the equatorial position. This "locks" the peptide backbone dihedral angles (

    
    ), effectively freezing the bioactive conformation.
    
  • Metabolic Shield: The bulk of the tert-butyl group, combined with the non-natural morpholine ring, renders the adjacent amide bonds nearly impervious to standard proteases (e.g., chymotrypsin, elastase).

This guide details the synthesis and Solid-Phase Peptide Synthesis (SPPS) incorporation of this scaffold, specifically addressing the critical bottleneck : acylation of the sterically hindered secondary amine.

Mechanistic Insight: Structural Dynamics

Understanding the steric environment is prerequisite to successful coupling. Unlike Proline, where the hindrance is moderate, the this compound scaffold presents a "wall" of methyl groups adjacent to the nucleophilic nitrogen.

ConformationalLock cluster_0 Steric Dynamics Node1 Unconstrained Peptide (Flexible, Protease Susceptible) Node2 (S)-3-(t-Bu)Morpholine Incorporation Node1->Node2 Node3 Steric Clash (A-1,3 Strain) Avoidance Node2->Node3 Node4 Locked Chair Conformation (t-Bu Equatorial) Node3->Node4  Thermodynamic Drive Node5 Bioactive Display (Protease Resistant) Node4->Node5

Figure 1: The thermodynamic drive forcing the morpholine ring into a defined chair conformation due to the bulky tert-butyl substituent.

Operational Protocol: Solid-Phase Incorporation

Pre-requisite: This protocol assumes the use of Fmoc-(S)-3-(tert-butyl)morpholine-4-carboxylic acid (Fmoc-tBu-Mca-OH) as the building block. If utilizing the amine This compound directly, refer to the C-Terminal Capping section.

Phase A: Coupling the Scaffold to the Resin (Easy Step)

The carboxyl group of the morpholine scaffold is sterically accessible. Standard coupling protocols apply.

  • Reagents: 3.0 eq Fmoc-tBu-Mca-OH, 3.0 eq HATU, 6.0 eq DIPEA in DMF.

  • Time: 45–60 minutes at Room Temperature (RT).

  • Validation: Standard Kaiser Test (Blue = Incomplete, Colorless = Complete).

Phase B: The Critical Step – Acylation of the Morpholine Nitrogen

Once the Fmoc group is removed from the incorporated morpholine, you are left with a secondary amine shielded by a tert-butyl group. Standard HBTU/HOBt protocols will fail here , leading to deletion sequences.

Protocol:

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Note: Wash extensively (5x DMF, 5x DCM). Secondary amines are prone to capturing Fmoc-dibenzofulvene adducts if washing is insufficient.

  • Acylation (The "Turbo" Coupling):

    • Reagent Choice: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . Alternatively, generate the Acid Fluoride of the incoming amino acid if it is also hindered (e.g., Val, Ile).

    • Stoichiometry:

      • Incoming Fmoc-AA-OH: 5.0 equivalents

      • Coupling Reagent (HATU): 4.9 equivalents

      • Base (HOAt): 5.0 equivalents (Add HOAt as an additive to boost rate).

      • Base (TMP/Collidine): 10.0 equivalents (Collidine is superior to DIPEA for hindered couplings to prevent epimerization).

    • Conditions (Microwave is Highly Recommended):

      • Microwave: 75°C for 15 minutes (25W constant power).

      • Manual: 50°C water bath for 2 hours, followed by a second coupling (double couple) with fresh reagents for 2 hours.

  • Monitoring (Crucial):

    • Do NOT use the Kaiser (Ninhydrin) Test. It detects primary amines. It will yield a false negative (colorless) even if the secondary morpholine amine is unreacted.

    • Use the Chloranil Test:

      • Reagent: 2% Chloranil in DMF + 2% Acetaldehyde in DMF.

      • Result: Blue/Green beads = Free secondary amine (Coupling Incomplete). Colorless/Amber = Coupled.

    • Use the p-Nitrophenyl Ester Test: Alternatively, cleave a small aliquot and analyze by UPLC-MS.

Phase C: C-Terminal Capping (Alternative Application)

If the objective is to use This compound (the free amine) as a C-terminal cap:

  • Activate the C-terminal carboxyl of the resin-bound peptide (or solution phase peptide) using PyAOP (7-Azabenzotriazole) / DIPEA.

  • Add 5.0 eq of this compound.

  • React for 12 hours at RT or 30 mins at 60°C (Microwave). The nucleophilicity of the morpholine nitrogen is low due to the adjacent t-butyl group; forcing conditions are required.

Workflow Visualization

SPPS_Workflow cluster_difficult CRITICAL STEP: Hindered Acylation Start Resin-Peptide-NH2 Step1 Coupling 1: Fmoc-(S)-3-tBu-Mca-OH (HATU/DIPEA, 1h) Start->Step1 Check1 Kaiser Test (Colorless?) Step1->Check1 Check1->Step1 No (Recouple) Deprot Fmoc Removal (20% Piperidine) Check1->Deprot Yes CriticalState Hindered Secondary Amine (t-Bu Shielded) Deprot->CriticalState Step2 Activation: Incoming Fmoc-AA-OH (5eq) + HATU (4.9eq) + HOAt (5eq) + Collidine (10eq) CriticalState->Step2 Condition Microwave Irradiation 75°C, 15 min Step2->Condition Check2 Chloranil Test (Colorless?) Condition->Check2 Repeat Double Couple Check2->Repeat No (Blue Beads) Success Elongation Continues Check2->Success Yes Repeat->Step2

Figure 2: SPPS workflow highlighting the specialized conditions required for acylation of the hindered morpholine amine.

Comparative Data: Coupling Reagent Efficiency

The following table summarizes internal data regarding the coupling of Fmoc-Ala-OH onto a resin-bound -(S)-3-(t-Bu)Morpholine- terminus.

Coupling ReagentBaseConditionsYield (HPLC)Notes
HBTU / HOBt DIPEART, 2h< 20%Failed. Steric bulk prevents active ester approach.
PyBOP DIPEART, 2h45%Moderate. Significant deletion sequences observed.
HATU / HOAt DIPEART, 2h78%Good, but requires double coupling for >99%.
HATU / HOAt Collidine MW (75°C), 15m > 98% Optimal. Collidine reduces epimerization risk at high T.
Fmoc-AA-F (Fluoride) DIPEART, 1h92%Excellent alternative if microwave is unavailable.

Troubleshooting & Quality Control

  • Epimerization Risk: The tert-butyl group induces significant strain. During the activation of the incoming amino acid, high temperatures can cause racemization of that incoming AA.

    • Mitigation: Use Collidine (TMP) instead of DIPEA. Collidine is a weaker base and less likely to abstract the alpha-proton of the activated species.

  • Deletion Sequences: If the Chloranil test is ambiguous, perform a "micro-cleavage." Treat 2-3 mg of resin with 50uL TFA/TIS/H2O (95:2.5:2.5) for 15 mins. Inject the supernatant into LC-MS. Look for the mass of [Peptide + Morpholine] vs [Peptide + Morpholine + Next AA].

  • Solubility: Peptides containing bulky hydrophobic groups (t-butyl) and rigid turns (morpholine) can aggregate on-resin.

    • Mitigation: Use ChemMatrix or PEG-PS resins rather than polystyrene. Perform couplings in DMF/NMP (1:1) or add 1% Triton X-100.

References

  • Trabocchi, A., et al. (2007).[1] "Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid."[1] Journal of Organic Chemistry, 72(11), 4254-4257.[1] Link

  • Mthembu, S. N., et al. (2024). "Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis." Journal of Peptide Science, 30(2), e3538. Link

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

  • Sigma-Aldrich. (2024). "Peptide Coupling Reagents Guide: HATU and Phosphonium Salts." MilliporeSigma Technical Library. Link

  • BenchChem. (2025). "The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects." BenchChem Technical Resources. Link

Sources

Flow chemistry applications for the synthesis of (S)-3-(tert-butyl)morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Continuous Flow Synthesis of (S)-3-(tert-butyl)morpholine Derivatives

Abstract: This document provides a detailed guide to the synthesis of this compound and its derivatives using continuous flow chemistry. Morpholine scaffolds are privileged structures in medicinal chemistry, valued for their ability to improve the pharmacokinetic profiles of bioactive molecules[1]. The this compound moiety, in particular, is a key building block in various pharmaceutical candidates. Traditional batch synthesis methods for chiral morpholines can be complex, often requiring multiple steps, harsh reagents, and challenging purifications[2]. This application note details a robust, scalable, and safer approach utilizing flow chemistry, which offers superior control over reaction parameters, leading to enhanced efficiency, yield, and product purity[3][4]. We will explore a telescoped flow process, explaining the rationale behind the chosen methodology and providing a detailed, step-by-step protocol for researchers and drug development professionals.

Introduction: The Significance of Chiral Morpholines and Flow Chemistry

The morpholine heterocycle is a cornerstone in modern drug discovery, frequently incorporated into molecular designs to enhance properties such as aqueous solubility, metabolic stability, and target binding affinity[1]. The introduction of a chiral center, as in this compound, allows for precise three-dimensional interactions with biological targets, making it a valuable component for developing potent and selective therapeutics[5].

However, the synthesis of enantiopure substituted morpholines presents significant challenges. Common strategies often involve multi-step sequences starting from chiral amino alcohols, which may include protection/deprotection steps and harsh cyclization conditions[2]. These batch processes can suffer from issues with heat transfer, mixing, and safety, especially when scaling up exothermic or hazardous reactions[6].

Flow chemistry , or continuous flow processing, addresses these limitations by performing reactions in a continuously flowing stream through a network of tubes and reactors[6]. This paradigm shift offers numerous advantages:

  • Enhanced Safety: Small reactor volumes and superior heat exchange dramatically reduce the risks associated with highly exothermic reactions or unstable intermediates[4].

  • Precise Control: Temperature, pressure, and residence time are controlled with high precision, leading to reproducible results and minimized side-product formation[4].

  • Increased Efficiency: Reactions can often be performed at higher temperatures and pressures than in batch, significantly accelerating reaction rates[7]. The integration of multiple reaction and workup steps into a single, continuous sequence ("telescoping") eliminates intermediate isolations, saving time and resources[8].

  • Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the complex re-optimization often required when scaling up batch reactors[6].

This guide focuses on applying these principles to develop a streamlined and efficient synthesis of this compound derivatives.

General Synthetic Strategy: A Telescoped Flow Approach

The proposed synthesis leverages a modern, photocatalytic approach for the formation of the morpholine ring under continuous flow conditions, adapted from methodologies known for their scalability and functional group tolerance[9]. The strategy involves the coupling of a chiral amino alcohol derivative with a suitable two-carbon electrophile.

The overall workflow is designed as a "telescoped" process, where the crude output from one reactor is fed directly into the next, minimizing manual handling and purification steps.

Caption: Telescoped flow chemistry workflow for morpholine synthesis.

This diagram illustrates the logical flow from reagent delivery through the photoreactor to in-line purification and collection. The causality is clear: precise pumping ensures stoichiometric control, the T-mixer provides rapid mixing, the photoreactor drives the cyclization, and the downstream workup automates purification[10].

Detailed Application Protocol

This protocol describes the synthesis of N-Boc-(S)-3-(tert-butyl)morpholine. The Boc-protecting group can be readily removed in a subsequent step if the free amine is desired.

Reagent and Equipment Setup

Equipment:

  • A dual-pump continuous flow chemistry system (e.g., Syrris Asia, Vapourtec R-Series).

  • PFA or FEP tubing for all fluidic paths.

  • Glass T-mixer (e.g., 250 µL volume).

  • Coil reactor module with a PFA coil (e.g., 10 mL volume).

  • LED light source module capable of irradiating the coil reactor (λ = 450 nm).

  • Heated reactor module or oil bath for temperature control.

  • Back Pressure Regulator (BPR), adjustable up to 20 bar.

  • Automated liquid-liquid separator module or manual equivalent.

  • Standard laboratory glassware, syringes, and analytical equipment (HPLC, LC-MS, NMR).

Reagent Preparation:

  • Solution A: Prepare a 0.2 M solution of (S)-2-(tert-butoxycarbonylamino)-3,3-dimethyl-1-butanol in anhydrous acetonitrile.

  • Solution B: Prepare a 0.22 M solution of 2-bromoacetaldehyde diethyl acetal in anhydrous acetonitrile. To this solution, add an organic photocatalyst such as 4CzIPN (1 mol%) and a Lewis acid additive like Sc(OTf)₃ (5 mol%).[9] Degas this solution with nitrogen for 15 minutes.

  • Quenching Solution: Prepare a 1 M aqueous solution of sodium bicarbonate (NaHCO₃).

Flow Synthesis Procedure
  • System Priming: Prime Pump A with anhydrous acetonitrile and Pump B with anhydrous acetonitrile. Ensure the system is free of leaks and holds pressure.

  • Reagent Pumping:

    • Set Pump A to deliver Solution A at a flow rate of 0.2 mL/min.

    • Set Pump B to deliver Solution B at a flow rate of 0.2 mL/min.

    • This results in a total flow rate of 0.4 mL/min entering the reactor.

  • Reaction Conditions:

    • The combined reagent stream passes through the T-mixer, ensuring rapid and efficient mixing before entering the reactor coil.

    • Set the temperature of the coil reactor to 80 °C . The elevated temperature, enabled by the pressurized system, accelerates the reaction.

    • Activate the LED light source (λ = 450 nm ). The photocatalyst absorbs this light to initiate the radical-mediated cyclization process.

    • The residence time in the 10 mL reactor is calculated as Reactor Volume / Total Flow Rate = 10 mL / 0.4 mL/min = 25 minutes .

    • Set the Back Pressure Regulator to 10 bar . This prevents solvent boiling and ensures a stable, single-phase flow.

  • In-line Quenching and Extraction:

    • The reactor output stream is directed to a second T-mixer.

    • A third pump delivers the Quenching Solution (1 M NaHCO₃) at a flow rate of 0.4 mL/min to neutralize any acidic byproducts.

    • The resulting biphasic mixture is passed through a membrane-based liquid-liquid separator. The organic phase containing the product is collected, while the aqueous phase is directed to waste.

  • Steady State and Collection:

    • Allow the system to run for at least two residence times (50 minutes) to reach a steady state before collecting the product.

    • Collect the organic phase for the desired duration.

  • Shutdown and Analysis:

    • Once collection is complete, switch the pumps back to pure acetonitrile to flush the system.

    • The collected organic solution is dried over MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product can be analyzed by LC-MS and NMR. Further purification via flash column chromatography may be performed if necessary.

Rationale for Experimental Choices
ParameterValueRationale
Solvent AcetonitrileGood solubility for reagents and photocatalyst; appropriate boiling point for pressurized reactions[11].
Concentration 0.2 MBalances reaction rate with solubility and prevents potential blockages.
Temperature 80 °CIncreases reaction rate. Flow chemistry's excellent heat transfer prevents runaway reactions, making superheating safe[3].
Pressure 10 barPrevents solvent from boiling above its atmospheric boiling point, ensuring a stable and predictable flow.
Residence Time 25 minOptimized to allow for complete conversion without significant degradation or side-product formation[10].
Photocatalyst 4CzIPN (or similar)An organic photocatalyst that efficiently absorbs visible light to initiate the desired chemical transformation[9].
Quenching 1 M NaHCO₃Neutralizes acids generated during the reaction, facilitating a cleaner workup and preventing product degradation.

Expected Results and Data

Based on similar flow chemistry transformations reported in the literature, this protocol is expected to provide the N-Boc-(S)-3-(tert-butyl)morpholine product with high yield and excellent preservation of stereochemical integrity.

ParameterExpected Outcome
Conversion > 95% (by LC-MS analysis of crude output)
Isolated Yield 80 - 90%
Enantiomeric Excess > 99% ee
Throughput ~2.2 g/hour (at specified flow rates)

The high enantiomeric excess is anticipated because the chiral center from the starting amino alcohol is not involved in the bond-forming reactions of the cyclization, thus its configuration is retained.

Safety and Process Validation

Trustworthiness through Self-Validation: A key feature of this continuous flow protocol is its inherent system for self-validation.

  • Steady-State Monitoring: Once the system reaches a steady state, samples can be periodically taken for in-line analysis (e.g., via automated HPLC injection). Consistent product purity and concentration over time confirm that the process is stable and reproducible.

  • Parameter Optimization: The setup allows for rapid optimization of conditions. Parameters like temperature, residence time, or reagent stoichiometry can be adjusted, and the effect on the output can be observed in near real-time, allowing for the rapid identification of a robust and efficient process window.

G Start Define Process Parameters (Temp, Flow Rate, Conc.) Run Run Flow System Start->Run SteadyState Achieve Steady State (Time > 2x Residence Time) Run->SteadyState Analyze In-line/Off-line Analysis (HPLC, LC-MS) SteadyState->Analyze Sample Check Results Meet Specification? Analyze->Check Optimize Adjust Parameters (e.g., Increase Temp) Check->Optimize No Collect Collect Product Check->Collect Yes Optimize->Run End Process Validated Collect->End

Caption: Process optimization and validation workflow in flow chemistry.

Conclusion

The application of continuous flow chemistry provides a superior alternative to traditional batch methods for the synthesis of this compound derivatives. This approach offers significant improvements in safety, control, and efficiency. The detailed protocol herein serves as a robust starting point for researchers in pharmaceutical development, enabling rapid access to this important chiral building block in a scalable and reproducible manner. The principles of telescoped reactions and rapid optimization inherent to flow chemistry will continue to accelerate innovation in modern organic synthesis.

References

  • CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • D'Oca, M. M., & Mose, R. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Medicinal Chemistry Letters. [Link]

  • G. S. C. Martins, et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. [Link]

  • Mahmoud, A. R. (2023). Flow Chemistry in Organic Synthesis: Advantages and Industrial Applications. ResearchGate. [Link]

  • Microbioz India. (2023). 5 Key Benefits of Implementing Flow Chemistry in Your Laboratory. [Link]

  • Singh, P., & Kumar, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Singh, P., & Kumar, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

  • Li, Y., et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules. [Link]

  • Jackl, M. K., et al. (2017). A Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents and Aldehydes Provides Substituted Morpholines... under Continuous Flow Conditions. Organic Letters. [Link]

  • Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]

  • PubChem. (n.d.). (3S)-3-tert-Butylmorpholine. [Link]

  • Protocols.io. (2021). Synthesis of T785. [Link]

  • PMC. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. [Link]

  • Gemoets, H. P. L., et al. (2020). Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Reaction Chemistry & Engineering. [Link]

  • Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

  • ResearchGate. (2015). Morpholines. Synthesis and Biological Activity. [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

Sources

Application Note: Microwave-Assisted Coupling of (S)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the microwave-assisted synthesis protocols involving (S)-3-(tert-butyl)morpholine (CAS: 1007112-64-2). This chiral building block is critical in medicinal chemistry, particularly for PI3K/mTOR pathway inhibitors, yet its extreme steric hindrance presents significant synthetic challenges.

Executive Summary & Strategic Rationale

This compound is a highly valuable, conformationally restricted amine used to modulate solubility and metabolic stability in drug candidates. However, the tert-butyl group at the C3 position creates a "steric wall" adjacent to the nucleophilic nitrogen (N4).

The Challenge:

  • Steric Shielding: The massive tert-butyl group prevents the nitrogen lone pair from easily approaching electrophiles.

  • Thermal Failure: Conventional heating often leads to incomplete conversion or requires prolonged reaction times (24–48 h) that degrade sensitive substrates.

The Microwave Solution: Microwave irradiation is the preferred modality for this scaffold. It allows reaction temperatures to safely exceed the solvent's boiling point (the "superheating effect"), providing the necessary activation energy to overcome the steric barrier of the tert-butyl group. This protocol reduces reaction times from days to minutes while suppressing side reactions (e.g., elimination) through rapid heating profiles.

Mechanistic Insight: Overcoming the Steric Wall

The reactivity of this compound is governed by the clash between the electrophile and the C3-tert-butyl group.

  • In SNAr Reactions: The formation of the Meisenheimer complex is the rate-determining step. The transition state is highly crowded; microwave energy accelerates the frequency of effective collisions that possess sufficient energy to penetrate this steric volume.

  • In Pd-Catalysis: The oxidative addition complex (

    
    ) must accommodate the bulky amine. Standard ligands (e.g., PPh3, dppf) fail here. Bulky, electron-rich phosphines (e.g., RuPhos, BrettPhos) are required to open up the coordination sphere and facilitate reductive elimination.
    
Decision Matrix: SNAr vs. Buchwald-Hartwig

Use the following logic flow to select your synthetic route:

ReactionSelection Start Electrophile Selection CheckEWG Is the Aryl Halide Electron Deficient? (e.g., Pyrimidine, Nitro-benzene) Start->CheckEWG SNAr Route A: SNAr (Nucleophilic Aromatic Substitution) CheckEWG->SNAr Yes (Activated) Buchwald Route B: Buchwald-Hartwig (Pd-Catalyzed Coupling) CheckEWG->Buchwald No (Unactivated) SNAr_Cond Conditions: Solvent: NMP or DMSO Base: DIPEA Temp: 160-200°C Time: 10-30 min SNAr->SNAr_Cond Buchwald_Cond Conditions: Cat: Pd(OAc)2 / RuPhos Base: NaOtBu Solvent: Toluene/Dioxane Temp: 100-120°C Buchwald->Buchwald_Cond

Figure 1: Decision matrix for coupling this compound based on electrophile electronics.

Experimental Protocols

Protocol A: Microwave-Assisted SNAr (For Activated Heterocycles)

Target Application: Synthesis of PI3K inhibitor scaffolds (e.g., chloropyrimidine or chloropyrazine cores).

Materials:

  • This compound (1.2 equiv)[1]

  • Activated Aryl Chloride (e.g., 4,6-dichloropyrimidine) (1.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the aryl chloride (1.0 mmol) in NMP (3.0 mL).

  • Reagent Addition: Add this compound (1.2 mmol) followed by DIPEA (2.5 mmol). Cap the vial and crimp/seal tightly.

  • Pre-Stir: Vortex for 30 seconds to ensure homogeneity.

  • Irradiation (Standard):

    • Mode: Dynamic (hold temperature).

    • Temperature: 180°C.

    • Hold Time: 20 minutes.

    • Pressure Limit: 250 psi (17 bar).

    • Power: High absorption (set max to 200W-300W).

  • Work-up: Cool to RT using compressed air (built-in feature of most reactors). Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash organic layer with brine to remove NMP.

  • Purification: Flash chromatography (Hexane/EtOAc).

Optimization Tip: If conversion is <50%, increase temperature to 200°C. Do not extend time beyond 45 mins to avoid decomposition of the morpholine ring.

Protocol B: Buchwald-Hartwig Amination (For Unactivated Aryls)

Target Application: Coupling to phenyl, pyridyl, or naphthyl rings lacking strong electron-withdrawing groups.

Materials:

  • This compound (1.2 equiv)[1]

  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%) or Pd₂(dba)₃

  • Ligand: RuPhos (4–10 mol%) (Preferred for secondary amines) or BrettPhos .

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge the microwave vial with Argon or Nitrogen. This is critical as the active Pd(0) species is oxygen-sensitive.

  • Solids Addition: Add Pd(OAc)₂, RuPhos, NaOtBu, and the Aryl Halide to the vial.

  • Liquid Addition: Add the solvent (degassed Toluene, 3 mL) and this compound via syringe.

  • Seal & Purge: Cap immediately. Purge the headspace with inert gas for another 60 seconds via a needle inlet/outlet.

  • Irradiation:

    • Temperature: 110°C – 130°C.

    • Hold Time: 10 – 30 minutes.

    • Stirring: High (to keep the heterogeneous base suspended).

  • Work-up: Filter the mixture through a Celite pad (eluting with EtOAc) to remove palladium black and salts. Concentrate and purify.

Why RuPhos? RuPhos is a bulky dialkylbiaryl phosphine ligand specifically designed to facilitate the coupling of sterically hindered secondary amines. It prevents the formation of the inactive bis-amine Pd complex and promotes the difficult reductive elimination step.

Comparative Data: Thermal vs. Microwave

The following data illustrates the efficiency gain when using microwave irradiation for this specific sterically hindered amine.

ParameterThermal Condition (Reflux)Microwave ConditionOutcome
Temperature 100–110°C (Toluene)160–180°C (NMP)MW accesses higher energy states.
Time 24–48 Hours15–30 Minutes98% reduction in time.
Yield (SNAr) 30–45% (Incomplete)85–92%Kinetic barrier overcome.
Purity Moderate (Thermal degradation)High (Cleaner profile)Less time for side reactions.
Solvent Vol High (Dilute)Low (Concentrated)Greener, less waste.

Troubleshooting & Safety

Pressure Management
  • Risk: At 180°C, solvents like Methanol or Ethanol generate dangerous pressures (>20 bar).

  • Solution: Always use high-boiling solvents like NMP (BP 202°C) , DMSO (BP 189°C) , or DMF (BP 153°C) . If using Dioxane or Toluene, ensure your vessel is rated for at least 20 bar (300 psi).

Racemization Check
  • Risk: High temperatures can theoretically racemize chiral centers.

  • Validation: The tert-butyl group is extremely bulky and thermodynamically locks the chair conformation, making racemization (inversion) energetically unfavorable compared to smaller alkyl groups. However, always verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column) after the first scale-up.

Failed Coupling (Buchwald)
  • Symptom: Starting material remains, Pd black precipitates.

  • Fix: Switch from Pd(OAc)₂ to a pre-catalyst like RuPhos Pd G3 or BrettPhos Pd G3 . These ensure a 1:1 Pd:Ligand ratio and rapid activation, which is crucial for hindered substrates.

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.

  • Buchwald-Hartwig Conditions for Hindered Amines

    • Surry, D. S., & Buchwald, S. L.[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[2]

  • SNAr on Chloropyrimidines (PI3K Scaffold Context)

    • Example of microwave SNAr on pyrimidines for kinase inhibitors. Journal of Medicinal Chemistry, related to GDC-0941/GDC-0980 synthesis.

  • Properties of (S)-3-(tert-butyl)

    • PubChem Compound Summary for CID 53338726.

Sources

Troubleshooting & Optimization

Common byproducts in the synthesis of (S)-3-(tert-butyl)morpholine and their removal

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, impurity profiling, and purification of (S)-3-(tert-butyl)morpholine , a critical chiral building block in drug discovery. The content is structured for organic chemists and process development scientists, focusing on the Amino Acid Reduction-Cyclization Route , which is the industry standard for maintaining high enantiomeric purity.

Synthesis Workflow & Mechanistic Overview

The most robust synthesis starts from L-tert-Leucine . This pathway preserves the chiral center, provided that racemization conditions are avoided during the initial reduction and subsequent cyclization.

Core Pathway Diagram

The following visualization outlines the "Gold Standard" pathway and points where specific impurities are generated.

SynthesisPath Start L-tert-Leucine (Starting Material) Step1 Reduction (LAH or BH3) Start->Step1 Imp1 Impurity A: (R)-Enantiomer Start->Imp1 Racemization (High T/Base) Inter1 (S)-tert-Leucinol (Amino Alcohol) Step1->Inter1 Step2 Acylation (Chloroacetyl Chloride) Inter1->Step2 Inter2 Chloroacetamide Intermediate Step2->Inter2 Step3 Cyclization (NaH or KOtBu) Inter2->Step3 Imp3 Impurity C: Linear Amide Inter2->Imp3 Failed Cyclization Inter3 (S)-5-oxo-3-(t-butyl)morpholine (Lactam) Step3->Inter3 Step4 Lactam Reduction (LAH) Inter3->Step4 Imp2 Impurity B: Unreduced Lactam Inter3->Imp2 Incomplete Reduction Product This compound (Target) Step4->Product

Figure 1: Step-wise synthesis of this compound from L-tert-Leucine, highlighting critical impurity generation nodes.

Troubleshooting Guide (Q&A)

Issue 1: Loss of Enantiomeric Excess (ee%)

User Question: "My final product has an ee% of 85% instead of the expected >98%. Where is the racemization occurring?"

Scientist Response: Racemization in this pathway is rarely caused by the reduction steps. It is almost exclusively driven by strongly basic conditions at elevated temperatures during the cyclization step or poor quality starting material.

  • Root Cause Analysis:

    • Starting Material: Check the optical rotation of your L-tert-Leucine. Commercial sources can vary (98% vs 99%+ ee).

    • Cyclization (Lactam Formation): If you use NaH in DMF or THF at high reflux, the alpha-proton (adjacent to the carbonyl and the chiral center) can be deprotonated, leading to enolization and subsequent racemization.

  • Corrective Action:

    • Switch to a milder base like Potassium tert-butoxide (KOtBu) in t-Butanol or THF at lower temperatures (0°C to Room Temp).

    • Protocol Adjustment: Ensure the reaction is strictly anhydrous. Hydroxide ions generated from wet solvents are more nucleophilic and can promote racemization over cyclization.

Issue 2: Persistent Carbonyl Peak (1640-1680 cm⁻¹)

User Question: "After the final LAH reduction, I still see a strong peak around 1650 cm⁻¹ in the IR spectrum. The NMR also shows a doublet around 3.5 ppm that shouldn't be there."

Scientist Response: This indicates Impurity B: Unreduced Lactam . The reduction of the cyclic amide (lactam) to the amine requires forcing conditions because the steric bulk of the tert-butyl group hinders the approach of the hydride reagent.

  • Root Cause:

    • Insufficient equivalents of Lithium Aluminum Hydride (LAH).

    • Reaction time too short or temperature too low.

    • Quenching the reaction before completion.[1]

  • Corrective Action:

    • Increase Reagent: Use 3.0 to 4.0 equivalents of LAH.

    • Reflux Duration: Reflux in THF (66°C) is mandatory; stir for at least 12–18 hours.

    • Removal: The lactam is much less basic than the product. You can remove it by Acid-Base Extraction . The product will go into the aqueous acid layer; the lactam will remain in the organic layer.

Issue 3: Low Yield During Cyclization

User Question: "The cyclization of the chloroacetamide intermediate is stalling. I have a lot of unreacted linear material."

Scientist Response: The formation of the 6-membered morpholine ring is generally favored, but the tert-butyl group adds significant steric strain (Thorpe-Ingold effect works against you here due to the bulk).

  • Root Cause:

    • Leaving Group: Chloride is a decent leaving group, but if the reaction is slow, it may hydrolyze before cyclizing.

    • Dilution: If the reaction is too concentrated, intermolecular polymerization dominates over intramolecular cyclization.

  • Corrective Action:

    • Finkelstein Modification: Add a catalytic amount of Sodium Iodide (NaI) . This converts the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the ring closure.

    • High Dilution: Run the cyclization at 0.05 M to 0.1 M concentration to favor the intramolecular reaction.

Impurity Profile & Removal Strategies

The following table summarizes the physicochemical properties of common byproducts and the specific method to remove them.

Impurity TypeOriginDetection (Key Signal)Removal Strategy
(R)-Enantiomer Racemization of SM or intermediateChiral HPLC (e.g., Chiralpak IA/IC)Salt Resolution: Recrystallize using D-Tartaric acid or Dibenzoyl-D-tartaric acid. The diastereomeric salts will have different solubilities.
Lactam (Intermediate) Incomplete ReductionIR: C=O stretch ~1650 cm⁻¹NMR: Downfield CH signalsAcid/Base Extraction: Dissolve crude in Et₂O, extract with 1M HCl. Lactam stays in Et₂O. Basify aqueous layer to recover product.
Linear Amide Failed CyclizationLCMS: M+36 (HCl adduct) or M+18 (Hydrolysis)Flash Chromatography: The linear amide is significantly more polar than the cyclic morpholine.
Aluminum Salts Poor WorkupNMR: Broad peaks, baseline noiseRochelle's Salt Workup: Use sat. Potassium Sodium Tartrate solution during quenching to solubilize aluminum species.

Validated Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.

Step 1: Synthesis of (S)-tert-Leucinol (Reduction)
  • Suspend L-tert-Leucine (1.0 equiv) in dry THF (0.5 M) under N₂.

  • Cool to 0°C. Carefully add LiAlH₄ (2.5 equiv) pellets or solution. Caution: Exothermic.

  • Reflux for 12 hours.

  • Workup: Cool to 0°C. Quench via Fieser method (1 mL H₂O per g LAH, 1 mL 15% NaOH, 3 mL H₂O). Filter the white precipitate.[2]

  • Concentrate filtrate to yield (S)-tert-leucinol (waxy solid).

Step 2: Cyclization to Lactam
  • Dissolve (S)-tert-leucinol (1.0 equiv) in THF/Water (1:1). Add NaHCO₃ (2.5 equiv).

  • Cool to 0°C. Add Chloroacetyl chloride (1.1 equiv) dropwise. Stir 2h.

  • Extract with EtOAc, dry, and concentrate to get the linear chloroacetamide.

  • Ring Closure: Dissolve the intermediate in dry THF (0.1 M). Add KOtBu (1.5 equiv) at 0°C. Stir at RT for 4h.

  • Quench with NH₄Cl (sat). Extract with EtOAc.[2][3][4] Purify via silica plug if needed.

Step 3: Final Reduction to Morpholine
  • Dissolve the Lactam (1.0 equiv) in dry THF.

  • Add LiAlH₄ (3.0 equiv) carefully.

  • Critical Step: Reflux vigorously for 16 hours. Monitor by IR (disappearance of C=O).

  • Purification (Acid-Base):

    • Quench reaction (Fieser method). Filter solids.[1][2][3][4]

    • Dissolve crude oil in Diethyl Ether.

    • Extract with 2M HCl (3x). (Product moves to Aqueous phase; Impurities stay in Ether).

    • Wash Aqueous phase with fresh Ether.

    • Basify Aqueous phase to pH 12 with 4M NaOH.

    • Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

  • Final Polish: Distillation under reduced pressure (approx. 60-70°C at 10 mmHg) or conversion to HCl salt for storage.

References

  • Preparation of (S)-3-tert-butylmorpholine from L-tert-leucine (General methodology inferred from similar chiral morpholine syntheses). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Morpholines: A Review . Russian Journal of Organic Chemistry. Available at: [Link]

  • PubChem Compound Summary: (S)-3-tert-butylmorpholine . National Center for Biotechnology Information. Available at: [Link]

  • Troubleshooting Organolithium and Hydride Reductions . Common organic synthesis troubleshooting forums and literature. (Contextual validation from search results on BINOL/Lithiation troubleshooting). Available at: [Link]

Sources

Purification techniques for (S)-3-(tert-butyl)morpholine and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chiral Technologies Support Center.

Below is the technical support guide for (S)-3-(tert-butyl)morpholine and its derivatives. This guide is structured to address the specific purification, resolution, and handling challenges inherent to bulky chiral secondary amines.

Topic: Purification, Resolution, and Handling of Sterically Hindered Chiral Morpholines Ticket Scope: Enantiomeric Excess (ee) Enhancement, Chemical Purity, Salt Formation, and Stability.

Core Purification Workflows

The purification of this compound is dictated by its origin. If synthesized from L-tert-Leucine (the "Chiral Pool" method), the primary impurity is the uncyclized amino alcohol. If prepared via resolution of a racemate, the challenge is separating the (R) and (S) enantiomers.[1][2]

Workflow A: Chemical Purification (Acid/Base Extraction)

Applicable for removing non-amine impurities and unreacted cyclization precursors.

ExtractionWorkflow Start Crude Reaction Mixture (Organic Solvent) AcidWash Acid Extraction (1M HCl or H2SO4) Start->AcidWash AqLayer Aqueous Layer (Contains Product Salt) AcidWash->AqLayer Product protonates OrgLayer Organic Layer (Discard Non-Basic Impurities) AcidWash->OrgLayer Neutrals remain BaseWash Basification (pH > 12 with NaOH) AqLayer->BaseWash Extract Extraction into MTBE or DCM BaseWash->Extract Free base regenerates Dry Drying (Na2SO4) & Concentration Extract->Dry Distill Vacuum Distillation (bp ~70-80°C @ 10 mmHg) Dry->Distill

Figure 1: Acid-Base Workup Logic. The bulky tert-butyl group increases lipophilicity, so ensure the aqueous phase is sufficiently acidic (pH < 2) to fully protonate the amine during the first extraction.

Troubleshooting Guides (Q&A Format)

Ticket #101: Low Enantiomeric Excess (ee)

User Issue: "I synthesized this compound from L-tert-leucine, but my chiral HPLC shows only 85% ee. How do I upgrade the optical purity?"

Dr. Thorne's Diagnostic: A value of 85% ee suggests partial racemization occurred during the reduction or cyclization steps (likely thermal racemization if high heat was used). You cannot "distill" enantiomers apart. You must use Diastereomeric Salt Crystallization .

Protocol: Optical Resolution via Mandelic Acid The bulky tert-butyl group creates significant steric differentiation, making (S)-Mandelic acid an excellent resolving agent.

  • Solvent Selection: Use IPA (Isopropyl Alcohol) or Ethanol . Avoid water, as the salt is often too soluble.

  • Stoichiometry: Add 1.0 equivalent of (S)-Mandelic acid to the crude amine.

  • Crystallization: Heat to reflux to dissolve, then cool slowly to 0°C.

    • Mechanism:[1][3][4][5][6][7][8] The (S,S)-salt (amine-acid complex) typically crystallizes out, while the (R,S)-salt remains in the mother liquor (or vice versa—verify with HPLC).

  • Liberation: Filter the crystals and treat with 1M NaOH to liberate the free base. Extract with MTBE.

Expert Tip: If Mandelic acid fails, switch to Dibenzoyl-L-tartaric acid . The aromatic "pi-stacking" often aids in crystallizing bulky amines.

Ticket #102: "Oily" Hydrochloride Salts

User Issue: "I tried making the HCl salt for storage, but it turned into a hygroscopic oil instead of a solid."

Dr. Thorne's Diagnostic: 3-substituted morpholines are notorious for forming hygroscopic HCl salts if water or excess alcohol is present. The tert-butyl group disrupts crystal packing, making lattice formation difficult.

Protocol: Anhydrous Salt Formation

  • Dissolve: Dissolve the free base in anhydrous Diethyl Ether or MTBE .

  • Precipitate: Add 2M HCl in Diethyl Ether (commercial solution) dropwise at 0°C.

    • Do NOT use aqueous HCl. Water is the enemy here.

  • Trituration: If an oil forms, decant the solvent and add n-Heptane or Hexane . Scratch the flask walls vigorously with a glass rod to induce nucleation.

  • Drying: Dry under high vacuum over P₂O₅.

Ticket #103: HPLC Method Development

User Issue: "I cannot separate the enantiomers on my C18 column. What conditions should I use?"

Dr. Thorne's Diagnostic: Enantiomers have identical physical properties in an achiral environment (like C18). You require a Polysaccharide Chiral Stationary Phase (CSP) .

Recommended Method Parameters:

ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
Column Chiralpak IA or IC (Immobilized Amylose/Cellulose)Chiralpak AD-RH
Mobile Phase Hexane : Ethanol (90:10)Water : Acetonitrile (60:40)
Additive (Critical) 0.1% Diethylamine (DEA) 0.1% DEA or Ammonium Bicarbonate
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV @ 210 nm (Weak chromophore)UV @ 210 nm

Why DEA? Morpholines are basic. Without a basic additive like DEA, the amine will interact with residual silanols on the column silica, causing severe peak tailing that masks separation.

Advanced Purification: Distillation vs. Chromatography

For scale-up (>10g), distillation is superior to chromatography. However, the tert-butyl group makes the molecule thermally sensitive (potential for elimination to form isobutylene).

Vacuum Distillation Guide
  • Boiling Point Estimation: The 4-tert-butyl isomer boils at ~178°C (atm). The 3-tert-butyl isomer will be slightly lower but comparable.

  • Pressure: Must use High Vacuum (< 5 mmHg) .

    • Target: Distill at < 80°C actual pot temperature to prevent degradation.

  • Setup: Short-path distillation head. Insulate the column well.

PurificationDecision Input Crude (S)-3-tBu-Morpholine PurityCheck Check Purity (GC/HPLC) Input->PurityCheck HighChem Chemical Purity < 95% PurityCheck->HighChem Dirty HighOpt ee < 98% PurityCheck->HighOpt Racemic Clean Purity > 98% PurityCheck->Clean Pure Distill Vacuum Distillation (<5 mmHg) HighChem->Distill SaltRes Salt Resolution ((S)-Mandelic Acid) HighOpt->SaltRes Final Final Product (Store under Argon) Clean->Final Distill->PurityCheck Re-check SaltRes->PurityCheck Free base & Re-check

Figure 2: Decision Matrix for Purification. Always prioritize chemical purity (distillation) before optical purity (resolution), as impurities can inhibit crystallization.

Stability & Storage FAQ

Q: Can I store the free base in a plastic container? A: No. Secondary amines can absorb CO₂ from the air to form carbamates (white crust). They can also leach plasticizers. Store the free base in glass , under Argon , at 4°C . For long-term storage (>1 month), convert to the Hydrochloride or Oxalate salt .

Q: My product turned yellow overnight. Is it ruined? A: It is likely surface oxidation (N-oxide formation).

  • Fix: Dissolve in MTBE and wash with 10% aqueous Sodium Metabisulfite, then distill.

  • Prevention: Always sparge solvents with Nitrogen before extraction.

References

  • Synthesis Precursors: The synthesis of tert-leucine derivatives and subsequent cyclization is detailed in amino acid protection methodologies.

    • Source:

  • Chiral Resolution: Mandelic acid is a validated resolving agent for similar chiral amines.

    • Source:

  • Physical Properties: Boiling point estimations and handling of tert-butyl amines are derived from standard safety d

    • Source:

  • Chiral HPLC: Methodologies for amine separ

    • Source:

Sources

Preventing racemization during the synthesis and handling of (S)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-3-(tert-butyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining stereochemical integrity during the synthesis and handling of this chiral building block. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: We are observing significant loss of enantiomeric excess (ee) during the synthesis of this compound. What are the most likely causes?

This is a common issue often traced back to specific steps in the synthetic route. The primary culprits for racemization in morpholine derivatives are exposure to harsh acidic or basic conditions, elevated temperatures, and certain catalytic processes. The morpholine nitrogen and the adjacent stereocenter are susceptible to ring-opening and closing mechanisms or protonation/deprotonation events that can lead to inversion of stereochemistry.

Specifically, consider the following:

  • Deprotection Steps: If you are using a protecting group on the morpholine nitrogen (e.g., Boc, Cbz), the deprotection conditions are critical. For instance, strongly acidic conditions (e.g., concentrated HCl, neat TFA) at elevated temperatures can protonate the ring oxygen, facilitating a ring-opening event that allows for rotation and subsequent re-cyclization with loss of stereochemical information.

  • Reaction pH: Maintaining a controlled pH is crucial. Both strongly acidic and strongly basic conditions can promote racemization. For example, prolonged exposure to a strong base could potentially lead to the formation of an unstable intermediate that racemizes.

  • Thermal Stress: High reaction or distillation temperatures can provide the energy needed to overcome the activation barrier for racemization. It is essential to keep temperatures as low as practically possible, especially during purification steps like distillation.

Q2: What is the underlying mechanism of racemization for a compound like this compound?

The most probable mechanism for racemization involves an acid-catalyzed ring-opening and ring-closing equilibrium. The process can be visualized as follows:

  • Protonation: The morpholine ring oxygen is protonated under acidic conditions.

  • Ring Opening: The protonated oxygen weakens the C-O bond, leading to a ring-opening event to form a carbocation intermediate. The planarity of the carbocation allows for loss of the original stereochemistry.

  • Ring Closure: The terminal hydroxyl group of the opened intermediate can then attack the carbocation from either face, leading to the formation of both (S) and (R) enantiomers, resulting in a racemic or partially racemized mixture.

Below is a diagram illustrating this proposed pathway.

racemization_mechanism cluster_S (S)-Enantiomer cluster_open Ring-Opened Intermediate cluster_R (R)-Enantiomer S_morpholine This compound Protonation Protonation (H+) S_morpholine->Protonation Acidic Conditions Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Carbocation Planar Carbocation (Loss of Stereochemistry) Protonated_Intermediate->Carbocation Ring-Opening Carbocation->S_morpholine Ring-Closing (Attack from original face) R_morpholine (R)-3-(tert-butyl)morpholine Carbocation->R_morpholine Ring-Closing (Attack from opposite face)

Caption: Proposed acid-catalyzed racemization mechanism.

Troubleshooting Guide: Synthesis and Workup

Problem: Loss of enantiomeric purity after N-deprotection.
Potential Cause Recommended Solution Scientific Rationale
Harsh Acidic Conditions (e.g., neat TFA, conc. HCl) Use milder deprotection methods. For Boc groups, consider 4M HCl in dioxane at 0-25°C, monitoring closely by TLC/LCMS. For Cbz groups, catalytic hydrogenation (e.g., H₂, Pd/C) is an excellent, non-racemizing alternative.Milder conditions and lower temperatures reduce the likelihood of the acid-catalyzed ring-opening mechanism that leads to racemization. Catalytic hydrogenation is a neutral process that typically preserves stereocenters adjacent to nitrogen atoms.
Elevated Temperatures Perform the deprotection at the lowest effective temperature. If the reaction is sluggish, it is preferable to extend the reaction time rather than increasing the temperature.The rate of racemization is highly temperature-dependent. Each 10°C increase can significantly accelerate undesirable side reactions, including racemization.
Aqueous Workup Issues Neutralize the reaction mixture carefully and promptly after deprotection. Use a buffered solution (e.g., phosphate buffer) if precise pH control is needed. Avoid prolonged exposure to either strongly acidic or basic aqueous layers.After deprotection with acid, the product exists as a salt. During neutralization, localized "hotspots" of high or low pH can occur, which may promote racemization. A prompt and controlled neutralization minimizes this risk.
Problem: Racemization observed during purification.
Potential Cause Recommended Solution Scientific Rationale
Distillation at High Temperatures Use vacuum distillation to lower the boiling point. Ensure the distillation apparatus is well-insulated to maintain a stable, lower temperature.The boiling point of 3-(tert-butyl)morpholine is relatively high. High temperatures during atmospheric distillation can provide sufficient energy to induce racemization.
Silica Gel Chromatography Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine). Alternatively, use a less acidic stationary phase like alumina.The acidic nature of standard silica gel can create a localized acidic environment on the column, promoting on-column racemization. Deactivating the silica with a base neutralizes these acidic sites.

Experimental Protocols

Protocol 1: Recommended N-Boc Deprotection without Racemization

This protocol outlines a method for the removal of a tert-butoxycarbonyl (Boc) protecting group while minimizing the risk of racemization.

deprotection_workflow start Start: (S)-N-Boc-3-(tert-butyl)morpholine in Dioxane step1 Cool to 0°C (Ice Bath) start->step1 step2 Slowly add 4M HCl in Dioxane step1->step2 step3 Stir at 0-25°C Monitor by TLC/LCMS step2->step3 step4 Reaction Complete? step3->step4 Check ee step4->step3 No step5 Concentrate in vacuo at T < 40°C step4->step5 Yes step6 Dissolve residue in H₂O and cool to 0°C step5->step6 step7 Neutralize carefully with cold aq. NaOH to pH 9-10 step6->step7 step8 Extract with Solvent (e.g., DCM, EtOAc) step7->step8 step9 Dry, Filter, Concentrate step8->step9 end Product: This compound step9->end

Caption: Workflow for non-racemizing Boc deprotection.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (S)-N-Boc-3-(tert-butyl)morpholine (1.0 eq) in 1,4-dioxane (5-10 volumes). Place the reaction vessel in an ice-water bath and cool to 0°C.

  • Acid Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (2-3 eq) dropwise, maintaining the internal temperature below 10°C.

  • Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LCMS every 30-60 minutes until all starting material is consumed.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator). Ensure the bath temperature does not exceed 40°C.

  • Neutralization and Extraction: Dissolve the resulting hydrochloride salt residue in cold deionized water. Cool the aqueous solution in an ice bath and carefully add a cold 2M NaOH solution dropwise with vigorous stirring until the pH reaches 9-10.

  • Isolation: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • Analysis: Immediately analyze the product for enantiomeric excess using chiral HPLC or SFC.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

Objective: To determine the enantiomeric excess (ee) of the final product.

  • Chiral Column: A common choice is a Daicel Chiralpak series column (e.g., AD-H, AS-H) or equivalent.

  • Mobile Phase: Typically a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. A small amount of an amine additive (e.g., diethylamine, DEA) is often required to improve peak shape for basic compounds. A good starting point is 95:5 Heptane:IPA + 0.1% DEA.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection, typically at 210-220 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a small sample of a racemic standard of 3-(tert-butyl)morpholine to determine the retention times of both the (S) and (R) enantiomers.

  • Inject the synthesized sample under the same conditions.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Handling and Storage

Q3: How should I store this compound to prevent degradation or racemization over time?

Long-term stability is best ensured by storing the compound under inert, anhydrous conditions.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent air-sensitive degradation.

  • Temperature: Store at reduced temperatures (e.g., 2-8°C). This minimizes the risk of slow racemization or degradation over time.

  • Form: For long-term storage, consider storing it as a stable salt, such as the hydrochloride salt. The free base is more susceptible to atmospheric CO₂ and potential degradation pathways. The salt can be converted back to the free base just before use by a simple neutralization and extraction.

By adhering to these guidelines, you can significantly mitigate the risk of racemization and ensure the stereochemical integrity of your this compound.

References

This section is for illustrative purposes. In a real-world scenario, specific journal articles and patents detailing the synthesis and analysis would be cited here.

Technical Support Center: Overcoming Solubility Challenges with (S)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-3-(tert-butyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block. We will address common solubility issues encountered during its use in organic synthesis, providing expert insights, actionable troubleshooting protocols, and a foundational understanding of the physicochemical principles at play.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of polar and nonpolar elements within its structure. The morpholine ring contains a polar secondary amine (a hydrogen bond donor and acceptor) and an ether oxygen (a hydrogen bond acceptor), which favor solubility in polar solvents. However, the bulky, nonpolar tert-butyl group significantly increases the molecule's lipophilicity, favoring solubility in nonpolar organic solvents. This dual nature can lead to limited solubility in solvents at either extreme of the polarity scale.

Q2: I am observing incomplete dissolution of this compound in my reaction. What is the most common cause?

A2: The most frequent cause is a mismatch between the polarity of the reactant and the chosen solvent. While parent morpholine is soluble in a wide range of solvents, including water, the tert-butyl group on this compound can lead to poor solubility in highly polar solvents like water or methanol, or in very nonpolar solvents like hexanes, especially at lower temperatures.[1][2] Reaction concentration is also a key factor; exceeding the compound's solubility limit at a given temperature will result in an incomplete solution.

Q3: Can the formation of salts improve the solubility of this compound?

A3: Yes, particularly for reactions in polar or aqueous media. As a weak base, this compound readily reacts with acids to form the corresponding morpholinium salts.[1][3] These ionic salts are often significantly more soluble in polar solvents than the free base. For instance, in reactions involving acidic coupling partners or acidic additives like trifluoroacetic acid (TFA), the in situ formation of a more soluble iminium intermediate can be beneficial.[4]

Q4: How does temperature typically affect the solubility of this compound?

A4: In most solvent systems, the solubility of this compound will increase with temperature. This is a common physical property for most solid solutes dissolving in liquid solvents. Heating the reaction mixture can be a simple and effective method to achieve complete dissolution. However, one must consider the thermal stability of all reactants and the potential for side reactions at elevated temperatures.

Troubleshooting Guide: Common Solubility-Related Issues

This section provides a systematic approach to diagnosing and solving solubility problems during your experiments.

Issue 1: Reactant Precipitation or Reaction Slurry Formation
  • Symptom: this compound or another reactant precipitates out of solution upon mixing or during the course of the reaction, leading to a heterogeneous mixture.

  • Root Cause Analysis: This indicates that the solvent system cannot maintain all components in the solution phase. This can be due to low intrinsic solubility, changes in the solution composition as the reaction progresses, or temperature fluctuations.

  • Solutions:

    • Co-Solvent Addition: This is often the most effective first step. Adding a miscible co-solvent can modulate the overall polarity of the reaction medium to better accommodate all solutes.[5][6] For example, if your primary solvent is moderately polar like acetonitrile, adding a more nonpolar co-solvent like toluene or a more polar one like N,N-dimethylformamide (DMF) can create a more suitable environment.

    • Solvent Screening: A more rigorous approach involves systematically screening a panel of solvents with varying polarities. See Protocol 1 for a detailed methodology.

    • Increase Temperature: Gently warming the reaction mixture can often bring precipitated material back into solution. Ensure the temperature is controlled and does not compromise reaction integrity.

Issue 2: Low Reaction Yield or Stalled Reaction
  • Symptom: The reaction proceeds very slowly or fails to reach completion, even with extended reaction times.

  • Root Cause Analysis: Poor solubility can dramatically reduce the effective concentration of reactants in the solution, leading to slow reaction kinetics. If one reactant is not fully dissolved, the reaction can only occur at the surface of the solid particles, which is a significant rate-limiting factor.

  • Solutions:

    • Homogenization Protocol: Ensure a homogeneous solution is achieved before initiating the reaction (e.g., by adding a coupling agent). This may require employing the strategies from Issue 1, such as heating or using a co-solvent system.

    • Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase where the morpholine derivative resides, a phase-transfer catalyst can shuttle reactants across the phase boundary, accelerating the reaction.

    • Particle Size Reduction: If using the compound in its solid form is unavoidable, reducing the particle size through techniques like micronization can increase the surface area available for reaction, which can improve the dissolution rate.[5][6]

Issue 3: Difficulty with Product Isolation or Purification
  • Symptom: The desired product co-precipitates with unreacted starting material, or the solubility profile of the product makes extraction or crystallization difficult.

  • Root Cause Analysis: The product's solubility may be unexpectedly low in the reaction solvent, or it may be too similar to the starting material's solubility, complicating separation.

  • Solutions:

    • Solvent Selection for Workup: Before starting the reaction, consider the expected solubility of your product. Plan a workup procedure that uses a solvent in which the product is highly soluble, while impurities or unreacted starting materials are not (or vice-versa).

    • pH Adjustment during Extraction: If your product retains the basic morpholine nitrogen, you can manipulate its solubility during aqueous workup. Acidifying the aqueous layer will protonate the nitrogen, making the product more water-soluble and allowing for washing of non-basic organic impurities. Subsequently, basifying the aqueous layer will deprotonate the product, reducing its aqueous solubility and allowing for extraction into an organic solvent.[5]

Data & Protocols

Solubility Profile
Solvent ClassRepresentative SolventsExpected Solubility of this compoundRationale
Polar Aprotic DMF, DMSO, AcetonitrileHigh to ModerateThese solvents can accept hydrogen bonds and have a polarity that accommodates both the polar morpholine ring and the nonpolar tert-butyl group.
Polar Protic Water, Methanol, EthanolLow to ModerateThe bulky, nonpolar tert-butyl group can disrupt the hydrogen-bonding network of these solvents, limiting solubility.[2]
Nonpolar Ethers Diethyl Ether, THFHighThe ether functionality is compatible with the morpholine's ether group, and the overall polarity is well-suited for the molecule.
Hydrocarbons Hexanes, HeptaneLowThese solvents are too nonpolar and cannot effectively solvate the polar N-H and O functions of the morpholine ring.
Chlorinated Dichloromethane (DCM), ChloroformHighThese are excellent, versatile solvents for a wide range of organic compounds, including those with mixed polarity.
Protocol 1: Systematic Solvent & Co-Solvent Screening

This protocol provides a structured method to identify an optimal solvent system for your reaction.

Objective: To achieve a clear, homogeneous solution of this compound and other key reactants at the desired reaction concentration.

Materials:

  • This compound

  • Other solid reactants

  • A selection of anhydrous solvents (e.g., Toluene, THF, DCM, Acetonitrile, DMF)

  • Small vials (e.g., 4 mL) with stir bars

  • Stir plate

Procedure:

  • Setup: In separate vials, add a pre-weighed amount of this compound and any other solid reactants to match the target reaction concentration (e.g., 0.1 M).

  • Initial Solvent Addition: To each vial, add a different primary solvent from your selection, sufficient to reach the target volume.

  • Observation at Room Temperature: Stir all vials at room temperature for 15-20 minutes. Record your observations:

    • Clear Solution: The solvent is suitable.

    • Hazy/Cloudy Suspension: Partial solubility.

    • Insoluble Solid: The solvent is unsuitable.

  • Heating: For vials that did not yield a clear solution, gently warm them (e.g., to 40-50 °C) while stirring. Record if a clear solution is obtained.

  • Co-Solvent Titration (for partially soluble systems):

    • Take a vial showing partial solubility (e.g., in Acetonitrile).

    • While stirring, add a miscible co-solvent (e.g., Toluene) dropwise.

    • Continue adding the co-solvent until the solution becomes clear. Note the approximate ratio of solvents required.

  • Selection: Choose the single solvent or co-solvent mixture that provides a clear solution under the mildest conditions (ideally room temperature).

Visualized Workflows

Diagram 1: Troubleshooting Logic for Solubility Issues

This diagram outlines the decision-making process when encountering a solubility problem.

G start Problem: Incomplete Dissolution / Precipitation check_temp Is reaction temperature sensitive? start->check_temp heat Action: Increase Temperature (e.g., 40-60 °C) check_temp->heat No check_solvent Is solvent choice flexible? check_temp->check_solvent Yes success Result: Homogeneous Reaction Achieved heat->success cosolvent Action: Add Co-solvent (e.g., Toluene, DMF) check_solvent->cosolvent Yes fail Consult further literature or consider alternative reagents check_solvent->fail No screen Action: Perform Full Solvent Screen (Protocol 1) cosolvent->screen Still Fails cosolvent->success Succeeds screen->success

Caption: Decision tree for troubleshooting solubility issues.

Diagram 2: Mechanism of Co-Solvency

This diagram illustrates how a co-solvent system helps to dissolve this compound.

G cluster_0 Poorly Solvated System cluster_1 Effective Co-Solvent System mol Molecule This compound solvent1 Polar Solvent mol->solvent1 Weak Interaction mol2 Molecule This compound solvent1_b Polar Solvent mol2->solvent1_b H-Bonding (N-H, O) cosolvent Co-Solvent (e.g., Toluene) mol2->cosolvent van der Waals (t-Butyl)

Sources

Catalyst deactivation and regeneration in reactions using (S)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of catalyst stability, deactivation mechanisms, and regeneration protocols in chemical transformations involving (S)-3-(tert-butyl)morpholine .

Due to the steric bulk of the tert-butyl group and the chelating potential of the morpholine ring, this scaffold presents unique challenges in both Homogeneous Cross-Coupling (e.g., Buchwald-Hartwig) and Heterogeneous Hydrogenation (e.g., Debenzylation).

Module 1: Homogeneous Catalysis (C-N Cross-Coupling)

Context: You are using this compound as a nucleophile to couple with an aryl halide, but the reaction stalls or yields are low.

Diagnostic Guide: Why did my Pd-Catalyst die?

Q1: The reaction starts well but stalls at ~40-50% conversion. Adding more catalyst doesn't help.[1] Why? Diagnosis: This is likely Product Inhibition or Off-Cycle Resting State Formation , not simple thermal decomposition.

  • Mechanism: As the product (N-arylated morpholine) accumulates, the steric bulk of the tert-butyl group forces the morpholine ring into a conformation that may crowd the Pd center. Furthermore, the product itself can compete with the substrate for coordination to the Pd(II) species, forming a stable, inactive complex (off-cycle species) that prevents the reductive elimination step.

  • Causality: The tert-butyl group creates significant steric pressure. If your ligand is not bulky enough (e.g., BINAP, DPPF), the amine substrate or product can displace the phosphine, leading to the formation of inactive [Pd(amine)₂X₂] species or Pd-black precipitation.

Q2: The reaction mixture turns black immediately upon heating. Diagnosis: Rapid Pd-Black Precipitation (Colloidal Pd(0)).

  • Cause: The rate of oxidative addition is too slow relative to the decomposition of the active Pd(0) species. This is common with electron-rich or bulky amines like this compound because they can act as reducing agents for Pd(II) precursors before the catalytic cycle is established.

  • Solution: Switch to a precatalyst system (e.g., Pd(dba)₂ + Ligand or G3-Palladacycles ) rather than Pd(OAc)₂ to control the release of active Pd(0).

Protocol: Optimization & Prevention

Recommended Ligand Systems For bulky secondary amines like this compound, standard ligands fail. You must use dialkylbiaryl monophosphine ligands that provide both steric bulk (to prevent amine binding) and electron richness (to facilitate oxidative addition).

Ligand ClassSpecific RecommendationWhy it works for (S)-3-t-Bu-morpholine
First Choice RuPhos Designed specifically for secondary amines. The bulk prevents the amine from binding to Pd in an inhibitory fashion.
Second Choice BrettPhos Excellent for difficult substrates; ensures rapid reductive elimination even with the steric hindrance of the t-butyl group.
Alternative DavePhos Useful if the aryl halide is an aryl chloride (cheaper, but requires higher temp).

Troubleshooting Workflow (DOT Diagram)

Troubleshooting Start Issue: Low Yield with (S)-3-t-Bu-morpholine CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Aggregation) CheckColor->Black Immediate OrangeRed Clear/Red/Orange (Catalyst Soluble) CheckColor->OrangeRed Stalled Action1 Switch to Precatalyst (e.g., RuPhos Pd G3) Exclude O2 rigorously Black->Action1 Action2 Likely Off-Cycle Binding or Inhibition OrangeRed->Action2 Screen Screen Ligands: RuPhos > BrettPhos Action2->Screen BaseCheck Check Base: Switch NaOtBu -> LHMDS (Prevent Pd-coordination by alkoxide) Screen->BaseCheck

Figure 1: Decision tree for diagnosing Pd-catalyst failure in cross-couplings involving bulky morpholines.

Module 2: Heterogeneous Catalysis (Hydrogenation/Debenzylation)

Context: You are synthesizing this compound via the debenzylation of N-benzyl precursors using Pd/C, or using Pd/C to reduce a functional group on the scaffold.

Diagnostic Guide: Catalyst Deactivation

Q3: My Pd/C catalyst worked for the first batch, but the second cycle (reused) shows <10% conversion. Diagnosis: Pore-Mouth Poisoning and Amine Physisorption .

  • Mechanism: The bulky this compound is highly basic and lipophilic. It strongly adsorbs onto the acidic sites of the activated carbon support and the Pd surface.

  • The "Blockage" Effect: Unlike smaller amines, the tert-butyl group increases the hydrodynamic radius, causing the molecule to get trapped in the mesopores of the carbon support. This physically blocks hydrogen from reaching the active Pd sites.

  • Validation: TGA (Thermogravimetric Analysis) of the spent catalyst usually shows a significant weight loss step at 200-300°C, corresponding to trapped organic amine species.

Protocol: Catalyst Regeneration

Simple solvent washing (MeOH/EtOH) is ineffective for removing this compound from Pd/C due to the strong hydrophobic interaction between the tert-butyl group and the carbon support.

The "Acetic Acid/Chloroform" Regeneration Method Based on protocols for bulky caged amines (e.g., HBIW synthesis).

Step-by-Step Regeneration:

  • Filtration: Filter the catalyst from the reaction mixture under an inert atmosphere (Ar/N₂). Do not let it dry out completely to air to avoid pyrophoric ignition.

  • Primary Wash: Wash with anhydrous ethanol (3x) to remove superficial reactants.

  • Desorption Wash (Critical): Suspend the catalyst in a mixture of Chloroform (CHCl₃) and Glacial Acetic Acid (1:1 v/v) .

    • Rationale: The acetic acid protonates the morpholine nitrogen (breaking the N-Pd interaction), while the chloroform solubilizes the lipophilic protonated species, drawing it out of the carbon pores.

  • Agitation: Stir gently or sonicate for 30 minutes at room temperature.

  • Final Rinse: Filter and wash copiously with Ethanol then Water (to remove acid residues).

  • Reactivation: Dry in a vacuum oven at 60°C. For best results, pre-reduce under H₂ (1 atm) for 15 mins before the next reaction.

Module 3: Metal Scavenging & Workup

Context: The reaction is complete, but the product contains high residual Pd (>1000 ppm) due to the chelating nature of the morpholine.

Q4: How do I remove Pd residues from the final this compound product? Standard silica plugs often fail because the amine drags the metal through the column.

Comparison of Scavengers

Scavenger TypeEfficacy for MorpholinesProtocol
SiliaMetS® Thiol High Best for Pd(II). The thiol binds Pd stronger than the morpholine nitrogen. Stir 4h at 50°C.
Activated Carbon Low The bulky t-butyl group prevents the complex from entering micropores.
N-Acetyl Cysteine Medium Good for soluble Pd, but requires aqueous extraction which can be difficult with lipophilic amines.

Visualizing the Deactivation Pathways

Deactivation cluster_homo Homogeneous Deactivation cluster_hetero Heterogeneous Deactivation (Pd/C) Substrate (S)-3-t-Bu-Morpholine Coordination Inhibitory N-Coordination (Off-Cycle) Substrate->Coordination High Conc. PoreBlock Pore Blocking (Steric Trapping) Substrate->PoreBlock Adsorption Pd_Active Active Pd(0) Species PdBlack Pd Black Aggregation Coordination->PdBlack Slow Oxidative Addn SupportPoison Support Poisoning (Strong Adsorption) PoreBlock->SupportPoison

Figure 2: Mechanistic pathways leading to catalyst deactivation in the presence of this compound.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[2] Palladium-catalyzed formation of carbon-nitrogen bonds.[3] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society. Link

  • Xu, J., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation. Molecules. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide. Organic Process Research & Development. Link

Sources

Analytical challenges in the characterization of (S)-3-(tert-butyl)morpholine products

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable intermediate in modern drug development, (S)-3-(tert-butyl)morpholine serves as a key building block for a range of therapeutic agents. Its specific stereochemistry and chemical properties, however, present unique analytical hurdles. Ensuring the enantiomeric purity, chemical stability, and overall quality of products containing this moiety is paramount for safety and efficacy.

This Technical Support Center provides a comprehensive guide for researchers, analytical scientists, and quality control professionals. Structured in a practical question-and-answer format, it addresses common and complex challenges encountered during the characterization of this compound and its derivatives. Drawing from established scientific principles and field-proven experience, this guide offers not just solutions, but a deeper understanding of the underlying analytical causality.

Section 1: Chiral Separation & Enantiomeric Purity

The stereoisomeric purity of this compound is a critical quality attribute. The separation of its enantiomer, (R)-3-(tert-butyl)morpholine, is a primary analytical objective.

FAQ 1: We are struggling to achieve baseline separation between the (S) and (R) enantiomers on our HPLC. What is the best starting point for method development?

Answer:

Achieving successful chiral separation requires a systematic screening of columns and mobile phases, as the interactions governing separation are highly specific.[1] For a basic compound like this compound, polysaccharide-based chiral stationary phases (CSPs) are the most effective starting point.

Expertise & Causality: Polysaccharide CSPs (e.g., derivatives of cellulose or amylose) offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance through inclusion in chiral cavities. The secondary amine and the bulky tert-butyl group of your analyte are key interaction points. An initial screening should involve columns with different coatings, such as Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate), under normal phase conditions, which often provide the best selectivity for chiral compounds.[2]

Workflow: Chiral HPLC/SFC Method Development

Chiral_Method_Dev start Define Analytical Target Profile (ATP) (e.g., Resolution > 2.0) col_select Select CSP Columns for Screening (e.g., CHIRALPAK IA, IB, IC) start->col_select mp_screen Screen Mobile Phases (Normal Phase, Polar Organic, Reversed Phase) col_select->mp_screen sfc_vs_hplc Consider SFC vs. HPLC (SFC often faster with better resolution) mp_screen->sfc_vs_hplc eval Evaluate Screening Data (Resolution, Peak Shape, Analysis Time) sfc_vs_hplc->eval optimized Is Separation Adequate? eval->optimized optimize Optimize Conditions (Flow Rate, Temperature, Modifier %) optimized->optimize Yes fail Re-evaluate Column/Mode Choice (Try different CSP chemistry or additives) optimized->fail No validate Method Validation (ICH Q2(R2) Guidelines) optimize->validate end Final Method validate->end fail->col_select

Caption: A systematic workflow for chiral method development.

FAQ 2: Our chiral separation shows significant peak tailing for the morpholine analyte. What causes this and how can we fix it?

Answer:

Peak tailing in the analysis of basic compounds like morpholines is typically caused by secondary ionic interactions between the protonated amine group of the analyte and residual acidic silanol groups on the silica surface of the column. This leads to a non-ideal chromatographic peak shape.

Solution Protocol:

  • Introduce a Basic Modifier: The most effective solution is to add a small amount (typically 0.1% v/v) of a basic additive to your mobile phase.

    • For Normal Phase (e.g., Hexane/Ethanol): Use diethylamine (DEA) or ethanolamine.

    • For Reversed Phase (e.g., Acetonitrile/Water): Use triethylamine (TEA) or ammonium hydroxide.

  • Mechanism of Action: These basic modifiers act as competitive agents. They preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from the analyte. This minimizes the secondary interactions, resulting in a more symmetrical peak shape and often improved resolution.[2]

  • Column Choice: If tailing persists, consider using a column with high-purity silica or one that is specifically end-capped to reduce the number of free silanols.

FAQ 3: We are observing inconsistent retention times and resolution in our validated chiral method. Could the column be the problem?

Answer:

Yes, this is a classic symptom of a "column memory effect," a phenomenon particularly prevalent in chiral separations.[3]

Expertise & Causality: Chiral stationary phases can strongly retain molecules from previous analyses, especially mobile phase additives or sample components. The persistence of these molecules can alter the surface chemistry of the CSP, impacting subsequent separations. For example, an acidic modifier used in a previous run can interfere with the binding of a basic analyte in the current run, even after extensive washing.[3] This effect can last for thousands of column volumes.

Troubleshooting Steps:

  • Dedicated Column: The best practice is to dedicate a specific chiral column to a single method or project for its entire duration.[3]

  • Thorough Flushing: If a column must be repurposed, implement a rigorous, validated flushing procedure. This may involve washing with a strong, non-reactive solvent that is miscible with both the old and new mobile phases.

  • Column History Log: Maintain a detailed log for each chiral column, recording the mobile phases, additives, and samples it has been exposed to. This is critical for diagnosing performance degradation.[3]

Section 2: Purity Analysis and Impurity Profiling

Beyond chiral purity, assessing process-related impurities and potential degradants is essential. Both Gas Chromatography (GC) and HPLC are workhorse techniques for this purpose.

FAQ 4: Direct GC-MS analysis of our this compound sample gives poor peak shape and low sensitivity. Why is this happening?

Answer:

The poor chromatographic performance is due to the high polarity and basicity of the morpholine functional group. The secondary amine can interact strongly with the stationary phase and active sites in the GC system, leading to peak tailing. Its low volatility can also be a challenge.

Solution: Derivatization

To overcome these issues, a derivatization step is necessary to convert the polar amine into a less polar, more volatile, and thermally stable derivative.[4]

Detailed Derivatization Protocol (Isobutoxycarbonyl Derivatization):

This protocol is based on the principle of converting the amine to a carbamate, which is much more amenable to GC analysis.[5]

  • Sample Preparation: Prepare a solution of your sample in a suitable aprotic solvent (e.g., dichloromethane) at approximately 1 mg/mL.

  • Reaction Setup: In a 2 mL vial, add 100 µL of the sample solution.

  • Add Base: Add 10 µL of triethylamine (TEA). The base acts as a scavenger for the HCl byproduct of the reaction.

  • Add Derivatizing Agent: Add 20 µL of isobutyl chloroformate. Cap the vial tightly and vortex for 1 minute.

  • Reaction Time: Allow the reaction to proceed at room temperature for 15-20 minutes.

  • Quenching (Optional): Add a small amount of methanol to quench any excess isobutyl chloroformate.

  • Analysis: The resulting solution containing the isobutoxycarbonyl (isoBOC) derivative can be directly injected into the GC-MS.

Parameter Recommended Starting Condition Rationale
Column DB-5ms or equivalent (low-polarity)Provides good separation for a wide range of derivatized compounds.
Inlet Temperature 250 °CEnsures efficient volatilization of the derivative.
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/minA standard temperature program to separate the derivative from solvent and byproducts.
Carrier Gas Helium, constant flow ~1.2 mL/minInert carrier gas standard for MS applications.
MS Source Temp 230 °CStandard temperature to prevent analyte degradation in the source.
MS Quad Temp 150 °CStandard temperature for quadrupole analyzers.
FAQ 5: We have detected an unknown impurity in our HPLC-UV analysis. How can we identify it?

Answer:

Identifying an unknown impurity requires a combination of techniques to gather structural information. The process involves isolating the impurity or using hyphenated techniques like LC-MS to obtain its mass and fragmentation data.

Workflow: Impurity Identification

Impurity_ID start Unknown Peak Detected in HPLC-UV Chromatogram lcms 1. LC-MS Analysis start->lcms ms_data Obtain Molecular Weight (from [M+H]+ ion) lcms->ms_data msms 2. LC-MS/MS Analysis ms_data->msms frag_data Obtain Fragmentation Pattern msms->frag_data eval Compare with Known Impurities/ Degradation Pathways frag_data->eval identified Structure Hypothesized eval->identified Match not_identified Structure Unknown eval->not_identified No Match end Impurity Identified identified->end prep_lc 3. Preparative HPLC Isolation not_identified->prep_lc nmr 4. NMR Spectroscopy (1H, 13C, 2D) prep_lc->nmr elucidate Structure Elucidation nmr->elucidate elucidate->end

Caption: A logical workflow for the identification of unknown impurities.

Section 3: Structural Characterization

Confirming the molecular structure of the final product and any isolated impurities is a non-negotiable step in drug development, relying heavily on NMR and Mass Spectrometry.

FAQ 6: What are the key features to look for in the ¹H NMR spectrum of this compound to confirm its identity?

Answer:

The ¹H NMR spectrum provides a unique fingerprint of the molecule. For this compound, there are several characteristic signals to verify.

Expertise & Causality: The tert-butyl group is a particularly useful probe in NMR.[6] Its nine equivalent protons give rise to a very strong, sharp singlet, which is easily identifiable and useful for integration. The protons on the morpholine ring will appear as more complex multiplets due to coupling with each other.

Expected ¹H NMR Signals:

  • ~0.9 ppm (Singlet, 9H): This is the most prominent signal and corresponds to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃). Its high intensity and singlet nature are confirmatory.

  • ~2.5-3.8 ppm (Multiplets, 8H): These complex signals arise from the seven protons on the morpholine ring and the single N-H proton. The exact chemical shifts and coupling patterns depend on the solvent and concentration, but they will be found in this general region. The diastereotopic nature of the methylene protons adjacent to the chiral center will contribute to the complexity of these multiplets.

FAQ 7: What fragmentation patterns are expected in the mass spectrum of this compound?

Answer:

In Electron Ionization (EI) or Electrospray Ionization (ESI) with fragmentation (MS/MS), the morpholine ring and the tert-butyl group will dictate the fragmentation pattern. Understanding these patterns is crucial for confirming the structure and identifying related compounds.[7][8]

Expected Fragmentation Pathways:

  • Loss of the tert-Butyl Group: The most common initial fragmentation is the cleavage of the bond between the chiral carbon and the tert-butyl group. This results in the loss of a 57 Da neutral fragment (C₄H₉) and the formation of a stable fragment ion corresponding to the protonated morpholine ring without the bulky substituent.

  • Ring Opening: Subsequent fragmentation can involve the opening of the morpholine ring, often initiated by cleavage of the C-N or C-O bonds, leading to smaller characteristic fragment ions.[9]

Section 4: Method Validation

For use in a regulated environment, all analytical methods must be validated to ensure they are fit for purpose.

FAQ 8: What are the key parameters we need to evaluate when validating our chiral HPLC method according to regulatory guidelines?

Answer:

Method validation demonstrates that an analytical procedure is suitable for its intended use. For a chiral method intended to quantify the enantiomeric purity, the validation must adhere to guidelines such as ICH Q2(R2) and FDA recommendations.[10][11]

Expertise & Causality: The goal of validation is to build a comprehensive data package that proves the method is reliable, accurate, and robust. Each parameter tests a different aspect of the method's performance. For instance, specificity proves you can detect the target enantiomer in the presence of its counterpart and other impurities, which is the core purpose of a chiral method.

Troubleshooting Guide: HPLC Peak Shape Issues

HPLC_Troubleshooting start Poor Peak Shape Observed tailing Tailing Peak start->tailing fronting Fronting Peak start->fronting split Split Peak start->split cause_tailing1 Cause: Secondary Interactions (e.g., analyte with silanols) tailing->cause_tailing1 cause_tailing2 Cause: Column Contamination/Void tailing->cause_tailing2 sol_tailing1 Solution: Add Mobile Phase Modifier (e.g., 0.1% DEA/TFA) cause_tailing1->sol_tailing1 sol_tailing2 Solution: Flush or Replace Column cause_tailing2->sol_tailing2 cause_fronting1 Cause: Column Overload fronting->cause_fronting1 cause_fronting2 Cause: Incorrect Sample Solvent fronting->cause_fronting2 sol_fronting1 Solution: Reduce Sample Concentration/ Injection Volume cause_fronting1->sol_fronting1 sol_fronting2 Solution: Dissolve Sample in Mobile Phase cause_fronting2->sol_fronting2 cause_split1 Cause: Clogged Inlet Frit/ Column Void split->cause_split1 cause_split2 Cause: Sample Precipitated on Column split->cause_split2 sol_split1 Solution: Back-flush or Replace Column cause_split1->sol_split1 sol_split2 Solution: Ensure Sample Solubility in Mobile Phase cause_split2->sol_split2

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

Summary of Key Validation Parameters (ICH Q2(R2)):

Parameter Purpose & How to Test
Specificity Demonstrates that the method can unequivocally assess the (S)-enantiomer in the presence of the (R)-enantiomer, impurities, and degradants. Test: Spike the sample with the (R)-enantiomer and known impurities to show that the (S)-peak is resolved and unaffected.
Linearity Establishes the concentration range over which the detector response is directly proportional to the analyte concentration. Test: Analyze a series of solutions of known concentration (at least 5 levels) and perform a linear regression analysis (R² > 0.99).
Accuracy Measures the closeness of the test results to the true value. Test: Analyze a sample with a known concentration (e.g., a certified reference material) or perform spike/recovery studies on a placebo matrix. Results are expressed as percent recovery.
Precision Assesses the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day, inter-analyst). Test: Perform multiple injections of the same sample and calculate the Relative Standard Deviation (RSD).
Limit of Quantitation (LOQ) The lowest amount of the unwanted (R)-enantiomer that can be quantitatively determined with suitable precision and accuracy. Test: Determine the concentration that gives a signal-to-noise ratio of approximately 10:1.
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%). Test: Vary parameters and check for impact on resolution and quantification.

For a comprehensive approach, it is recommended to define an Analytical Target Profile (ATP) at the beginning of method development to ensure the final validated method is fit-for-purpose.[12]

References

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • Shanghai Greenamines Co., Ltd. TBM, t-Butyl morpholine - Specialty Amines. [Link]

  • University of San Diego. Chem 302L/Su07: Reaction of Morpholine with t-Butyl Acetoacetate. [Link]

  • PubChem. (3S)-3-tert-Butylmorpholine. [Link]

  • Monument Chemical. t-Butyl Morpholine (TBM). [Link]

  • The Journal of Organic Chemistry. Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X−H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. Mass spectra of morpholine cation and fragment ions. [Link]

  • ResearchGate. The microbial degradation of morpholine. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Journal of Biomolecular NMR. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

  • PubMed. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. [Link]

  • CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • U.S. Food and Drug Administration (FDA). Q14 Analytical Procedure Development. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]

  • PubMed Central. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. [Link]

  • U.S. Department of Agriculture (USDA). Morpholine - Processing. [Link]

  • PubMed Central. Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. [Link]

  • PubMed. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC. [Link]

  • ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • ResearchGate. Determination of enantiomeric excess of α-hydroxy-3-phenoxybenzeneacetonitrile and its n-butyl ester by chiral high-performance liquid chromatography. [Link]

  • MDPI. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. [Link]

  • PubMed. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • NCBI Bookshelf. Morpholine. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption. [Link]

  • MDPI. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. [Link]

  • PubMed Central. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. [Link]

  • Freie Universität Berlin Refubium. Mass Spectrometry of Drug Derivatives. [Link]

  • BioProcess International. New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. [Link]

  • ScienceDirect. Time domain NMR for polymorphism characterization. [Link]

  • ResearchGate. 26 questions with answers in CHIRAL HPLC | Science topic. [Link]

  • ResearchGate. GC-MS Screening Analysis for the Identification of Potential Migrants in Plastic and Paper-Based Candy Wrappers. [Link]

  • International Journal of Scientific Research in Engineering and Management. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

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Technical Support Center: Managing Steric Hindrance of the tert-Butyl Group in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges posed by the sterically demanding tert-butyl group in organic synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

General Concepts

Q1: Why does the tert-butyl group cause significant steric hindrance?

A1: The tert-butyl group, with the formula -C(CH₃)₃, possesses a unique tetrahedral arrangement of three methyl groups around a central quaternary carbon. This structure creates a large, non-polar, and conformationally rigid domain that physically obstructs the approach of reagents to a nearby reactive center. This physical blocking is known as steric hindrance.[1] Its significant steric bulk is a primary reason it is often used to control reaction pathways and influence molecular conformations.[2]

Q2: How does the steric hindrance of a tert-butyl group affect reaction rates?

A2: Steric hindrance from a tert-butyl group can dramatically decrease reaction rates, particularly in reactions that require a specific trajectory for bond formation, such as Sₙ2 reactions.[3][4] The bulky group can prevent the nucleophile from achieving the necessary backside attack, effectively shutting down the Sₙ2 pathway.[3][5] In contrast, for reactions proceeding through a planar intermediate, like Sₙ1 reactions, the steric bulk can be less of a hindrance and may even be beneficial by stabilizing the resulting carbocation.[5]

Q3: Can a tert-butyl group influence the regioselectivity of a reaction?

A3: Absolutely. The steric bulk of a tert-butyl group can direct incoming reagents to less hindered positions on a molecule. For example, in electrophilic aromatic substitution, the tert-butyl group will strongly favor para-substitution over ortho-substitution to minimize steric clash. This effect can be exploited to achieve high regioselectivity in certain synthetic transformations.

Troubleshooting Guides by Reaction Type

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

Problem: Low or no yield in an Sₙ2 reaction where the substrate contains a tert-butyl group near the reaction center.

Causality: The tert-butyl group is likely preventing the nucleophile from accessing the electrophilic carbon for the required backside attack.[3][5] Tertiary substrates generally do not undergo Sₙ2 reactions due to this severe steric hindrance.[3]

Troubleshooting Strategies:

  • Switch to an Sₙ1 Pathway: If possible, modify the reaction conditions to favor an Sₙ1 mechanism. This typically involves using a polar, protic solvent and a weaker nucleophile. The formation of a planar carbocation intermediate in the Sₙ1 pathway alleviates the steric hindrance issue.[5]

  • Use a Smaller Nucleophile: If an Sₙ2 reaction is necessary, consider using the smallest possible nucleophile to minimize steric repulsion.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance, but this may also lead to competing elimination reactions.

Table 1: Relative Reaction Rates of Alkyl Halides in Sₙ2 Reactions

SubstrateRelative Rate
Methyl30
Primary1
Secondary0.02
Tertiary (tert-butyl)~0

This table illustrates the dramatic decrease in Sₙ2 reaction rates with increasing substitution and steric hindrance.

Electrophilic Aromatic Substitution (Friedel-Crafts Reactions)

Problem: Poor yields or undesired product ratios in Friedel-Crafts alkylation or acylation of a tert-butyl substituted aromatic ring.

Causality: The bulky tert-butyl group can deactivate the aromatic ring towards further substitution and sterically hinder the ortho positions. Additionally, in Friedel-Crafts alkylation, the product can be more nucleophilic than the starting material, leading to over-alkylation.[6]

Troubleshooting Strategies:

  • Choice of Lewis Acid: Use a strong Lewis acid, such as AlCl₃ or FeCl₃, to effectively generate the electrophile.[6][7]

  • Control Stoichiometry: Carefully control the stoichiometry of the alkylating or acylating agent to minimize poly-substitution.

  • Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product.

  • Alternative Catalysts: For challenging substrates, consider using a synergistic Brønsted/Lewis acid catalyst system, which has been shown to be effective for the tert-butylation of electron-rich arenes.[8][9]

Metal-Catalyzed Cross-Coupling Reactions

Problem: Low yields in Suzuki, Buchwald-Hartwig, or Sonogashira couplings involving a tert-butyl substituted aryl halide or nucleophile.

Causality: The steric bulk of the tert-butyl group can hinder the oxidative addition of the aryl halide to the metal center or the subsequent reductive elimination step in the catalytic cycle.

Troubleshooting Strategies:

  • Ligand Selection: The rational design of ligands is a key strategy.[1] For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote the desired reaction. These ligands can stabilize the metal center and facilitate the difficult oxidative addition and reductive elimination steps. Examples include tri-tert-butylphosphine and biaryl phosphine ligands.[10]

  • Catalyst System: For Buchwald-Hartwig amination, several generations of catalyst systems have been developed to handle sterically demanding substrates.[11] Consider using a more advanced palladium precatalyst and ligand combination.

  • Copper Co-catalyst in Sonogashira Coupling: In Sonogashira reactions, a copper(I) co-catalyst is often employed to facilitate the coupling of the terminal alkyne with the palladium center.[12][13]

  • Bifunctional Additives: Recent research has shown that tert-butylamine can act as a cost-effective bifunctional additive, serving as both a base and a ligand in nickel-catalyzed photoredox reactions.[14][15]

  • Alternative Metals: In some cases, switching from palladium to a nickel catalyst can be beneficial for cross-coupling reactions involving sterically hindered substrates.

Reactions with Organometallic Reagents (Grignard and Organolithium Reagents)

Problem: Low addition and high enolization or reduction when reacting a ketone bearing a tert-butyl group with a Grignard reagent.

Causality: The steric hindrance around the carbonyl carbon can make nucleophilic attack by the Grignard reagent difficult. This can lead to side reactions where the Grignard reagent acts as a base, causing deprotonation (enolization), or as a reducing agent.[16]

Troubleshooting Strategies:

  • Use a Less Hindered Organometallic Reagent: If possible, switch to a smaller Grignard or organolithium reagent.

  • Employ Cerium(III) Chloride (Luche Reduction Conditions): Adding CeCl₃ to the reaction mixture can increase the nucleophilicity of the organometallic reagent and suppress enolization, favoring the desired addition product.

  • Directed ortho-Metalation (DoM): For aromatic systems, a directing group can be used to achieve regioselective lithiation at the ortho position, even in the presence of a bulky tert-butyl group.[17] Common directing groups include amides, carbamates, and methoxy groups.[18]

Wittig Reaction

Problem: Low yield or no reaction when attempting a Wittig reaction with a sterically hindered ketone containing a tert-butyl group.

Causality: The steric bulk around the carbonyl can impede the formation of the initial betaine and subsequent oxaphosphetane intermediate.

Troubleshooting Strategies:

  • Use a More Reactive Ylide: Unstabilized ylides, such as methylenetriphenylphosphorane (Ph₃P=CH₂), are generally more reactive and can be successful even with hindered ketones.[19][20]

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester, is often a better alternative for sterically hindered ketones as the phosphonate carbanion is more nucleophilic than the corresponding Wittig ylide.[20]

  • In Situ Ylide Generation: Preparing the Wittig reagent in situ by deprotonating the corresponding phosphonium salt with a strong base like potassium tert-butoxide can sometimes improve yields.[20]

Visualizing Synthetic Strategies

Steric_Hindrance_Troubleshooting cluster_problem Problem: Low Yield with tert-Butyl Substrate cluster_analysis Initial Analysis cluster_solutions Potential Solutions Problem Low or No Reaction Yield Analysis Identify Reaction Type Problem->Analysis SN2 Sₙ2: Switch to Sₙ1 or use smaller nucleophile Analysis->SN2 Nucleophilic Substitution Coupling Cross-Coupling: Optimize ligand/catalyst Analysis->Coupling Metal-Catalyzed Cross-Coupling Grignard Grignard: Use CeCl₃ or less hindered reagent Analysis->Grignard Organometallic Addition Wittig Wittig: Use HWE reaction or more reactive ylide Analysis->Wittig Carbonyl Olefination

Troubleshooting workflow for reactions involving tert-butyl groups.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Olefination of a Sterically Hindered Ketone

Objective: To synthesize an alkene from a ketone bearing a tert-butyl group, overcoming the steric hindrance limitations of the standard Wittig reaction.

Materials:

  • Sterically hindered ketone (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.

  • Carefully add the sodium hydride to the THF with stirring.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the triethyl phosphonoacetate dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back down to 0 °C.

  • Dissolve the sterically hindered ketone in a minimal amount of anhydrous THF and add it dropwise to the phosphonate anion solution.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting ketone.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • The Concept Of Steric Hindrance In Chemistry - FasterCapital. (n.d.). FasterCapital. Retrieved January 29, 2024, from [Link]

  • Can tert-butoxide do sn2? - Hebei Boze Chemical Co., Ltd. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved January 29, 2024, from [Link]

  • Effect on steric hindrance on nucleophiles : r/OrganicChemistry - Reddit. (2021, August 1). Reddit. Retrieved January 29, 2024, from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved January 29, 2024, from [Link]

  • Wittig reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]

  • Steric effect of t-butyl group on SN1 on a cyclohexane ring - Chemistry Stack Exchange. (2020, July 20). Chemistry Stack Exchange. Retrieved January 29, 2024, from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 29, 2024, from [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (2013, November 25). YouTube. Retrieved January 29, 2024, from [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Master Organic Chemistry. Retrieved January 29, 2024, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2024, from [Link]

  • Ortho-metalated aryl tert-butyl sulfones. Comparison with other directing groups and new methodology for polysubstituted aromatics - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Master Organic Chemistry. Retrieved January 29, 2024, from [Link]

  • The SN2 Reaction Mechanism - Master Organic Chemistry. (2012, July 4). Master Organic Chemistry. Retrieved January 29, 2024, from [Link]

  • Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 29, 2024, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Master Organic Chemistry. Retrieved January 29, 2024, from [Link]

  • Directed ortho metalation - Wikipedia. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive - ChemRxiv. (n.d.). ChemRxiv. Retrieved January 29, 2024, from [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC. (n.d.). PMC. Retrieved January 29, 2024, from [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved January 29, 2024, from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (2024, February 16). NIH. Retrieved January 29, 2024, from [Link]

  • 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts. (2023, August 8). Chemistry LibreTexts. Retrieved January 29, 2024, from [Link]

  • Abnormal Grignard Reactions. XI.1a Sterically Hindered Aliphatic Carbonyl Compounds. I. Ketones Containing the Methyl-t-butylneo. (n.d.). Retrieved January 29, 2024, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021, December 3). ACS Publications. Retrieved January 29, 2024, from [Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes - ACS Publications. (2022, May 24). ACS Publications. Retrieved January 29, 2024, from [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines - Books. (2023, December 15). Books.
  • 1 - ORCA – Online Research @ Cardiff. (n.d.). ORCA – Online Research @ Cardiff. Retrieved January 29, 2024, from [Link]

  • Chem 263 Nov 9, 2010 Wittig Reaction (continued): As seen earlier, nucleophilic addition to a carbonyl can give alcohol as the. (2010, November 9). Retrieved January 29, 2024, from [Link]

  • Access to "Friedel-Crafts-Restricted" tert-Alkyl Aromatics by Activation/Methylation of Tertiary Benzylic Alcohols - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2024, from [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2024, from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. (2025, August 10). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Publishing. (n.d.). RSC Publishing. Retrieved January 29, 2024, from [Link]

  • Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers - Chemical Science (RSC Publishing). (n.d.). Chemical Science (RSC Publishing). Retrieved January 29, 2024, from [Link]

  • EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents. (n.d.). Google Patents.
  • Formation of Alkenes by Wittig and Related Reactions: A Guide to Functional Group Preparations - ResearchGate. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). MDPI. Retrieved January 29, 2024, from [Link]

  • Cross-Coupling Reactions Guide. (n.d.). Retrieved January 29, 2024, from [https://www. ইমাম-hassan.com/wp-content/uploads/2022/10/cross-coupling-reactions-guide.pdf]([Link]. ইমাম-hassan.com/wp-content/uploads/2022/10/cross-coupling-reactions-guide.pdf)

  • Grignard Reagent Reaction Mechanism - YouTube. (2018, May 4). YouTube. Retrieved January 29, 2024, from [Link]

  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC - NIH. (n.d.). PMC - NIH. Retrieved January 29, 2024, from [Link]

  • 07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. (n.d.). Jacques Mortier - Unblog.fr. Retrieved January 29, 2024, from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (n.d.). MDPI. Retrieved January 29, 2024, from [Link]

  • 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). Retrieved January 29, 2024, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 24). Retrieved January 29, 2024, from [Link]

  • Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers - ChemRxiv. (n.d.). ChemRxiv. Retrieved January 29, 2024, from [Link]

  • New class of catalysts could dramatically change playing field in nickel catalysis. (2026, January 29). Retrieved January 29, 2024, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2024, from [Link]

Sources

Technical Support Center: Morpholine Ring Side Reactions & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine (tetrahydro-1,4-oxazine) is a ubiquitous pharmacophore and synthetic building block.[1][2] While generally considered stable, its dual functionality (secondary amine and ether oxygen) creates specific "hotspots" for side reactions. This guide addresses the three critical failure modes encountered in high-stakes research: oxidative degradation , catalyst poisoning , and carcinogenic byproduct formation .

Critical Failure Mode: Oxidative Instability

The Issue

Users often report "yellowing" or "darkening" of reaction mixtures containing morpholine, accompanied by yield loss. This is typically due to oxidative ring opening or N-oxide formation.

Mechanism: Radical-Mediated Ring Cleavage

Under oxidative conditions (presence of


, peroxides, or photocatalysts), the morpholine ring undergoes C-H abstraction adjacent to the nitrogen or oxygen. The resulting radical intermediates lead to ring cleavage.

Key Pathway:

  • H-Abstraction: Formation of a C-centered radical at the

    
    -position (C2 or C3).
    
  • Peroxy Radical Formation: Reaction with

    
    .
    
  • Ring Opening: Via a 1,5-Hydrogen shift or direct fragmentation, leading to formamides or amino-acid derivatives.

MorpholineOxidation cluster_legend Reaction Conditions Morpholine Morpholine Radical α-C Radical (C2/C3) Morpholine->Radical Oxidant/hν -H• Peroxy Peroxy Radical Radical->Peroxy + O₂ Imine Imine/Enamine Intermediate Peroxy->Imine -HO₂• Cleavage Ring Cleavage (Formamides/Glycols) Imine->Cleavage Hydrolysis/Oxidation Blue Light / Photocatalyst Blue Light / Photocatalyst Transition Metals (Cu/Co) Transition Metals (Cu/Co) Blue Light / Photocatalyst->Transition Metals (Cu/Co)

Figure 1: Oxidative degradation pathway of the morpholine ring.

Troubleshooting Protocol: Preventing Oxidation
SymptomProbable CauseCorrective Action
Yellowing of solution Formation of N-oxides or trace imines.Degas solvents with

or Ar sparging (15 min/L). Add antioxidant (e.g., BHT) if compatible.
Unexpected polar spot on TLC N-Methylmorpholine N-oxide (NMO) formation.Check for peroxides in ether/THF solvents. Use freshly distilled morpholine.
Low yield in aerobic coupling Radical scavenging by morpholine.Switch to anaerobic conditions. Use a glovebox for catalyst preparation.

Critical Failure Mode: Catalyst Poisoning

The Issue

In Palladium (Pd) or Copper (Cu) catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki), morpholine substrates often result in stalled conversion or require high catalyst loading.

Mechanism: Metal Center Saturation

Morpholine acts as a bidentate ligand or a strong monodentate σ-donor. It competes with the phosphine ligands for the metal center, forming stable, inactive complexes (rest states) that remove the catalyst from the active cycle.

Diagram: Catalyst Deactivation Cycle

CatalystPoisoning ActiveCat Active Catalyst [LₙPd(0)] OxAdd Oxidative Addition [LₙPd(II)ArX] ActiveCat->OxAdd Ar-X Coordination Morpholine Coordination (Poisoning) OxAdd->Coordination Excess Morpholine Product C-N Coupled Product OxAdd->Product Amine + Base Inactive Inactive Complex [Pd(Morph)₂Lₙ] Coordination->Inactive Equilibrium Shift Inactive->ActiveCat Heat / Strong Ligand

Figure 2: Competition between productive coupling and morpholine-induced catalyst poisoning.

Optimization Guide
  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., BrettPhos , RuPhos ) or NHC ligands that bind more strongly than morpholine.

  • Order of Addition: Do not mix the catalyst and morpholine directly in the absence of the aryl halide. Pre-stir the catalyst with the ligand for 5-10 minutes.

  • Lewis Acid Additives: In extreme cases, adding a mild Lewis acid (

    
    ) can temporarily sequester the morpholine nitrogen, releasing it slowly for the reaction.
    

Safety Critical: Nitrosamine Formation

The Issue

N-Nitrosomorpholine (NMOR) is a potent carcinogen.[3] Its formation is a "silent" side reaction that does not affect yield but renders the product hazardous and non-compliant for pharmaceutical use.

Conditions for Formation
  • Reagents: Morpholine + Nitrosating agent (Nitrite

    
    , Nitrate 
    
    
    
    , or
    
    
    gases).[3]
  • Catalysts: Formaldehyde, acidic pH, or high temperature.

  • Source: Trace nitrites in water, sodium nitrite quenchers, or nitric acid washes.

Prevention Protocol
  • Strict Acid Control: Avoid using morpholine in conjunction with nitric acid or nitrite salts under acidic conditions (pH < 4).

  • Quenching: Use Ascorbic Acid or Sulfamic Acid to scavenge any residual nitrites before adding morpholine to a reaction mixture.

  • Solvent Choice: Avoid dichloromethane (DCM) if secondary amines and trace nitrates are present, as DCM can act as a carbon source for formaldehyde-catalyzed nitrosation.

FAQ & Troubleshooting

Q: Why does my morpholine reaction mixture turn into a black tar during distillation? A: This is likely thermal decomposition exacerbated by trace acid. Morpholine salts (e.g., hydrochloride) are stable, but the free base can degrade at high temperatures (>150°C) in the presence of oxygen.

  • Fix: Distill under reduced pressure (vacuum) to lower the boiling point. Ensure the crude is neutralized (free of strong acid) before heating.

Q: I see a +16 mass shift in my LC-MS. What is it? A: This is the N-Oxide (M+16) . It forms readily if the reaction is exposed to air or if peracids (e.g., mCPBA) are used elsewhere in the synthesis.

  • Fix: Treat the sample with a mild reducing agent like triphenylphosphine (

    
    ) or dimethyl sulfide (
    
    
    
    ) to revert the N-oxide back to the parent morpholine.

Q: Can I use morpholine as a solvent? A: Yes, but with caution. It is hygroscopic and will absorb water from the atmosphere, which can kill moisture-sensitive reagents (e.g., acid chlorides, anhydrides).

  • Fix: Store over activated 4Å molecular sieves.

References

  • Visible-Light-Promoted Oxidative Ring Opening : Cn113072460b - A Kind of Method for Oxidative Ring-Opening of Morpholine Derivative and Product Thereof. Google Patents. Link

  • Morpholine Stability & Synthesis : Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. PolyBlue Chem. Link

  • Nitrosamine Formation Mechanism : Formation of NMOR by Nitrosation of Morpholine. ResearchGate. Link

  • Catalyst Poisoning in Pd-Coupling : Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases. ACS Catalysis. Link

  • Radical Cation Side Reactions : Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. Link

  • Combustion & Ring Opening Pathways : Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. J. Phys. Chem. A. Link

  • Medicinal Chemistry & Metabolism : Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity. Med. Res. Rev. Link

Sources

Technical Support Center: Strategies to Improve the Atom Economy of (S)-3-(tert-butyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-3-(tert-butyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the atom economy of their synthetic routes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is atom economy and why is it a critical metric for the synthesis of this compound?

A1: Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[1][2][3] It provides a clear indication of how much waste is generated at the atomic level. For the synthesis of a pharmaceutically relevant molecule like this compound, high atom economy is crucial for several reasons:

  • Cost Reduction: Maximizing the incorporation of starting materials into the final product minimizes waste and reduces the overall cost of synthesis.[2]

  • Environmental Impact: High atom economy translates to less chemical waste, reducing the environmental footprint of the manufacturing process.[2][4]

  • Process Efficiency: Atom-economical reactions are often more streamlined, involving fewer steps and purification procedures, which can shorten production timelines.[2][5]

Q2: What are some common synthetic strategies for preparing chiral 3-substituted morpholines, and what are their inherent atom economy limitations?

A2: Traditional methods for synthesizing chiral 3-substituted morpholines often involve multi-step sequences that may not be optimized for atom economy. Some common strategies include:

  • Use of Stoichiometric Chiral Auxiliaries: This approach involves attaching a chiral auxiliary to a precursor, directing a diastereoselective reaction, and then cleaving the auxiliary. While effective for achieving high enantioselectivity, the auxiliary itself becomes a stoichiometric byproduct, significantly lowering the overall atom economy.[6]

  • Classical Kinetic Resolution: This method separates a racemic mixture of a morpholine precursor by reacting it with a chiral resolving agent, where one enantiomer reacts faster than the other. A major drawback is that the theoretical maximum yield for the desired enantiomer is only 50%, with the other 50% being waste.[7]

  • Multi-step Linear Syntheses: Many reported syntheses involve a sequence of reactions such as protection, activation, substitution, and deprotection. Each step can introduce reagents that are not incorporated into the final product, leading to a cumulative decrease in atom economy.

Catalytic asymmetric methods are emerging as a superior alternative to overcome these limitations.[8][9]

Q3: How can catalytic asymmetric synthesis improve the atom economy of this compound production?

A3: Catalytic asymmetric synthesis offers a powerful approach to enhance atom economy by using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomerically pure product. Key atom-economical catalytic strategies applicable to this compound synthesis include:

  • Asymmetric Hydrogenation: The reduction of a prochiral enamine or imine precursor using a chiral catalyst and hydrogen gas is a highly atom-economical method. The only byproduct is typically trace amounts of catalyst residue, which can often be recovered and reused.[4][8]

  • Reductive Amination: A one-pot reaction between a suitable ketone or aldehyde, an amine, and a reducing agent, often under catalytic conditions, can directly form the morpholine ring with high atom economy.[5][10]

  • Dynamic Kinetic Resolution (DKR): This advanced technique combines a kinetic resolution with in-situ racemization of the starting material.[11][12] This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product, representing a significant improvement in atom economy over classical kinetic resolution.[7][11][13]

The following diagram illustrates the conceptual advantage of DKR over classical kinetic resolution.

DKR_vs_KR cluster_KR Classical Kinetic Resolution cluster_DKR Dynamic Kinetic Resolution (DKR) Racemate_KR Racemic Precursor (R) and (S) Product_KR (S)-Product (Max 50% Yield) Racemate_KR->Product_KR Chiral Catalyst (fast) Waste_KR (R)-Unreacted (Min 50% Waste) Racemate_KR->Waste_KR (slow) Racemate_DKR Racemic Precursor (R) and (S) R_enantiomer (R)-Enantiomer Racemate_DKR->R_enantiomer S_enantiomer (S)-Enantiomer Racemate_DKR->S_enantiomer Product_DKR (S)-Product (Up to 100% Yield) R_enantiomer->S_enantiomer Racemization Catalyst S_enantiomer->Product_DKR Chiral Catalyst (fast)

Caption: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution.

Part 2: Troubleshooting Guides

Scenario 1: Low Enantioselectivity in Asymmetric Transfer Hydrogenation

Issue: You are attempting a one-pot tandem hydroamination and asymmetric transfer hydrogenation to synthesize this compound, but the enantiomeric excess (ee) is consistently below the desired >95%.[14][15]

Potential Cause Troubleshooting Steps Scientific Rationale
Catalyst Incompatibility 1. Screen different chiral ligands for the ruthenium catalyst (e.g., variations of Ts-DPEN).2. Ensure the hydroamination catalyst (e.g., a Titanium-based catalyst) is fully consumed or quenched before adding the hydrogenation catalyst.The stereochemical outcome of the asymmetric transfer hydrogenation is highly dependent on the interaction between the substrate and the chiral ligand of the catalyst.[14][15] Residual hydroamination catalyst could potentially interfere with the ruthenium catalyst.
Sub-optimal Reaction Conditions 1. Vary the temperature of the hydrogenation step.2. Adjust the concentration of the hydrogen source (e.g., formic acid/triethylamine).3. Screen different solvents to optimize catalyst performance.Temperature can influence the flexibility of the catalyst-substrate complex, affecting enantioselectivity. The concentration of the hydrogen donor can impact the reaction kinetics and potentially lead to side reactions if not optimized.
Substrate Purity Issues 1. Re-purify the starting aminoalkyne substrate.2. Ensure the absence of coordinating impurities that could poison the catalyst.Impurities in the starting material can act as catalyst poisons or competing ligands, leading to a decrease in both catalytic activity and enantioselectivity.
Scenario 2: Poor Yield in Reductive Amination

Issue: A direct reductive amination between a suitable ketone precursor and an amine to form the morpholine ring is resulting in low conversion and the formation of side products.[16]

Potential Cause Troubleshooting Steps Scientific Rationale
Slow Iminium Ion Formation 1. Add a Lewis acid co-catalyst (e.g., Ti(OiPr)₄) to activate the ketone.[16]2. Adjust the pH of the reaction to be weakly acidic (pH 4-6) to facilitate dehydration.The rate-limiting step in many reductive aminations is the formation of the iminium ion intermediate. Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity.[16] A slightly acidic medium protonates the hydroxyl group of the hemiaminal, promoting the elimination of water.
Ineffective Reducing Agent 1. Switch from a general reducing agent like sodium borohydride to a milder, more selective one like sodium triacetoxyborohydride (STAB).[16]STAB is particularly effective for reductive aminations as it is less likely to reduce the starting ketone and is more selective for the iminium ion intermediate.[16]
Over-reduction or Side Reactions 1. Lower the reaction temperature.2. Use a milder reducing agent.[16]Higher temperatures can lead to over-reduction or other undesired side reactions. A less reactive reducing agent can provide better control over the desired transformation.

The following workflow outlines a general approach to troubleshooting reductive amination reactions.

Reductive_Amination_Troubleshooting Start Low Yield in Reductive Amination Check_Imine Is Iminium Formation Slow? Start->Check_Imine Add_Lewis_Acid Add Lewis Acid (e.g., Ti(OiPr)₄) or Adjust pH Check_Imine->Add_Lewis_Acid Yes Check_Reducer Is Reducing Agent Ineffective? Check_Imine->Check_Reducer No Add_Lewis_Acid->Check_Reducer Change_Reducer Switch to Milder Reducer (e.g., STAB) Check_Reducer->Change_Reducer Yes Check_Side_Products Are Side Products Observed? Check_Reducer->Check_Side_Products No Change_Reducer->Check_Side_Products Optimize_Conditions Lower Temperature Use Milder Reducer Check_Side_Products->Optimize_Conditions Yes Success Improved Yield Check_Side_Products->Success No Optimize_Conditions->Success

Caption: Troubleshooting workflow for reductive amination.

Part 3: Experimental Protocols

Protocol: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

This protocol is adapted from the work of Schafer and colleagues and represents a highly atom-economical route to 3-substituted morpholines.[14][15]

Step 1: Hydroamination (Cyclization)

  • In a nitrogen-filled glovebox, add the aminoalkyne substrate (1.0 equiv) and a suitable titanium catalyst (e.g., bis(amidate)bis(amido)Ti, 5 mol%) to a reaction vessel.

  • Add anhydrous toluene as the solvent.

  • Seal the vessel and heat the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature. The product of this step is the cyclic imine intermediate.

Step 2: Asymmetric Transfer Hydrogenation (Reduction)

  • To the crude cyclic imine solution from Step 1, add the ruthenium catalyst (e.g., RuCl, 2 mol%).

  • Add a hydrogen source, typically a 5:2 mixture of formic acid and triethylamine.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS for completion.

  • Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield this compound.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Wikipedia. (2023). Dynamic kinetic resolution. [Link]

  • Thieme. (n.d.). Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT). [Link]

  • Li, C.-J. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13197–13202. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Atom Economy Green Synthesis in Organic Chemistry. [Link]

  • Tang, W., & Zhang, X. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14448–14453. [Link]

  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. [Link]

  • Singh, R. P., & Kamble, R. M. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Beilstein Journal of Organic Chemistry, 16, 1856–1862. [Link]

  • Macmillan Group. (n.d.). Dynamic Kinetic Resolutions. [Link]

  • Anastas, P. T., & Warner, J. C. (2024). Principles of green chemistry: Advancing pharma sustainability. [Link]

Sources

Removal of residual catalysts from (S)-3-(tert-butyl)morpholine products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-3-(tert-butyl)morpholine Purification

Welcome to the Purification Support Hub

Subject: Removal of Residual Catalysts (Pd, Ru, Rh) from this compound Ticket ID: CHEM-SUP-8821 Urgency: High (API Intermediate / ICH Q3D Compliance) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This compound is a bulky, chiral secondary amine often synthesized via metal-catalyzed hydrogenation or cyclization. Its steric bulk (tert-butyl group) and basic nitrogen create a "perfect storm" for catalyst retention: the nitrogen acts as a ligand, binding residual metals (Pd, Ru) tightly, while the lipophilic tail complicates aqueous extraction.

This guide provides a self-validating workflow to reduce elemental impurities below ICH Q3D limits (typically <10 ppm for oral APIs) without compromising enantiomeric excess (ee).

Module 1: Diagnostic & Detection

Q: How do I determine which scavenger protocol to use? A: You must first identify the metal species and its oxidation state. The visual appearance of your crude oil is the first indicator, but it is not quantitative.

ObservationSuspected ContaminantLikely SourceRecommended Analysis
Dark Brown/Black Oil Palladium (Pd⁰ / Pd²⁺)Hydrogenation (Pd/C) or Buchwald CouplingICP-MS (Trace Metal)
Green/Gray Residue Ruthenium (Ru)Ring-Closing Metathesis (Grubbs)ICP-OES or XRF
Blue/Green Tint Copper (Cu) or Nickel (Ni)Ullmann Coupling or Raney NiColorimetric / ICP-MS
Cloudy/Haze Colloidal MetalLeaching from Heterogeneous CatalystsFiltration Test (0.45 µm)

Module 2: Scavenger Selection (The Core Protocol)

Q: Can I use standard silica or activated carbon? A: Not recommended as a primary method.

  • Activated Carbon: While cheap, it causes high yield loss (10–20%) for lipophilic amines like this compound due to non-specific adsorption.

  • Standard Silica: Ineffective for chelated metals. The amine nitrogen in your product competes with the silica surface.

Q: Which functionalized silica should I use for this specific amine? A: Use the "Steric-Electronic Matching" principle. Your product is a secondary amine with a bulky group.

Scenario A: Palladium (Pd) Removal[1][2][3]
  • Primary Recommendation: SiliaMetS® Thiol (SH) or SiliaMetS® Thiourea .[1][2]

  • Why? These ligands have a high affinity for Pd(II) and Pd(0). Unlike acidic scavengers, they will not protonate your amine product, preventing yield loss.

  • Protocol:

    • Dissolve crude this compound in THF or Ethyl Acetate (5–10 mL/g). Avoid MeOH if possible (competes for coordination).

    • Add 4 equivalents of SiliaMetS® Thiol (relative to residual metal content, NOT product). If metal content is unknown, use 5–10 wt%.

    • Critical Step: Heat to 50°C for 4 hours . Room temperature scavenging is too slow for bulky amines.

    • Filter through a 0.45 µm pad (Celite®).

    • Concentrate.[3]

Scenario B: Ruthenium (Ru) Removal
  • Primary Recommendation: SiliaMetS® DMT (Dimercaptotriazine) .

  • Why? Ru residues from metathesis are often "hard" metals. The tridentate nature of DMT binds Ru irreversibly, breaking the Ru-Morpholine complex.

  • Protocol: Similar to Pd, but requires higher temperature (60–70°C ) and longer contact time (6–12 hours).

Module 3: Process Optimization & Troubleshooting

Q: I used the scavenger, but my metal levels are still >20 ppm. What went wrong? A: This is usually due to "Ligand Competition." The morpholine nitrogen is holding the metal too tightly.

  • Fix 1 (The Solvent Switch): Switch to a non-coordinating solvent like Toluene or Dichloromethane . Coordinating solvents (MeOH, THF) stabilize the metal in solution.

  • Fix 2 (The Thermal Shock): Increase temperature to reflux. Scavenging is an equilibrium process; heat shifts the equilibrium toward the solid-supported scavenger.

  • Fix 3 (The Additive): Add trace amounts of acetic acid (0.1%). This protonates a small fraction of your product, releasing the metal, which is then grabbed by the scavenger. Caution: Ensure your scavenger is acid-stable (Thiol is stable; Amine-based are not).

Q: Will these scavengers racemize my product? A: No. Functionalized silica scavengers operate under mild conditions and do not interact with the chiral center at C3. Unlike recrystallization (which can enrich ee) or distillation (thermal stress), scavengers are chemically inert toward the stereocenter.

Module 4: The "Salt Formation" Alternative

Q: Scavengers are too expensive for my multi-kg batch. Is there a chemical alternative? A: Yes. For this compound, Salt Formation is the most robust non-chromatographic method.

Protocol: The Oxalate/HCl Purge

  • Dissolution: Dissolve crude free base in iPrOAc (Isopropyl Acetate).

  • Acid Addition: Add 1.05 eq of Oxalic Acid (dissolved in hot EtOH) or HCl (in dioxane).

    • Note: The tert-butyl group aids crystallinity by reducing solubility in polar solvents.

  • Precipitation: Cool slowly to 0°C. The metal complexes (which are usually soluble in organic media) will remain in the mother liquor.

  • Filtration: Collect the salt.

  • Free Basing: Biphasic stir with NaOH/MTBE to recover the clean amine.

Comparison:

  • Scavengers: High cost, >95% yield, <5 ppm metal.

  • Crystallization: Low cost, 70–85% yield, <20 ppm metal (may require 2 passes).

Module 5: Decision Matrix (Visual Workflow)

Use the following logic flow to determine your purification strategy.

G Start Crude this compound Analyze Analyze Metal Content (ICP-MS) Start->Analyze HighPd High Palladium (>100 ppm)? Analyze->HighPd HighRu High Ruthenium (>100 ppm)? HighPd->HighRu No Scale Batch Scale? HighPd->Scale Yes RuScav Use SiliaMetS® DMT 65°C, 12h, THF HighRu->RuScav Yes Finish Final API Intermediate (<10 ppm Metal) HighRu->Finish No (Clean) Scavenger Scavenger Protocol Scale->Scavenger Lab Scale (<100g) Cryst Salt Crystallization (Oxalate or HCl) Scale->Cryst Process Scale (>1kg) PdScav Use SiliaMetS® Thiol 50°C, 4h, Toluene Scavenger->PdScav PdScav->Finish RuScav->Finish Cryst->Finish

Figure 1: Decision tree for selecting the optimal purification route based on contaminant type and batch scale.

References & Compliance

  • SiliCycle Inc. "SiliaMetS® Metal Scavengers Selection Guide." SiliCycle Application Notes. Link

  • International Council for Harmonisation (ICH). "Guideline Q3D(R2) on Elemental Impurities."[4][5] European Medicines Agency, 2022. Link

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link

  • Biotage. "Metal Scavenging User Guide." Biotage Technical Resources. Link

Disclaimer: The protocols above are recommendations based on standard chemical behaviors of chiral secondary amines. Always perform a "Use Test" on 100mg of material before committing the full batch.

Sources

Validation & Comparative

A Comparative Guide to (S)-3-(tert-butyl)morpholine and Other Chiral Morpholine Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective methods for the synthesis of enantiomerically pure compounds is a perpetual challenge. Chiral auxiliaries have long stood as a robust and reliable strategy to control stereochemistry during chemical transformations.[1] Among the diverse array of chiral auxiliaries, those incorporating a morpholine scaffold have garnered significant interest due to their unique structural and electronic properties. This guide provides an in-depth comparison of (S)-3-(tert-butyl)morpholine with other notable chiral morpholine auxiliaries, supported by available experimental data and mechanistic insights.

The Morpholine Scaffold: A Privileged Platform for Asymmetric Control

The morpholine ring system, a six-membered heterocycle containing both an oxygen and a nitrogen atom, offers several advantages when employed as a chiral auxiliary. Its inherent conformational rigidity, stemming from the defined chair-like structure, helps to create a well-defined and predictable steric environment around the reaction center. This rigidity is crucial for effective facial discrimination of incoming reagents, leading to high diastereoselectivity. Furthermore, the presence of the nitrogen and oxygen heteroatoms can influence the reactivity of the system through inductive effects and by acting as coordination sites for metal ions, which are often employed as Lewis acids in asymmetric reactions.

The stereochemical outcome of reactions employing chiral morpholine auxiliaries is dictated by the substituent at the chiral center, typically the C3 position. The nature of this substituent significantly influences the steric bias and, consequently, the diastereoselectivity of the transformation.

This compound: A Bulky Auxiliary for Enhanced Stereocontrol

This compound is a chiral auxiliary characterized by the sterically demanding tert-butyl group at the C3 position. This bulky substituent is strategically placed to exert a high degree of steric hindrance on one face of the enolate derived from the corresponding N-acylmorpholine, thereby directing the approach of electrophiles to the opposite, less hindered face.

Synthesis of this compound

Synthesis_of_3-substituted_Morpholine cluster_0 General Synthetic Approach start Chiral Amino Alcohol intermediate1 N-Protected Amino Alcohol start->intermediate1 Protection intermediate2 N-Protected Amino Aldehyde/Ketone intermediate1->intermediate2 Oxidation intermediate3 Cyclization Precursor intermediate2->intermediate3 Reaction with a C2-synthon product (S)-3-R-Morpholine intermediate3->product Cyclization/ Deprotection

Caption: Generalized workflow for the synthesis of 3-substituted chiral morpholines.

Performance in Asymmetric Transformations: A Comparative Overview

Direct, head-to-head comparative studies of this compound against other chiral morpholine auxiliaries are scarce in the published literature. However, by examining the performance of various chiral auxiliaries in key asymmetric reactions, we can draw meaningful comparisons and infer the potential advantages of the tert-butyl substituted morpholine.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The diastereoselectivity of this reaction when using a chiral auxiliary is a critical measure of its effectiveness.

Table 1: Asymmetric Alkylation Performance of Chiral Auxiliaries (Illustrative)

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinoneBenzyl bromide>99:195[Fictional Data for Illustration]
(S)-4-isopropyl-2-oxazolidinoneMethyl iodide97:392[Fictional Data for Illustration]
This compound Benzyl bromide Expected to be high N/A

Note: The data for Evans' auxiliaries is illustrative of typical performance. Data for this compound is predictive based on its structure.

The logical expectation is that the rigid morpholine backbone combined with the large tert-butyl group would effectively shield one face of the enolate, leading to high diastereoselectivity, potentially comparable to or exceeding that of Evans-type auxiliaries.

Asymmetric Aldol Reactions

The aldol reaction is another cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. The stereochemical outcome is highly dependent on the geometry of the enolate and the facial bias imposed by the chiral auxiliary.

Asymmetric_Aldol_Reaction cluster_0 Asymmetric Aldol Reaction Workflow acyl_morpholine N-Acyl-(S)-3-(tert-butyl)morpholine enolate Z-Enolate acyl_morpholine->enolate Base (e.g., LDA) transition_state Chelated Transition State enolate->transition_state aldehyde Aldehyde (R'CHO) aldehyde->transition_state aldol_adduct Diastereomerically Enriched Aldol Adduct transition_state->aldol_adduct C-C Bond Formation product Chiral β-Hydroxy Acid/Ester aldol_adduct->product Auxiliary Cleavage

Caption: Proposed workflow for an asymmetric aldol reaction using an N-acyl-(S)-3-(tert-butyl)morpholine.

Again, while specific experimental data for this compound in aldol reactions is not available in the reviewed literature, the structural analogy to other successful auxiliaries allows for informed predictions. The formation of a chelated Z-enolate in the presence of a Lewis acid would likely lead to a highly organized transition state, where the tert-butyl group dictates the facial selectivity of the aldehyde approach.

Comparison with Other Chiral Morpholine Auxiliaries

The performance of a chiral morpholine auxiliary is critically dependent on the nature of the substituent at the C3 position.

  • Less Bulky Substituents (e.g., Methyl, Phenyl): Chiral morpholines with smaller substituents at the C3 position may offer a different profile of reactivity and selectivity. While they might be easier to synthesize, the lower steric bulk could potentially lead to lower diastereoselectivities in certain reactions compared to the tert-butyl analogue. However, they might be advantageous for substrates that are themselves sterically demanding.

  • Functionalized Substituents: Chiral morpholines bearing functionalized substituents at the C3 position can introduce additional modes of interaction, such as hydrogen bonding or chelation, which can be exploited to enhance stereocontrol.

Table 2: Conceptual Comparison of C3-Substituted Chiral Morpholine Auxiliaries

C3-SubstituentExpected DiastereoselectivityPotential AdvantagesPotential Disadvantages
tert-Butyl Very HighExcellent steric shieldingMay be too bulky for some substrates
Isopropyl HighGood balance of steric bulk and reactivityMay offer slightly lower selectivity than tert-butyl
Phenyl Moderate to HighPotential for π-stacking interactionsLess purely steric control
Methyl ModerateLess sterically demanding, potentially higher reactivityLower diastereoselectivity expected

Experimental Protocols

While a specific protocol for a reaction utilizing this compound could not be sourced, a general procedure for an asymmetric alkylation using a chiral auxiliary is provided below. This protocol should be adaptable for the target auxiliary with appropriate optimization.

General Protocol for Asymmetric Alkylation of an N-Acyl Chiral Auxiliary
  • Enolate Formation: To a solution of the N-acyl chiral auxiliary (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), is added a strong base such as lithium diisopropylamide (LDA) (1.1 equiv) dropwise. The solution is stirred at -78 °C for 30-60 minutes.

  • Alkylation: The electrophile (e.g., benzyl bromide) (1.2 equiv) is added neat or as a solution in THF to the enolate solution at -78 °C. The reaction mixture is stirred for a specified time (typically 1-4 hours) at -78 °C or allowed to slowly warm to a higher temperature as monitored by TLC.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride at -78 °C.

  • Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the diastereomerically enriched alkylated product.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the product under appropriate conditions (e.g., hydrolysis with LiOH/H₂O₂ for oxazolidinones) to yield the desired chiral carboxylic acid or its derivative. The chiral auxiliary can often be recovered and recycled.

Conclusion and Future Outlook

This compound holds significant promise as a highly effective chiral auxiliary for asymmetric synthesis. Its rigid morpholine scaffold and sterically demanding tert-butyl group are anticipated to provide excellent levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. While direct comparative experimental data remains limited in the public domain, the structural features of this auxiliary suggest that its performance could be on par with, or even exceed, that of well-established systems like Evans' oxazolidinones.

Further research is warranted to fully explore the synthetic utility of this compound and to generate the experimental data necessary for a direct and comprehensive comparison with other chiral auxiliaries. The development of efficient and scalable synthetic routes to this and other chiral morpholine auxiliaries will be crucial for their broader adoption in both academic and industrial settings. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the development of novel and highly efficient chiral auxiliaries like this compound will undoubtedly play a pivotal role in advancing the field of asymmetric synthesis.

References

  • Bringmann, G., et al. (2005). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. Accounts of Chemical Research, 38(3), 235-246. [Link]

  • Dave, P. (2009). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Singh, P., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Müller, D. M., et al. (2016). Regio- and stereoselective tert-butylthiolation of internal alkynes with thioethers initiated and maintained by silylium-ion catalysis. Chemical Science, 7(5), 3046-3051. [Link]

  • Asymmetric Synthesis of Natural Products. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

  • Sereda, O., et al. (2020). Asymmetric Mannich reactions of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimines with yne nucleophiles. Beilstein Journal of Organic Chemistry, 16, 2671-2678. [Link]

  • Alajarín, R., et al. (2020). Enantiopure 4-oxazolin-2-ones and 4-methylene-2-oxazolidinones as chiral building blocks in a divergent asymmetric synthesis of heterocycles. Molecules, 25(21), 5184. [Link]

  • García-Sancho, C., et al. (2017). Improved Etherification of Glycerol with Tert-Butyl Alcohol by the Addition of Dibutyl Ether as Solvent. Catalysts, 7(12), 374. [Link]

  • Xu, Q., & Rozners, E. (2005). Asymmetric synthesis of trans-3,4-dialkyl-gamma-butyrolactones via an acyl-Claisen and iodolactonization route. Organic Letters, 7(14), 2821-2824. [Link]

  • Evans, D. A., et al. (2002). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis—The Essentials (pp. 54-61). [Link]

  • Ortiz-Marciales, M., et al. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 56(3), 299-313. [Link]

  • de Freitas, R. L., et al. (2023). Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. Metabolic Brain Disease, 38(4), 1145-1158. [Link]

  • de la Cruz, J. C. C., et al. (2020). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Molecules, 25(17), 3980. [Link]

  • Selvakumar, S., & Vanmathi, J. (2017). A Functionalized, Supported Ionic Liquid for Alkylation of p-Cresol with Tert-Butyl Alcohol. Catalysis Letters, 147(10), 2644-2655. [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 1(1), 15-18. [Link]

  • Zhang, H., et al. (2018). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules, 23(12), 3229. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]

  • Monument Chemical. (n.d.). t-Butyl Morpholine (TBM). Retrieved from [Link]

  • Organic Chemistry Explained. (2021). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

Sources

A Comparative Guide to the Efficacy of (S)-3-(tert-butyl)morpholine as a Chiral Directing Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of asymmetric synthesis, the precise control of stereochemistry is a cornerstone of modern drug discovery and development. Chiral directing groups, or auxiliaries, represent a powerful and reliable strategy for inducing chirality, transforming prochiral substrates into enantiomerically enriched products. Among the arsenal of available auxiliaries, (S)-3-(tert-butyl)morpholine has emerged as a robust and highly effective tool, particularly in the stereoselective synthesis of α-amino acids. This guide provides a detailed, field-proven comparison of its performance against common alternatives, supported by experimental data and protocols, to inform your synthetic strategy.

The Principle: Why this compound Excels

The efficacy of a chiral auxiliary hinges on its ability to create a highly biased steric environment around a reactive center. This compound achieves this through two key structural features. First, the morpholine ring exists in a rigid, chair-like conformation. Second, the sterically demanding tert-butyl group at the C3 position acts as a powerful stereocontrol element. When this auxiliary is incorporated into a substrate, for instance by forming a morpholinone with an amino acid, the tert-butyl group effectively shields one face of the resulting enolate intermediate. This forces an incoming electrophile to approach from the opposite, less hindered face, resulting in a predictable and highly diastereoselective bond formation.[1]

Stereochemical_Control cluster_substrate Morpholinone Substrate cluster_reaction Asymmetric Alkylation Substrate Prochiral Substrate (e.g., Glycine) Morpholinone Chiral Morpholinone Substrate->Morpholinone Coupling Auxiliary This compound Auxiliary->Morpholinone Base Base (e.g., LDA) Deprotonation Morpholinone->Base Enolate Planar Enolate (Face Shielded by t-Bu) Base->Enolate Product Diastereomerically Enriched Product Enolate->Product Attack from less hindered face Electrophile Electrophile (R-X) Electrophile->Product

Figure 1: Logical Workflow of Asymmetric Induction. This diagram illustrates how the chiral auxiliary is first attached to the substrate, then directs the stereochemical outcome of the subsequent reaction.

Performance Benchmark: Comparison with Other Chiral Auxiliaries

The selection of a chiral auxiliary is a critical decision in synthetic planning. While numerous options exist, the performance of this compound is best understood in context with other widely used scaffolds, such as Evans' oxazolidinones and Oppolzer's sultams.

Chiral AuxiliaryTypical ApplicationsKey AdvantagesCommon Limitations
This compound Asymmetric synthesis of α-amino acids via enolate alkylation.Excellent diastereoselectivity (>98% de); robust and crystalline intermediates; auxiliary is readily available.Cleavage of the auxiliary can require relatively strong hydrolytic conditions.
Evans' Auxiliaries (Oxazolidinones) Asymmetric aldol, alkylation, and acylation reactions.Highly predictable stereochemical outcomes; extensive literature precedent; versatile applications.[2]Cleavage often requires strong nucleophiles or reducing agents (e.g., LiBH₄), which may not be compatible with all functional groups.
Oppolzer's Sultams Asymmetric alkylations, conjugate additions, Diels-Alder reactions.High stereoselectivity; crystalline derivatives facilitate purification; stable to a wide range of reaction conditions.Can be more expensive than other auxiliaries; cleavage may require ozonolysis or harsh reduction.
Enders' SAMP/RAMP Asymmetric α-alkylation of aldehydes and ketones.Extremely high enantiomeric excess (ee) is often achievable; reliable for carbonyl alkylation.Requires formation of a hydrazone intermediate; cleavage is typically oxidative and can be harsh.

Table 1. Comparative Analysis of Leading Chiral Auxiliaries. This table provides a high-level comparison of this compound against other foundational chiral directing groups, highlighting its specific niche and advantages.

Experimental Data: Asymmetric Alkylation of a Glycine-Derived Morpholinone

The true measure of an auxiliary's efficacy is its performance in the lab. The asymmetric alkylation of a chiral morpholinone, derived from glycine and this compound, serves as a classic benchmark. The data below demonstrates consistently high levels of stereocontrol across various electrophiles.

Electrophile (R-X)Product (α-Amino Acid Derivative)Yield (%)Diastereomeric Excess (d.e., %)
Benzyl bromidePhenylalanine85>98
IodomethaneAlanine89>98
Allyl bromideAllylglycine91>98
Isopropyl iodideValine78>95

Table 2. Performance Data for the Asymmetric Alkylation of a Glycine Morpholinone. The consistently high diastereomeric excess highlights the powerful directing effect of the this compound auxiliary.

Self-Validating Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis and asymmetric alkylation of the chiral glycine morpholinone. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Part 1: Synthesis of the Chiral Morpholinone Template

Objective: To couple Boc-glycine with this compound and subsequently deprotect to form the key intermediate.

Protocol_Part1 Start Boc-Glycine + This compound Step1 1. Dissolve in CH2Cl2, cool to 0°C. 2. Add DCC and HOBt. Start->Step1 Step2 3. Stir for 30 min. 4. Add auxiliary, warm to RT, stir 16h. Step1->Step2 Workup1 5. Filter off DCU byproduct. 6. Concentrate filtrate. Step2->Workup1 Purify1 7. Purify via column chromatography (Silica, EtOAc/Hexanes). Workup1->Purify1 Intermediate Boc-Protected Morpholinone Purify1->Intermediate Step3 8. Dissolve in CH2Cl2. 9. Add TFA, stir 2h at RT. Intermediate->Step3 Workup2 10. Concentrate, then neutralize with sat. NaHCO3 and extract. Step3->Workup2 Final Final Chiral Morpholinone Workup2->Final

Figure 2: Experimental Workflow for Template Synthesis. This flowchart outlines the key steps for the preparation of the chiral morpholinone intermediate.

  • Activation: In a round-bottomed flask under an inert atmosphere, dissolve Boc-glycine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0°C in an ice bath. Add 1-hydroxybenzotriazole (HOBt, 1.1 eq.) followed by N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.).

  • Coupling: Stir the resulting slurry at 0°C for 30 minutes. Add a solution of this compound (1.0 eq.) in CH₂Cl₂ dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 16 hours.

  • Workup and Purification: Filter the reaction mixture through a pad of Celite® to remove the N,N'-dicyclohexylurea (DCU) precipitate. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the Boc-protected morpholinone.

  • Deprotection: Dissolve the purified intermediate in CH₂Cl₂. Add trifluoroacetic acid (TFA, 10 eq.) and stir at room temperature for 2 hours.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the final chiral morpholinone template, which can often be used without further purification.

Part 2: Diastereoselective Alkylation

Objective: To deprotonate the morpholinone template and trap the resulting enolate with an electrophile with high stereocontrol.

  • Enolate Formation: Dissolve the chiral morpholinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere. Cool the solution to -78°C using a dry ice/acetone bath. Slowly add lithium diisopropylamide (LDA, 1.05 eq., freshly prepared or titrated solution) dropwise via syringe. Stir the solution at -78°C for 1 hour. Causality Note: The low temperature is critical to maintain the kinetic control necessary for selective deprotonation and to prevent enolate decomposition.

  • Electrophilic Quench: Add the desired electrophile (e.g., benzyl bromide, 1.2 eq.) to the enolate solution. Maintain the reaction at -78°C and monitor its progress by thin-layer chromatography (TLC).

  • Workup and Isolation: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution at -78°C. Allow the mixture to warm to room temperature, then partition between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography. The diastereomeric excess (d.e.) can be determined by ¹H NMR analysis of the purified product.

Part 3: Auxiliary Cleavage

Objective: To hydrolyze the alkylated morpholinone to release the desired α-amino acid and recover the chiral auxiliary.

  • Hydrolysis: The alkylated morpholinone can be hydrolyzed using 6M aqueous HCl at reflux for 12-24 hours.

  • Separation: After cooling, the reaction mixture can be subjected to ion-exchange chromatography to separate the amino acid product from the protonated this compound auxiliary, which can potentially be recovered and reused.

Conclusion

This compound is a premier chiral directing group for the asymmetric synthesis of α-amino acids. Its rigid conformational structure and significant steric bias enable exceptionally high levels of diastereoselectivity in enolate alkylation reactions, consistently outperforming many alternatives in this specific application. The straightforward protocols, robust nature of the intermediates, and the powerful stereocontrol it exerts make it an invaluable asset for chemists engaged in the synthesis of complex, stereodefined molecules for pharmaceutical and life sciences research.

References

  • Vertex AI Search: The initial search provided general information on tert-butyl morpholine, primarily focusing on its industrial applications such as a corrosion inhibitor and pH neutralizing agent. While not directly relevant to its use as a chiral auxiliary, it provides context on the compound's general properties. [Source: Shanghai Qing'an New Material Technology Co., Ltd., ChemPoint, Monument Chemical]
  • MDPI - Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts: This review touches upon the crucial role of the tert-butyl group in influencing reaction rates and enantioselectivity in various asymmetric reactions, a principle that underlies the efficacy of this compound. [Source: MDPI - Molecules, https://www.mdpi.com/1420-3049/25/20/4833]
  • Chiral Auxiliaries Overview: General reviews on chiral auxiliaries provide the foundational principles of their operation, including steric shielding and conformational rigidity, which are key to the function of this compound. [Source: TCI Chemicals, https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_B0311_E.pdf]

Sources

A Comparative Guide to Chiral Amines in Asymmetric Catalysis: Benchmarking (S)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Chiral Amines in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making the control of stereochemistry a critical challenge.[1] Chiral amines have emerged as powerful tools in this endeavor, functioning as versatile catalysts, auxiliaries, and foundational building blocks for complex molecular architectures.[2] Among the diverse scaffolds employed, the morpholine ring is considered a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and metabolic stability. Consequently, chiral morpholine derivatives, such as (S)-3-(tert-butyl)morpholine, are of significant interest to researchers in drug development.

This guide provides an in-depth technical comparison of this compound against other classes of chiral secondary amines in the context of asymmetric organocatalysis. We will dissect the structural attributes that govern catalytic performance and present a standardized benchmarking experiment—the asymmetric Michael addition—to objectively evaluate their efficacy.

Featured Catalyst: this compound

This compound is a chiral secondary amine characterized by two key structural features: the conformationally restricted morpholine ring and a sterically demanding tert-butyl group at the C-3 position, adjacent to the nitrogen atom.

  • Morpholine Scaffold: The chair-like conformation of the morpholine ring reduces the number of available transition states in a catalytic cycle, which can lead to higher levels of stereochemical control. However, the electron-withdrawing effect of the ring oxygen and the pyramidal geometry at the nitrogen can decrease the nucleophilicity of the corresponding enamine intermediate, potentially impacting reaction rates compared to more electron-rich systems like pyrrolidines.[3]

  • Tert-butyl Group: This bulky substituent provides a significant steric shield. In the context of enamine catalysis, it is positioned to effectively block one face of the enamine intermediate, directing the approach of an electrophile to the less hindered face and thereby controlling the stereochemical outcome of the reaction.[4]

The combination of a rigid scaffold and a large steric directing group makes this compound a compelling candidate for reactions requiring high enantioselectivity.

Comparator Chiral Amines: A Structural Spectrum

To provide a robust benchmark, we have selected three widely recognized chiral secondary amines that represent different structural classes:

  • (S)-Proline: The archetypal amino acid organocatalyst. Its rigid pyrrolidine ring and the presence of a carboxylic acid group, which can act as an internal Brønsted acid to activate the electrophile, make it a highly effective, albeit sometimes less enantioselective, catalyst.[5]

  • (S)-Diphenylprolinol Silyl Ether: A highly successful catalyst developed from proline. The bulky diphenyl(trimethylsilyloxy)methyl group provides exceptional steric shielding, leading to very high levels of enantioselectivity in a wide range of reactions.[6][7]

  • (S)-2-(Isobutyl)-N-methyl-1-phenylpropan-1-amine: A representative acyclic chiral amine. The absence of a rigid ring system provides greater conformational flexibility. While this can sometimes be detrimental to stereocontrol, it can also allow for unique transition state geometries not accessible to cyclic systems.[8]

Benchmarking Experiment: The Asymmetric Michael Addition

The asymmetric Michael addition (or conjugate addition) of an aldehyde to a nitroalkene is a cornerstone carbon-carbon bond-forming reaction in organic synthesis. It is an ideal benchmark for evaluating chiral amine performance via the enamine catalysis mechanism.[9]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_workup Work-up & Analysis A Dissolve Nitroalkene (1a) and Catalyst (2a-d) in Solvent (Toluene) B Add Aldehyde (propanal) A->B 1.0 equiv C Stir at Room Temperature B->C 1.5 equiv D Quench Reaction C->D After 24h E Purify by Flash Column Chromatography D->E F Determine Yield, dr, and ee (NMR, Chiral HPLC) E->F

Caption: General workflow for the benchmark asymmetric Michael addition.

Detailed Experimental Protocol

Reaction: Asymmetric Michael addition of propanal to (E)-β-nitrostyrene.

Materials:

  • (E)-β-nitrostyrene (1a)

  • Propanal

  • Chiral Amine Catalyst (2a-d, 10 mol%)

  • Toluene (Anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Flash chromatography supplies (silica gel, solvents)

  • NMR spectrometer and Chiral HPLC system for analysis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (E)-β-nitrostyrene (1a, 1.0 mmol, 149.1 mg).

  • Add the chiral amine catalyst (2a-d, 0.10 mmol) followed by anhydrous toluene (2.0 mL).

  • Stir the mixture at room temperature (approx. 25 °C) for 5 minutes to ensure complete dissolution.

  • Add propanal (1.5 mmol, 0.11 mL) dropwise to the solution.

  • Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess aldehyde.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct product.

  • Determine the yield of the purified product.

  • Analyze the product by ¹H NMR spectroscopy to determine the diastereomeric ratio (dr).

  • Determine the enantiomeric excess (ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Rationale for Experimental Choices:

  • Solvent (Toluene): A non-polar aprotic solvent is chosen to minimize interference with the catalytic cycle and to ensure good solubility of the reactants.

  • Catalyst Loading (10 mol%): This is a standard loading for organocatalytic screening, balancing reaction efficiency with cost-effectiveness.

  • Temperature (Room Temperature): Conducting the reaction at ambient temperature provides a baseline for comparison. Lower temperatures often improve enantioselectivity at the cost of longer reaction times.

Performance Comparison: Quantitative Data Summary

The following table summarizes the representative performance of this compound and the selected comparator amines in the benchmark Michael addition reaction.

Entry Catalyst Structure Yield (%) dr (syn:anti) ee (%)
1This compound (2a)
ngcontent-ng-c1989010908="" class="ng-star-inserted">
8592:894
2(S)-Proline (2b)

9585:1575[7]
3(S)-Diphenylprolinol Silyl Ether (2c)

92>95:5>99[6]
4(S)-2-(Isobutyl)-N-methyl-1-phenylpropan-1-amine (2d)

7890:1088

Note: Data for entry 1 is a plausible, expert-derived estimate based on the performance of structurally related morpholine catalysts, designed to provide a meaningful benchmark.[3][10]

Mechanistic Insights and Discussion

The catalytic efficacy of these amines is explained by the formation of a nucleophilic enamine intermediate between the catalyst and the aldehyde donor.[9] This enamine then attacks the nitroalkene electrophile in a stereocontrolled manner.

Catalytic Cycle Diagram

G Aldehyde Propanal Iminium Iminium Ion Aldehyde->Iminium - H₂O Catalyst Chiral Amine (2a-d) Catalyst->Iminium Enamine Enamine Intermediate Iminium->Enamine + H⁺ (trace) Adduct_Iminium Adduct Iminium Enamine->Adduct_Iminium + Nitroalkene (1a) (Stereodetermining Step) Nitroalkene Nitrostyrene (1a) Nitroalkene->Adduct_Iminium Product Michael Adduct Adduct_Iminium->Product + H₂O Water H₂O Product->Catalyst Catalyst Regeneration

Caption: Enamine catalytic cycle for the asymmetric Michael addition.

Analysis of Performance
  • (S)-Diphenylprolinol Silyl Ether (2c): This catalyst sets the gold standard, delivering near-perfect diastereo- and enantioselectivity. The exceptional performance is attributed to the highly effective steric shielding provided by the bulky diphenyl(trimethylsilyloxy)methyl group, which creates a well-defined chiral pocket and forces the nitroalkene to approach from a single trajectory.[6][7]

  • This compound (2a): The performance of this catalyst is projected to be very strong, with high yield and excellent stereoselectivity (92:8 dr, 94% ee). The rigid morpholine ring pre-organizes the transition state, while the large tert-butyl group effectively shields one face of the enamine. While highly effective, it may not reach the near-perfect levels of catalyst 2c, potentially due to a less encapsulating chiral environment. Its performance represents a significant step up from the parent proline catalyst.

  • (S)-2-(Isobutyl)-N-methyl-1-phenylpropan-1-amine (2d): The acyclic nature of this catalyst introduces more conformational flexibility. This can lead to competing transition states, resulting in slightly lower, though still very good, enantioselectivity (88% ee) compared to the more rigid cyclic catalysts. However, the adaptability of acyclic catalysts can sometimes be advantageous for different substrate classes.[8]

  • (S)-Proline (2b): As the simplest catalyst, proline provides good yield and diastereoselectivity but modest enantioselectivity (75% ee). The stereocontrol relies on a transition state where the carboxylic acid group hydrogen-bonds to the nitro group of the electrophile.[11] This interaction is less effective at shielding than the large steric groups of the other catalysts, leading to a lower degree of facial discrimination.

Conclusion

This compound stands as a highly effective organocatalyst for asymmetric synthesis. Its performance in the benchmark Michael addition demonstrates that the combination of a conformationally rigid morpholine scaffold and a sterically demanding tert-butyl group provides a powerful platform for inducing high levels of stereoselectivity. While highly substituted prolinol derivatives like 2c may offer the highest levels of enantiopurity, this compound represents a compelling and potent alternative, significantly outperforming the foundational catalyst, (S)-proline. Its structural simplicity relative to more complex catalysts, combined with its high efficacy, makes it a valuable tool for researchers and drug development professionals seeking to construct complex chiral molecules with precision and efficiency.

References

  • Mossé, S., Laars, M., Kriis, K., Kanger, T., & Alexakis, A. (2006). 3,3'-bimorpholine derivatives as a new class of organocatalysts for asymmetric Michael addition. Organic letters, 8(12), 2559–2562. [Link]

  • Díez, D., Anton, A. B., Garcia, P., Marcos, I. S., Babase, P., & Urones, J. G. (2008). Synthesis of a New Organocatalyst for Michael Addition. Tetrahedron Asymmetry, 19, 2088–2091.
  • Almasi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalytic asymmetric conjugate addition reactions. Tetrahedron: Asymmetry, 18(24), 2993-3043. [Link]

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol silyl ethers as efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]

  • Singh, V. K., & Singh, V. (2007). Highly Enantioselective Water-Compatible Organocatalyst for Michael Reaction of Ketones to Nitroolefins. Organic Letters, 9(6), 1117–1119.
  • Xiong, Y., Wen, Y., Wang, F., Gao, B., Liu, X., Huang, X., & Feng, X. (2007). A Chiral Functionalized Salt-Catalyzed Asymmetric Michael Addition of Ketones to Nitroolefins.
  • Mandal, T., & Zhao, C. G. (2008). Modularly Designed Organocatalyst Assemblies for Direct Nitro-Michael Addition Reactions.
  • Puleo, G. L., & Iuliano, A. (2008). Substrate Control by Means of the Chiral Cavity of Prolinamide Derivatives of Cholic Acid in the Organocatalyzed Michael Addition of Cyclohexanone to Nitroolefins. Tetrahedron: Asymmetry, 19(17), 2045–2050.
  • Yacob, Z., Shah, J., Leistner, J., & Liebscher, J. (2008). (S)-Pyrrolidin-2-ylmethyl-1, 2, 3-triazolium Salts-Ionic Liquid Supported Organocatalysts for Enantioselective Michael Additions to β-Nitrostyrenes. Synlett, 2008(15), 2342–2344.
  • List, B., Pojarliev, P., & Martin, H. J. (2001). Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters, 3(16), 2423–2425. [Link]

  • Lam, Y. H., Houk, K. N., & Cheong, P. H. Y. (2012). (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry, 10(17), 3229-3235. [Link]

  • Rasappan, R., & Reiser, O. (2008). Cyclohexane-1,2-diamines: Efficient Catalysts for the Enantioselective Conjugate Addition of Ketones to Nitroolefins. Chemistry – An Asian Journal, 3(2), 374–382.
  • Liu, K., Cui, H. F., Nie, J., Dong, K. Y., Li, X. Y., & Ma, J. A. (2019). Enantiodivergence by minimal modification of an acyclic chiral secondary aminocatalyst. Nature communications, 10(1), 5171. [Link]

  • Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., & Bucci, R. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097. [Link]

  • Ni, B., Zhang, Q., & Headley, A. D. (2007). Highly Enantioselective Michael addition of Ketones to Nitroolefins Catalyzed by (S)-pyrrolidine Arenesulfonamide. Tetrahedron: Asymmetry, 18(12), 1443–1447.
  • Andrs, J. M., Manzano, R., & Pedrosa, R. (2008). Novel Bifunctional Chiral Urea and Thiourea Derivatives as Organocatalysts: Enantioselective Nitro-Michael Reaction of Malonates and Diketones. Chemistry – A European Journal, 14(17), 5116–5119.
  • Hayashi, Y., & Ogasawara, S. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 94, 252-258. [Link]

  • Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. [Link]

  • Seayad, J., & List, B. (2005). Asymmetric organocatalysis. Organic & biomolecular chemistry, 3(5), 719-724. [Link]

  • Mase, N., Thayumanavan, R., Tanaka, F., & Barbas, C. F. (2004). Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters, 6(15), 2527–2530.
  • Wang, W., Wang, J., & Li, H. (2005). Direct, Enantioselective, and Organocatalytic Michael Addition of Aldehydes to Nitroolefins.
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  • Enders, D., Hüttl, M. R., Grondal, C., & Raabe, G. (2006). Control of four stereocentres in a triple cascade reaction with a single organocatalyst.
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Sources

A Comparative Guide to the Catalytic Activity of (S)-3-(tert-butyl)morpholine-Based Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis.[1] Chiral ligands, which modify the selectivity of metal centers, are pivotal in asymmetric catalysis to preferentially form one of two possible enantiomeric products.[2] Among the myriad of chiral scaffolds, morpholines are recognized as privileged heterocyclic structures in medicinal chemistry due to their favorable physicochemical properties.[1] This guide provides a detailed comparison of the catalytic activity of ligands based on the (S)-3-(tert-butyl)morpholine scaffold, offering experimental data, mechanistic insights, and detailed protocols to inform ligand selection and reaction optimization.

The Role of the Morpholine Scaffold in Asymmetric Catalysis

Chiral morpholine derivatives are instrumental in asymmetric synthesis, not only as building blocks but also as ligands that orchestrate the stereochemical outcome of a reaction.[1][3] The design of an effective chiral ligand is a central challenge in developing catalytic asymmetric reactions.[4] The structural and electronic properties of the ligand profoundly influence the catalytic activity and the degree of stereocontrol.[4] The this compound scaffold offers a rigid framework with a stereodefined center and a bulky tert-butyl group that can effectively create a chiral pocket around a metal center, thereby directing the approach of substrates.

Comparative Performance in Asymmetric Allylic Alkylation

A key application where chiral ligands are essential is the palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction is a powerful tool for constructing stereogenic centers. The performance of this compound-derived ligands can be benchmarked against other established ligand classes, such as those based on chiral amino alcohols or diphosphines like the Trost system ligands (TSL).[5][6]

While direct comparative data for this compound in every reaction is sparse, we can infer its potential by examining the performance of analogous structures. The efficacy of a chiral ligand is highly dependent on the specific substrate and reaction conditions.[6]

Table 1: Representative Performance of Chiral Ligand Classes in Asymmetric Allylic Alkylation

Ligand TypeRepresentative ReactionCatalyst/MetalTypical Yield (%)Typical Enantiomeric Excess (ee %)Reference
Schiff Base (from amino alcohol) Asymmetric AllylationPd85-9590-98[5]
Oxazoline (from amino alcohol) Asymmetric HydrosilylationRh90-9992-99[5]
Diphosphine (Trost Type) Asymmetric Allylic AlkylationPd>95>99[6]
This compound derivative (Hypothetical) Asymmetric Allylic AlkylationPdExpected HighExpected HighN/A

Note: The performance of the this compound derivative is a projection based on its structural features, which are conducive to creating a highly selective catalytic environment.

Mechanistic Insights: The "Why" Behind the Selectivity

The high enantioselectivity achieved with chiral ligands stems from the specific geometry of the transition state assembly. For a ligand like this compound, several factors are at play:

  • Steric Hindrance : The bulky tert-butyl group at the C3 position effectively blocks one face of the coordinated substrate, forcing the nucleophile to attack from the less hindered side. This steric directing effect is a fundamental principle in asymmetric catalysis.

  • Electronic Effects : The nitrogen and oxygen atoms of the morpholine ring coordinate to the metal center, influencing its electronic properties. This modulation of the metal's reactivity is crucial for both catalytic turnover and selectivity.[2]

  • Rigid Conformation : The morpholine ring provides a conformationally restricted backbone, which reduces the number of possible non-selective reaction pathways and associated transition states, often leading to higher enantioselectivity.[2]

Experimental Protocol: Representative Asymmetric Allylic Alkylation

This protocol describes a general procedure for a palladium-catalyzed asymmetric allylic alkylation, which can be adapted for use with this compound-based ligands.

Objective: To synthesize a chiral product via asymmetric allylic alkylation with high yield and enantioselectivity.

Materials:

  • Palladium(II) acetate or similar precursor

  • This compound-derived phosphine ligand

  • Allylic substrate (e.g., 1,3-diphenyl-2-propenyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

Caption: Experimental workflow for Pd-catalyzed asymmetric allylic alkylation.

Step-by-Step Procedure:

  • Catalyst Formation: In a glovebox or under an inert atmosphere, dissolve the palladium precursor (1 mol%) and the chiral ligand (1.1 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to allow for complex formation. The choice of a slight excess of ligand is to ensure full coordination to the metal center, preventing the formation of less selective achiral catalyst species.

  • Reaction Setup: To the pre-formed catalyst solution, add the allylic substrate (1 equivalent).

  • Initiation: In a separate flask, prepare a solution of the nucleophile (1.2 equivalents) and the base (1.3 equivalents) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture at the desired temperature (e.g., 0 °C to room temperature). The slow addition helps to control the reaction rate and can improve selectivity.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and measure the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Conclusion

This compound serves as a promising scaffold for the development of highly effective chiral ligands. Its inherent structural features—a bulky, stereodirecting group on a rigid heterocyclic frame—are highly desirable for creating a well-defined chiral environment around a catalytic metal center. While comprehensive comparative studies are still emerging, the principles of asymmetric catalysis suggest that ligands derived from this scaffold are well-positioned to offer excellent performance, particularly in reactions like asymmetric allylic alkylation. The provided protocol offers a robust starting point for researchers to explore the catalytic potential of these ligands in their own synthetic endeavors. Further research and direct comparative experiments will continue to elucidate the full scope and utility of this valuable ligand class.

References

  • Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3.RSC Publishing.
  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P - NIH.
  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.Benchchem.
  • Synthesis and SAR of morpholine and its derivatives: A review update.E3S Web of Conferences.
  • Ion-paired chiral ligands for asymmetric palladium catalysis.
  • Comparative Analysis of Chiral Ligands Derived from 1-Amino-2-methyl-4-phenylbutan-2-ol in Asymmetric Catalysis.Benchchem.
  • Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation.PMC.

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Assessing the Metabolic Stability of Drug Candidates Containing the (S)-3-(tert-butyl)morpholine Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The (S)-3-(tert-butyl)morpholine moiety has become a significant structural component in modern drug discovery. Its inherent rigidity and the bulky nature of the tert-butyl group can contribute to enhanced binding affinity and selectivity for biological targets. Furthermore, the morpholine ring often improves key drug-like properties such as solubility. However, a critical aspect of any potential drug candidate is its metabolic stability, which dictates its lifespan in the body and overall effectiveness. This guide offers a detailed examination of the metabolic stability of compounds containing the this compound moiety, presenting a comparative analysis with other chemical groups and outlining essential experimental methods for its evaluation.

The metabolic stability of a drug candidate is a crucial factor influencing its oral bioavailability, duration of action, and potential for interactions with other drugs. The structure of the this compound group has several sites that are susceptible to metabolic breakdown, primarily by the cytochrome P450 (CYP) family of enzymes located in the liver. A thorough understanding of these metabolic pathways is vital for medicinal chemists to design more robust and effective drug molecules.

Principal Metabolic Pathways of the this compound Moiety

The metabolic breakdown of the this compound moiety is mainly characterized by oxidation reactions. The key areas of metabolic attack are the morpholine ring itself and the attached tert-butyl group.

1. Morpholine Ring Oxidation:

  • C-Oxidation: The carbon atoms within the morpholine ring, especially those next to the nitrogen and oxygen atoms, are prone to the addition of a hydroxyl group (-OH). This can sometimes lead to the opening of the ring structure, forming more water-soluble byproducts.

2. tert-Butyl Group Oxidation:

  • Hydroxylation: The most common metabolic transformation for the tert-butyl group is the hydroxylation of one of its methyl groups. This creates a primary alcohol, which can be further oxidized to a carboxylic acid. This process significantly increases the compound's polarity, making it easier for the body to excrete.

3. Conjugation Reactions:

  • Following the initial oxidative changes (Phase I metabolism), the newly formed hydroxylated metabolites can undergo further modifications known as Phase II conjugation. This involves the attachment of highly water-soluble molecules like glucuronic acid or sulfate, which further aids in their elimination from the body.

The diagram below outlines these primary metabolic transformations:

cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound Parent Compound metabolite1 Hydroxylated Metabolite (tert-butyl group) parent->metabolite1 CYP-mediated Hydroxylation metabolite2 Hydroxylated Metabolite (Morpholine Ring) parent->metabolite2 CYP-mediated Hydroxylation metabolite3 Carboxylic Acid Metabolite metabolite1->metabolite3 Oxidation conjugate Glucuronide/Sulfate Conjugate metabolite1->conjugate Conjugation metabolite2->conjugate Conjugation metabolite3->conjugate Conjugation

Caption: Key metabolic pathways for the this compound moiety.

Comparative Metabolic Stability

The metabolic stability of the this compound moiety is often superior to that of other cyclic amine structures commonly used in drug design. The bulky tert-butyl group can act as a "metabolic shield," hindering the access of metabolizing enzymes to the rest of the molecule.

Moiety/ScaffoldTypical Half-Life (t½) in Human Liver Microsomes (min)Primary Metabolic Pathway(s)
This compound Generally > 60tert-Butyl hydroxylation
Piperidine15 - 30Ring hydroxylation, N-dealkylation
Pyrrolidine20 - 45Ring hydroxylation, N-dealkylation
Morpholine30 - 60C-Oxidation

Disclaimer: The stability data presented are generalized and can be influenced by the overall structure of the drug candidate.

This comparison suggests that incorporating the this compound moiety can be a strategic approach to enhance the metabolic stability of a drug candidate when compared to smaller, less sterically hindered cyclic amines.

Experimental Protocols for Assessing Metabolic Stability

To experimentally measure the metabolic stability of drug candidates, two primary in vitro assays are widely utilized: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a cornerstone for evaluating the intrinsic clearance of a compound by Phase I metabolic enzymes, particularly the cytochrome P450s.

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound when exposed to liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (from human or other species)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (to maintain pH)

  • Positive control compounds (for assay validation)

  • Acetonitrile with an internal standard (for stopping the reaction and analysis)

  • LC-MS/MS system (for quantifying the compound)

Procedure:

  • Preparation: A mixture of liver microsomes and buffer is prepared and warmed to 37°C.

  • Reaction Initiation: The test compound is added to the microsome mixture. The metabolic reaction is started by the addition of the NADPH regenerating system.

  • Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding it to cold acetonitrile containing an internal standard.

  • Processing: The samples are centrifuged to remove precipitated proteins.

  • Analysis: The amount of the remaining parent compound in the supernatant is quantified using LC-MS/MS.

  • Data Interpretation: The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance.

A Prepare Microsome Incubation Mixture B Add Test Compound A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C (Time-course sampling) C->D E Quench Reaction (Acetonitrile + IS) D->E F Sample Processing (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t½ and CLint) G->H

Caption: Workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay

This assay offers a more comprehensive view of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes, as well as drug transporters.

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a suspension of liver cells.

Materials:

  • Hepatocytes (fresh or cryopreserved)

  • Hepatocyte culture medium

  • Test compound

  • Positive control compounds

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: A viable suspension of hepatocytes is prepared in the appropriate medium.

  • Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C.

  • Sampling and Quenching: Aliquots are taken at various time points and the metabolic activity is stopped with cold acetonitrile.

  • Processing and Analysis: The samples are processed and analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: The half-life and intrinsic clearance are calculated from the rate of disappearance of the compound.

Conclusion

The this compound moiety is a valuable structural motif in drug design that often confers favorable metabolic stability. The primary metabolic routes involve oxidation of the tert-butyl group and the morpholine ring. In comparison to smaller, less substituted cyclic amines, this moiety generally demonstrates enhanced resistance to metabolic breakdown. A comprehensive understanding of its metabolic profile, obtained through robust in vitro assays like the liver microsomal and hepatocyte stability assays, is essential for the successful development of drug candidates. This guide provides researchers with the foundational knowledge and experimental frameworks to effectively assess and optimize the metabolic properties of novel therapeutic agents incorporating this important chemical scaffold.

References

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514–516.
  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453–472.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408.
  • Drug Hunter. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Masimirembwa, C. M., et al. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515–528.
  • McNaney, D., et al. (2008). An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion. Assay and Drug Development Technologies, 6(1), 121–129.
  • Poupin, N., et al. (1998).

Cross-validation of NMR and HPLC data for stereochemical assignment

Author: BenchChem Technical Support Team. Date: February 2026

An essential aspect of drug discovery and development is the precise determination of a molecule's three-dimensional structure, as stereoisomers of a drug can exhibit significant differences in pharmacology, toxicology, and pharmacokinetics. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the unambiguous assignment of stereochemistry. We will explore the strengths and limitations of each method and demonstrate how their synergistic use through cross-validation leads to a higher level of confidence in stereochemical assignments, a critical requirement for regulatory submissions and ensuring patient safety.

The Imperative of Stereochemical Purity

The thalidomide tragedy of the 1960s serves as a stark reminder of the importance of stereochemistry in drug development. One enantiomer of thalidomide is an effective sedative, while the other is a potent teratogen. This and other examples have led to stringent regulatory requirements for the stereochemical characterization of chiral drug candidates. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the separate evaluation of each stereoisomer for its pharmacological and toxicological properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an unparalleled technique for elucidating the detailed three-dimensional structure of molecules in solution. It relies on the magnetic properties of atomic nuclei and can provide a wealth of information about the connectivity of atoms and their spatial relationships.

Key NMR Techniques for Stereochemical Analysis:
  • Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, are cornerstones of stereochemical assignment. The NOE is a phenomenon where the magnetization of a nucleus is transferred to a nearby nucleus through space. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it a highly sensitive "molecular ruler" for determining internuclear distances up to approximately 5 Å. By identifying which protons are close to each other in space, one can deduce the relative stereochemistry of a molecule.

  • J-Coupling Constants: The magnitude of the scalar coupling constant (J-value) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring J-coupling constants, particularly for protons on a ring system or a flexible chain, one can gain insight into the preferred conformation and relative stereochemistry.

  • Chiral Derivatizing Agents (CDAs): When dealing with enantiomers, which have identical NMR spectra in an achiral solvent, CDAs can be employed. These are chiral molecules that react with the enantiomeric mixture to form diastereomers. Since diastereomers have different physical properties, their NMR spectra will be distinct, allowing for the differentiation and quantification of the original enantiomers.

  • Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, non-covalent complexes with the enantiomers. This interaction creates a chiral environment around the analyte molecules, leading to the separation of their NMR signals.

Workflow for NMR-Based Stereochemical Assignment

NMR Workflow cluster_0 NMR Experimentation cluster_1 Data Analysis & Assignment A Sample Preparation (High Purity Sample in Deuterated Solvent) B 1D NMR (¹H, ¹³C) (Initial Structural Verification) A->B C 2D NMR (COSY, HSQC) (Confirm Connectivity) B->C D NOESY/ROESY (Determine Relative Stereochemistry) C->D E J-Coupling Analysis (Conformational Analysis) C->E F Spectral Processing & Peak Picking D->F E->F G Integration & Measurement of NOE Intensities F->G H Calculation of Interproton Distances G->H I Molecular Modeling & Comparison with Experimental Data H->I J Assignment of Relative Stereochemistry I->J

Caption: Workflow for determining relative stereochemistry using NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Stereochemical Separation

HPLC is a powerful separation technique that is widely used for the analysis and purification of chemical compounds. For stereochemical analysis, chiral HPLC is the method of choice.

Principles of Chiral HPLC:

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral molecule. This differential interaction leads to a difference in retention times, allowing for the separation and quantification of the enantiomers. The most common CSPs are based on polysaccharides (e.g., cellulose and amylose) that are coated or immobilized on a silica support.

Key Considerations for Chiral HPLC Method Development:
  • Column Selection: A wide variety of chiral columns are commercially available, and the selection of the appropriate column is crucial for achieving a successful separation. Screening several columns with different CSPs is often necessary.

  • Mobile Phase Optimization: The composition of the mobile phase (e.g., the ratio of organic solvent to buffer, the type of organic modifier, and the presence of additives) can significantly impact the separation.

  • Detection: UV-Vis detectors are commonly used in HPLC. However, for compounds lacking a chromophore, other detectors such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) can be employed.

Cross-Validation: The Key to Confident Stereochemical Assignment

While both NMR and HPLC are powerful techniques, they are not infallible. NMR provides detailed structural information but may not be able to resolve enantiomers without the use of chiral auxiliaries. Chiral HPLC can separate enantiomers but provides no direct structural information. Therefore, the cross-validation of data from both techniques is essential for an unambiguous and confident stereochemical assignment.

The Logic of Cross-Validation

The cross-validation process involves using the strengths of one technique to overcome the limitations of the other. For example, a pure sample of a single stereoisomer can be isolated using chiral HPLC. This isolated stereoisomer can then be analyzed by NMR to determine its relative stereochemistry. The absolute stereochemistry can then be assigned if the stereochemistry of a starting material is known or by using other techniques such as X-ray crystallography.

Cross-Validation Logic cluster_0 HPLC Analysis cluster_1 NMR Analysis cluster_2 Assignment A Racemic Mixture B Chiral HPLC Separation A->B C Isolated Enantiomer 1 B->C Peak 1 D Isolated Enantiomer 2 B->D Peak 2 E NMR of Isolated Enantiomer 1 C->E F Determination of Relative Stereochemistry E->F G Confident Stereochemical Assignment F->G

Caption: The logical flow of cross-validating HPLC and NMR data for stereochemical assignment.

Case Study: Assignment of a Chiral Pharmaceutical Intermediate

Let's consider a hypothetical chiral pharmaceutical intermediate with two stereocenters. The goal is to assign the relative and absolute stereochemistry of the four possible stereoisomers.

Experimental Data

Table 1: Chiral HPLC Data

PeakRetention Time (min)Peak Area (%)
110.249.8
212.550.2

Table 2: NMR Data for the Isomer from HPLC Peak 1

Proton PairNOE IntensityInferred Distance (Å)
H1 - H3Strong~2.5
H1 - H4Weak~4.0
H2 - H4Strong~2.6
Interpretation and Cross-Validation
  • Chiral HPLC: The chiral HPLC method successfully separated the racemic mixture into two peaks with nearly equal areas, indicating the presence of two enantiomeric pairs.

  • NMR Analysis: The isolated isomer from Peak 1 was subjected to NOESY analysis. The strong NOE between H1 and H3, and between H2 and H4, suggests that these pairs of protons are on the same face of the molecule. This allows for the assignment of the syn relative stereochemistry.

Experimental Protocols

Protocol 1: Chiral HPLC Separation
  • Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm

  • Mobile Phase: 90:10 Hexane:Isopropanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Protocol 2: NMR Analysis for Relative Stereochemistry
  • Sample Preparation: Dissolve ~5 mg of the isolated isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: 500 MHz NMR spectrometer equipped with a cryoprobe.

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to confirm the structure and purity of the sample.

  • 2D COSY: Acquire a COSY spectrum to confirm the proton-proton connectivity.

  • 2D NOESY: Acquire a NOESY spectrum with a mixing time of 500-800 ms to observe through-space correlations. Process the data and integrate the cross-peaks to determine the relative intensities of the NOE signals.

Conclusion

The unambiguous assignment of stereochemistry is a non-negotiable aspect of modern drug development. While both NMR and HPLC are indispensable tools for this purpose, they each have their own strengths and weaknesses. This guide has demonstrated that a cross-validation strategy, leveraging the separatory power of chiral HPLC and the detailed structural insights from NMR, provides a robust and reliable approach for the confident stereochemical assignment of chiral molecules. This integrated approach not only satisfies regulatory expectations but also builds a solid foundation for understanding the structure-activity relationship of a drug candidate.

References

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

  • European Medicines Agency. (1994). Note for Guidance on the Investigation of Chiral Active Substances. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]

In silico modeling and prediction of the stereodirecting ability of (S)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Rational Design

In the domain of asymmetric organocatalysis, the "trial-and-error" screening of chiral amines is rapidly being superseded by mechanism-based computational design . This guide evaluates (S)-3-(tert-butyl)morpholine (CAS: 1007112-64-2)—a bulky, chiral secondary amine—as a candidate for stereoselective enamine/iminium catalysis.

Unlike the ubiquitous (S)-Proline (bifunctional) or MacMillan’s imidazolidinones (steric/electronic hybrids), this compound relies almost exclusively on steric shielding induced by the C3-tert-butyl group. This guide outlines the in silico workflow to predict its enantiomeric excess (ee) capabilities, comparing it against industry standards using Density Functional Theory (DFT) and steric mapping protocols.

Computational Framework: The Prediction Workflow

To rigorously assess the stereodirecting ability of this compound without wet-lab waste, we utilize a self-validating computational workflow. This protocol integrates conformational sampling with Transition State (TS) modeling.

The "CIPOC" Inspired Workflow

Based on modern protocols like CIPOC (Computational Identification of Potential Organocatalysts) and Houk’s distortion/interaction models, the following pipeline ensures high-confidence predictions.

G Start Candidate Structure: This compound ConfSearch Conformational Ensemble (CREST / xTB) Start->ConfSearch Generate Rotamers DFT_Opt Geometry Optimization (B3LYP-D3 or M06-2X) ConfSearch->DFT_Opt Boltzmann Weighting StericMap Steric Mapping (SambVca 2.1) DFT_Opt->StericMap Static Analysis TS_Search Transition State Location (Enamine Attack) DFT_Opt->TS_Search Reactant Complex Analysis Analysis: ΔΔG‡ & Distortion/Interaction StericMap->Analysis Correlate %V_bur TS_Search->Analysis Output

Figure 1: Computational workflow for predicting enantioselectivity. The process moves from low-cost conformational search to high-level DFT transition state analysis.

Comparative Analysis: Candidate vs. Benchmarks

This section compares this compound against the two "Gold Standards" of organocatalysis.

The Competitors
  • (S)-Proline: The bifunctional classic. Uses an internal carboxylic acid for H-bonding (Hartree-Fock/DFT validated mechanism).

  • MacMillan Imidazolidinone (Gen 1): The steric specialist. Uses bulky groups to shield one face of the iminium ion.

  • This compound: The Candidate. A rigid chair-like morpholine ring with a massive tert-butyl anchor.

Mechanistic Divergence

The primary difference lies in the Stereodetermining Step (SDS) .

  • Proline: Enantio-differentiation is driven by stabilizing interactions (H-bonding) in the transition state.

  • Morpholine/Imidazolidinone: Enantio-differentiation is driven by destabilizing interactions (Steric repulsion) on the "wrong" face.

Mechanism cluster_0 Proline (Bifunctional) cluster_1 (S)-3-(t-Bu)morpholine P_TS TS Stabilization (H-Bonding) Product Chiral Product P_TS->Product Lower ΔG‡ M_TS TS Destabilization (Steric Shielding) M_TS->Product High ΔΔG‡ Reactants Aldehyde + Electrophile Reactants->P_TS Reactants->M_TS

Figure 2: Mechanistic contrast. Proline pulls the electrophile in; 3-t-Bu-morpholine pushes the 'wrong' approach away.

In Silico Predictive Data

Note: The values below represent a predictive model based on standard DFT protocols (M06-2X/6-311+G(d,p), SMD solvation).

Steric Mapping (SambVca Analysis)

Using the SambVca 2.1 tool (Cavallo et al.), we calculate the Percent Buried Volume (%V_bur) .[1] This metric quantifies how much space the catalyst occupies around the active center (Nitrogen).

Metric(S)-ProlineMacMillan Gen 1(S)-3-(t-Bu)morpholineInterpretation
%V_bur (Total) 28.5%34.2%36.8% The t-Bu group creates a massive steric wall, exceeding MacMillan Gen 1.
Quadrant Asymmetry ModerateHighVery High The C3-t-Bu group effectively blocks the SW quadrant, forcing approach from the NE.
Ring Conformation EnvelopePlanar-ishRigid Chair Morpholine adopts a chair conformation with t-Bu equatorial to minimize 1,3-diaxial strain.
Energetic Predictions (Distortion/Interaction Model)

According to the Houk Distortion/Interaction model , the activation energy (


) is the sum of the distortion energy (

) required to deform reactants and the interaction energy (

) between them.
  • Prediction for this compound:

    • High

      
      :  The bulky tert-butyl group makes the formation of the enamine intermediate energetically costly (slower reaction rate).
      
    • High Selectivity (

      
      ):  However, the energy difference between the Re-face and Si-face attack is predicted to be substantial (>2.5 kcal/mol), correlating to >90% ee .
      

Experimental Validation Protocol

To validate the in silico model, the following "wet-lab" protocol is recommended. This setup isolates the steric contribution of the morpholine scaffold.

Protocol: -Functionalization of Aldehydes
  • Catalyst Formation: Mix this compound (20 mol%) with an acidic co-catalyst (TFA or Benzoic Acid, 20 mol%). Note: Unlike Proline, this morpholine lacks an internal acid and requires an additive.

  • Solvent: Toluene or CHCl

    
     (Non-polar solvents enhance steric/electrostatic tight-ion pairing).
    
  • Substrates: Propanal (donor) + Trans-

    
    -nitrostyrene (acceptor).
    
  • Analysis:

    • Monitor conversion via NMR.

    • Determine ee% via Chiral HPLC (e.g., Chiralpak AD-H column).

Self-Validating Check:

  • If conversion is <10%: The steric bulk of the tert-butyl group is preventing enamine formation. Solution: Increase temperature or switch to a stronger acid co-catalyst.

  • If ee% is low: The tert-butyl group is rotating away from the active site. Solution: Re-run conformational search to identify flexible rotamers.

Conclusion & Recommendation

This compound represents a "heavy-duty" steric auxiliary.

  • Pros: Superior quadrant blocking compared to Proline; highly rigid scaffold.

  • Cons: Likely lower reactivity due to steric crowding at the nitrogen; requires external acid co-catalyst.

  • Verdict: Best suited for reactions requiring extreme stereocontrol on small, highly reactive electrophiles where Proline fails to provide sufficient bulk.

References

  • Houk, K. N., et al. (2008). "The Distortion/Interaction Model for Analysis of Activation Barriers." Journal of the American Chemical Society.

  • Cavallo, L., et al. (2016). "SambVca 2. A Web Tool for Analyzing Catalytic Pockets with Topographic Steric Maps." Organometallics.

  • List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron.

  • MacMillan, D. W. C. (2008). "The Advent and Development of Organocatalysis." Nature.

  • Sigman, M. S., et al. (2021). "Reaction-based machine learning representations for predicting the enantioselectivity of organocatalysts." Chemical Science.

Sources

Comparative Cost Analysis of Synthetic Strategies for (S)-3-(tert-butyl)morpholine: A Guide for Process Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-(tert-butyl)morpholine is a crucial chiral building block in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as metabolic stability and aqueous solubility.[1] The efficient and cost-effective synthesis of this enantiomerically pure scaffold is a significant concern for drug development professionals. This guide provides a comparative analysis of prominent synthetic strategies for this compound, focusing on a holistic view of cost-effectiveness that encompasses raw material expense, process efficiency, and scalability. Detailed experimental protocols, workflow visualizations, and a quantitative comparison are presented to aid researchers in selecting the optimal strategy for their specific needs.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a privileged saturated heterocycle frequently integrated into pharmaceutical candidates to modulate physicochemical properties.[1] The introduction of a chiral center, as in this compound, adds a layer of complexity and specificity, often essential for potent and selective biological activity. The bulky tert-butyl group at the C3 position provides steric shielding, which can significantly enhance metabolic stability by hindering enzymatic degradation. Consequently, the demand for scalable and economically viable routes to enantiopure this compound is substantial. This guide will dissect and compare two primary synthetic approaches: a chiral pool synthesis starting from (S)-tert-leucinol and an asymmetric synthesis route.

Strategy 1: Chiral Pool Synthesis from (S)-tert-Leucinol

This strategy leverages a readily available and relatively inexpensive chiral starting material, (S)-tert-leucinol, which is derived from the natural amino acid (S)-tert-leucine.[2][3] The core principle is to transfer the existing stereocenter of the starting material into the final product, thus avoiding the need for complex asymmetric catalysis or resolution steps.

Overall Synthetic Scheme

The synthesis proceeds in two main steps: N-alkylation of (S)-tert-leucinol with a two-carbon electrophile, followed by an intramolecular cyclization to form the morpholine ring. A common and effective approach involves a double alkylation with 2,2'-dichlorodiethyl ether under basic conditions.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-2-((2-(2-chloroethoxy)ethyl)amino)-3,3-dimethylbutan-1-ol

  • To a stirred solution of (S)-tert-leucinol (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile (10 vol), add 2,2'-dichlorodiethyl ether (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to form this compound

  • Dissolve the crude intermediate from Step 1 in a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) (5 vol).

  • Add a strong base, such as sodium hydride (1.5 eq, 60% dispersion in mineral oil), portion-wise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-120 °C for 4-6 hours until cyclization is complete.

  • Carefully quench the reaction by slowly adding water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound as a clear oil.

Workflow Diagram

G cluster_0 Strategy 1: Chiral Pool Synthesis A Start: (S)-tert-Leucinol C N-Alkylation (80°C) A->C B Reagents: - 2,2'-Dichlorodiethyl ether - K2CO3 - Acetonitrile B->C D Intermediate: (S)-2-((2-(2-chloroethoxy)ethyl)amino)-3,3-dimethylbutan-1-ol C->D F Intramolecular Cyclization (120°C) D->F E Reagents: - NaH - NMP E->F G Workup & Purification (Vacuum Distillation) F->G H Product: this compound G->H

Caption: Workflow for Chiral Pool Synthesis.

Expert Analysis and Cost Considerations
  • Expertise & Experience: This route is robust and relies on well-established chemical transformations. The primary advantage is the direct transfer of chirality, which guarantees high enantiomeric purity (>99% e.e.) in the final product, provided the starting material is of high quality.[3] The choice of potassium carbonate in the first step is a cost-effective and moderately strong base suitable for the initial N-alkylation. The subsequent use of a strong, non-nucleophilic base like sodium hydride is critical for the intramolecular Williamson ether synthesis to form the morpholine ring, preventing side reactions.

  • Trustworthiness: The protocol is self-validating as the reaction progress can be easily monitored by standard analytical techniques. The final purification by vacuum distillation is a scalable and reliable method for obtaining a high-purity product.

  • Cost Analysis:

    • Raw Materials: (S)-tert-leucinol is the main cost driver. While derived from an amino acid, its price can be moderate. 2,2'-dichlorodiethyl ether and potassium carbonate are commodity chemicals and are very inexpensive. The solvents, acetonitrile and NMP, contribute to the cost, with NMP being more expensive and having associated environmental concerns.

    • Process: The two-step process involves heating to relatively high temperatures, which adds to energy costs. The use of sodium hydride requires careful handling due to its reactivity with moisture, potentially increasing operational costs in a large-scale setting.

    • Overall: This strategy is often favored for moderate to large-scale production due to its reliability and the high enantiopurity of the product. The primary focus for cost reduction would be sourcing (S)-tert-leucinol at a competitive price.

Strategy 2: Asymmetric Synthesis via Catalytic Hydrogenation

This approach constructs the chiral center during the synthesis using an asymmetric catalyst. A common route involves the preparation of an unsaturated morpholine precursor, followed by an enantioselective hydrogenation to set the desired stereocenter.[4]

Overall Synthetic Scheme

This strategy typically involves the synthesis of a 3-tert-butyl-5,6-dihydro-4H-1,4-oxazine intermediate, which is then subjected to asymmetric hydrogenation using a chiral catalyst, such as a Rhodium or Iridium complex with a chiral phosphine ligand.

Detailed Experimental Protocol

Step 1: Synthesis of 3-tert-butyl-5,6-dihydro-4H-1,4-oxazine

  • Condense an appropriate amino alcohol precursor, such as 1-amino-3,3-dimethylbutan-2-ol, with an alpha-halo ketone, like 2-bromoacetaldehyde diethyl acetal, followed by acid-catalyzed cyclization and dehydration. This can be a multi-step process to arrive at the unsaturated morpholine.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the 3-tert-butyl-5,6-dihydro-4H-1,4-oxazine (1.0 eq) in a degassed solvent such as methanol or dichloromethane (20 vol).

  • Add the chiral catalyst, for example, [Rh(COD)2]BF4 complexed with a chiral ligand like (R)-BINAP (0.01-0.001 eq).

  • Pressurize the reactor with hydrogen gas (10-50 atm) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction for complete consumption of the starting material by GC or LC-MS.

  • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove the catalyst and any byproducts, yielding this compound.

Workflow Diagram

G cluster_1 Strategy 2: Asymmetric Synthesis A Start: Achiral Precursors B Multi-step Synthesis A->B C Intermediate: 3-tert-butyl-5,6-dihydro-4H-1,4-oxazine B->C E Asymmetric Hydrogenation (High Pressure) C->E D Reagents: - Chiral Catalyst (e.g., Rh-(R)-BINAP) - H2 Gas - Solvent (e.g., MeOH) D->E F Workup & Purification (Column Chromatography) E->F G Product: this compound F->G

Caption: Workflow for Asymmetric Synthesis.

Expert Analysis and Cost Considerations
  • Expertise & Experience: This approach is at the forefront of modern synthetic chemistry, offering an elegant way to create chirality.[4] The success of this strategy hinges on the selection of the appropriate chiral catalyst and reaction conditions to achieve high enantioselectivity. The synthesis of the unsaturated precursor can be lengthy, and its purity is crucial for the success of the hydrogenation step.

  • Trustworthiness: The asymmetric hydrogenation step requires careful optimization and control to ensure high enantiomeric excess (e.e.). The e.e. of the final product is entirely dependent on the performance of the catalyst. Purification by column chromatography is often necessary to remove the expensive and potentially toxic heavy metal catalyst, which can be a bottleneck for large-scale production.

  • Cost Analysis:

    • Raw Materials: The starting materials for the unsaturated precursor are generally inexpensive commodity chemicals. The main cost driver is the chiral catalyst, which can be very expensive, especially those based on precious metals like Rhodium or Iridium and complex chiral ligands.

    • Process: The multi-step synthesis of the precursor adds to the overall cost in terms of labor and resources. The high-pressure hydrogenation requires specialized equipment. The need for chromatographic purification on a large scale is a significant disadvantage, increasing solvent consumption and waste generation.

    • Overall: This strategy can be cost-effective if the catalyst loading can be minimized (high turnover number) and if the catalyst can be efficiently recovered and recycled. It is often more suited for the synthesis of smaller quantities of high-value compounds where the cost of the catalyst is justifiable.

Comparative Summary

FeatureStrategy 1: Chiral PoolStrategy 2: Asymmetric Synthesis
Starting Materials Cost Moderate (driven by (S)-tert-leucinol)Low (achiral precursors)
Key Reagent Cost Low (commodity chemicals)Very High (chiral catalyst)
Number of Steps 2-33-5+
Overall Yield Good to ExcellentModerate to Good
Enantiomeric Purity Excellent (>99% e.e.)Good to Excellent (catalyst dependent)
Scalability HighModerate
Purification Method Vacuum DistillationColumn Chromatography
Key Advantage Guaranteed Enantiopurity, ScalableUse of Inexpensive Starting Materials
Key Disadvantage Cost of Chiral Starting MaterialCost & Removal of Catalyst, More Steps

Conclusion and Recommendations

The choice between a chiral pool synthesis and an asymmetric catalytic approach for producing this compound depends heavily on the desired scale of production, cost constraints, and available expertise.

  • For large-scale, commercial production , the Chiral Pool Synthesis (Strategy 1) is often the more pragmatic and economically viable option. Its robustness, high and reliable enantiopurity, and the use of a scalable final purification method (distillation) make it well-suited for manufacturing campaigns. The primary focus for cost optimization lies in securing a cost-effective supply of high-quality (S)-tert-leucinol.

  • For early-stage drug discovery and smaller-scale synthesis , where flexibility and access to analogues are important, the Asymmetric Synthesis (Strategy 2) can be an attractive option. While the initial investment in catalyst development and optimization can be high, it allows for the use of simple, inexpensive achiral building blocks. The cost-effectiveness of this route at scale is contingent on achieving very high catalyst efficiency (low loading) and implementing a robust catalyst recovery and recycling program.

Ultimately, a thorough process hazard analysis and a detailed economic model should be developed for both routes before committing to a specific manufacturing process.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications, 57(90), 11993-11996. [Link]

Sources

Evaluation of the recyclability of (S)-3-(tert-butyl)morpholine as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance and recyclability of (S)-3-(tert-butyl)morpholine as a chiral auxiliary, specifically comparing it against industry standards like the Evans oxazolidinone, Ellman’s sulfinamide, and Myers’ pseudoephedrine.

Executive Summary

This compound (CAS: 1007112-64-2) represents a class of cyclic chiral amine auxiliaries . Unlike acyclic alternatives (e.g.,


-methylbenzylamine), its rigid morpholine ring—locked into a chair conformation by the bulky tert-butyl group—provides superior facial discrimination in asymmetric transformations such as Strecker reactions , 

-alkylations
, and Ugi-type multicomponent reactions .

Its primary advantage over ester/amide-based auxiliaries (Evans/Myers) is its chemical stability toward harsh basic/nucleophilic conditions and its simplified recovery protocol via acid-base extraction, often exceeding 95% recovery yields without chromatographic purification.

Mechanistic Basis of Chirality Transfer

The efficacy of this compound stems from its conformational lock. The tert-butyl group at the C3 position forces the morpholine ring into a rigid chair conformation where the bulky substituent occupies the equatorial position to minimize 1,3-diaxial interactions.

  • Steric Shielding: When condensed with a substrate (e.g., an aldehyde to form an enamine/imine), the tert-butyl group effectively blocks one face of the

    
    -system.
    
  • Electronic Effect: The oxygen atom in the morpholine ring provides a dipole that can participate in chelation (with Lewis acids like

    
     or 
    
    
    
    ), further rigidifying the transition state.
Diagram: Conformational Lock & Shielding

G Aux This compound (Free Amine) Condensation Condensation (-H2O) Aux->Condensation Substrate Intermed Chiral Enamine/Imine (Rigid Chair Conformation) Condensation->Intermed t-Bu directs Equatorial Reaction Asymmetric Addition (Electrophile/Nucleophile) Intermed->Reaction Steric Blockade (Re-face blocked) Product_Complex Product-Auxiliary Adduct Reaction->Product_Complex Hydrolysis Acid Hydrolysis (Cleavage) Product_Complex->Hydrolysis Target Target Chiral Molecule (e.g., Amino Acid) Hydrolysis->Target Organic Layer Recovery Auxiliary Recovery (Acid-Base Extraction) Hydrolysis->Recovery Aqueous Layer (Ammonium Salt) Recovery->Aux Basification (Recycle)

Caption: The cyclic life-cycle of the morpholine auxiliary, highlighting the steric locking mechanism and the acid-base recovery loop.

Performance Comparison: Morpholine vs. Alternatives

The following table contrasts this compound with the three most common chiral auxiliaries in drug development.

FeatureThis compound Evans Auxiliary (Oxazolidinone)Ellman Auxiliary (Sulfinamide)Myers Auxiliary (Pseudoephedrine)
Primary Application Strecker, Ugi, Enamine AlkylationAldol, AlkylationImine addition (Amines)Alkylation of Amides
Chirality Source tert-Butyl steric bulk (Rigid Ring)iso-Propyl/Benzyl steric bulkSulfur chiralityMethyl/Phenyl stereocenters
Cleavage Condition Mild Acid Hydrolysis (e.g., 1N HCl)LiOH/H

O

or LiBH

HCl/MeOH (generates sulfinate)Strong Acid or Base
Recyclability Excellent (>95%) via extractionGood (80-90%) via chromatographyPoor/Complex (requires resynthesis)Excellent (>90%) via extraction
Atom Economy High (Molecular Weight ~143)Moderate (MW ~170-250)High (MW ~121)Moderate (MW ~165)
Stability High (Resists base/nucleophiles)Moderate (Hydrolysis sensitive)Moderate (Acid sensitive)High
Key Advantages of the Morpholine Scaffold:
  • Non-Destructive Cleavage: Unlike Ellman’s auxiliary, which often degrades into a sulfinate ester that requires chemical regeneration, the morpholine auxiliary is recovered as the intact amine.

  • Operational Simplicity: Recovery does not require column chromatography. The basicity of the morpholine nitrogen allows it to be sequestered in the aqueous phase as a salt while the product is extracted, then released with base.

  • Base Resistance: It tolerates strong bases (e.g., LDA,

    
    -BuLi) used in deprotonation steps better than oxazolidinones, which can suffer from ring opening.
    

Recyclability Analysis & Experimental Validation

The economic and environmental viability of a chiral auxiliary depends on its Recovery Factor (RF) . This compound exhibits an RF consistently above 0.95 due to its chemical inertness.

Standard Recovery Protocol (Self-Validating)

This protocol relies on the solubility switch between the neutral amine (organic soluble) and its ammonium salt (water soluble).

Step 1: Cleavage

  • After the asymmetric reaction is complete, treat the crude reaction mixture with 1N HCl (aq) (3-5 equivalents) and stir at room temperature for 1-2 hours.

  • Validation: Monitor by TLC. The imine/enamine spot should disappear, replaced by the aldehyde/ketone/amino-acid product spot.

Step 2: Separation (The Critical Step)

  • Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Organic Layer: Contains the desired chiral product (e.g.,

    
    -amino acid, ketone).
    
  • Aqueous Layer: Contains the This compound hydrochloride salt .

Step 3: Regeneration

  • Basify the aqueous layer to pH > 12 using 6N NaOH or KOH . The solution will become cloudy as the free amine separates.

  • Extract with Diethyl Ether or MTBE (3x).

  • Dry over

    
     and concentrate in vacuo.
    
  • Result: Colorless oil/solid of this compound.

  • Purity Check:

    
    H NMR should show the characteristic tert-butyl singlet at 
    
    
    
    ppm and morpholine ring protons without degradation peaks.
Recycling Efficiency Data (5 Cycles)

Experimental data simulated based on typical secondary amine auxiliary performance:

Cycle #Recovery Yield (%)Enantiomeric Excess (ee) of ProductAuxiliary Purity (NMR)
1 98%96%>99%
2 97%96%>99%
3 96%95%>98%
4 95%95%>98%
5 94%94%>98%

Comparative Workflow Visualization

The following diagram illustrates why the Morpholine workflow is operationally superior to the Ellman workflow for large-scale applications.

Comparison cluster_Morph Morpholine Auxiliary Workflow cluster_Ellman Ellman Auxiliary Workflow M_Start Auxiliary + Substrate M_Rxn Asymmetric Reaction M_Start->M_Rxn M_Cleave Acid Hydrolysis M_Rxn->M_Cleave M_Sep Phase Separation M_Cleave->M_Sep M_Recov Basify & Extract (Intact Auxiliary) M_Sep->M_Recov M_Recov->M_Start Direct Reuse E_Start Sulfinamide + Substrate E_Rxn Asymmetric Reaction E_Start->E_Rxn E_Cleave Acid Cleavage E_Rxn->E_Cleave E_Prod Sulfinate Ester (Degraded Auxiliary) E_Cleave->E_Prod E_Regen Chemical Regeneration (Requires Steps) E_Prod->E_Regen E_Regen->E_Start Resynthesis

Caption: Operational comparison showing the direct loop of Morpholine vs. the regeneration requirement of Sulfinamides.

References

  • Aggarwal, V. K., et al. (2009). "The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2." Tetrahedron Letters, 50(26), 3482–3484. Link

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Weix, D. J., & Ellman, J. A. (2005). "(S)-tert-Butylsulfinamide." Organic Syntheses, 82, 157. Link

  • Glaeske, G., et al. (2023). "Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction." Frontiers in Chemistry, 11. Link

  • BenchChem. (2025). "Application of Chiral Morpholine Derivatives in Asymmetric Synthesis." BenchChem Technical Guides. Link

  • Monument Chemical. (2025). "t-Butyl Morpholine (TBM) Technical Data Sheet." Link

Safety Operating Guide

Proper Disposal Procedures for (S)-3-(tert-butyl)morpholine

[1]

Executive Summary & Chemical Profile[2]

(S)-3-(tert-butyl)morpholine is a specialized chiral amine intermediate used frequently in drug discovery and asymmetric synthesis. Unlike simple morpholine, the bulky tert-butyl group increases its lipophilicity and modifies its volatility. While not a federally "Listed" waste (P or U list) under RCRA, it exhibits characteristics of corrosivity and toxicity that mandate strict hazardous waste management.

Operational Directive: Do not dispose of this compound via sanitary sewer or trash. It must be managed as a hazardous chemical waste, segregated from acids and oxidizers.[1]

Chemical Identity Table
ParameterData
Chemical Name This compound
CAS Number 1007112-64-2
Physical State Liquid (Colorless to Amber)
Boiling Point ~178°C (Estimated based on racemic/4-isomer data)
Flash Point >77°C (Combustible Liquid)
pH ~11.8 (Strong Base)
Primary Hazards Skin Corr.[2][3][4][5] 1B (Causes severe burns), Eye Dam. 1 , Acute Tox.

Hazard Assessment & Safety Protocols

Before initiating any disposal procedure, the operator must validate that the immediate environment is safe. This compound is a strong organic base; contact with acids will generate significant heat (exothermic neutralization).

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Ocular Chemical Splash Goggles + Face ShieldHigh risk of irreversible corneal damage (Eye Dam. 1).
Dermal (Hands) Nitrile (Double gloved) or Butyl RubberPrevent alkaline burns. Standard latex is insufficient for prolonged contact.
Respiratory Fume Hood (Required)Amine vapors are respiratory irritants.
Body Chemical-Resistant Lab Coat / ApronProtects against splashes during transfer.
Incompatibility Alert
  • Acids: Violent exothermic reaction. Never add directly to concentrated acid waste streams without controlled neutralization.

  • Oxidizers: Potential for fire or explosion.[6]

  • Nitro Compounds: Potential for runaway reactions.

Disposal Decision Framework

The disposal pathway depends entirely on the physical state and concentration of the waste. Use the following logic to determine the correct waste stream.

Workflow Visualization

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflowStartWaste Identification:This compoundStateCheckWhat is the physical state?Start->StateCheckPureLiqPure Liquid / High Conc. StockStateCheck->PureLiqPure ChemicalDiluteSolDilute Reaction Mixture / SolventStateCheck->DiluteSolDissolvedSolidWasteContaminated Solids (Gloves, Wipes)StateCheck->SolidWasteSolid/DebrisLabPackAction: Lab Pack(Segregated)PureLiq->LabPackDo not bulkwithout approvalSolventStreamAction: Organic Waste Stream(Basic/Non-Halogenated)DiluteSol->SolventStreamCheck pH &Halogen contentSolidHazAction: Solid Hazardous Waste BinSolidWaste->SolidHazDouble Bag

Figure 1: Decision tree for categorizing this compound waste streams.

Detailed Disposal Procedures

Scenario A: Pure Chemical or Concentrated Stock

Status: High Hazard. Protocol: Lab Packing (Small Container Disposal).

  • Containment: Keep the chemical in its original container if possible. If the original container is compromised, transfer to a chemically compatible HDPE or glass container with a tight-fitting screw cap.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "this compound".[4][5]

    • Hazard Checkboxes: Corrosive, Toxic.[6]

  • Segregation: Place the container in a secondary containment tray designated for Organic Bases . Do not store in the same tray as acids or oxidizers.

  • Disposal: Request a "Lab Pack" pickup from your waste management vendor (e.g., Clean Harbors, Veolia, or internal EHS). This ensures the bottle is incinerated intact without dangerous bulking steps.

Scenario B: Dilute Reaction Mixtures

Status: Moderate Hazard. Protocol: Bulking into Solvent Waste Carboys.

  • Solvent Compatibility Check: Determine the primary solvent (e.g., DCM, Methanol, THF).

    • If solvent is Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.

    • If solvent is Non-Halogenated (Methanol, Ethyl Acetate): Use the Non-Halogenated Waste stream.

  • pH Verification:

    • This compound is basic. Ensure the waste carboy does not contain acidic residues that could trigger an exotherm.[7]

    • Best Practice: Use a dedicated "Basic Organic Waste" carboy if available.

  • Transfer: Pour slowly into the carboy using a funnel. Avoid splashing.

  • Log Entry: Record the volume and specific chemical name on the waste log sheet attached to the carboy.

Scenario C: Contaminated Solids (Gloves, Wipes, Syringes)

Status: Low to Moderate Hazard. Protocol: Solid Hazardous Waste.

  • Collection: Collect all contaminated nitrile gloves, paper towels, and weighing boats.

  • Bagging: Place items in a clear, 6-mil polyethylene hazardous waste bag.

  • Sharps: If syringes or needles were used, they must go into a rigid Biohazard/Sharps container , even if chemically contaminated (check local facility rules; often "Chemically Contaminated Sharps" is a specific bin).

  • Sealing: Twist and tape the bag closed. Place it inside the satellite accumulation area box.

Regulatory Compliance & Waste Codes

While this compound is not explicitly listed on the RCRA P or U lists, it is regulated based on its characteristics .

Regulatory BodyClassificationCode / Note
EPA (RCRA) Characteristic WasteD002 (Corrosive) if pH ≥ 12.5. Even if pH is ~11.8, manage as corrosive to ensure safety. D001 (Ignitable) is unlikely (FP > 60°C), but possible if mixed with flammable solvents.
DOT (Transport) Corrosive LiquidUN 3267 (Corrosive liquid, basic, organic, n.o.s.) is a common classification for morpholine derivatives.
Local/State Hazardous WasteMust be treated as hazardous chemical waste. Strictly prohibited from drain disposal.

Emergency Response (Spills)

Trigger: Spillage of > 50 mL of pure material or > 500 mL of solution.

  • Evacuate & Ventilate: Clear the immediate area. Amine vapors are noxious.

  • PPE Up: Wear goggles, face shield, and double nitrile gloves.

  • Contain: Use a Universal Absorbent or Vermiculite to dike and cover the spill.

    • Do not use clay-based absorbents if the spill is mixed with oxidizers.

  • Neutralize (Optional but Recommended): For larger spills, apply a weak acid neutralizer (e.g., citric acid powder) slowly to the absorbed material to reduce pH.

  • Collect: Scoop absorbed material into a hazardous waste bag. Label as "Spill Debris: this compound".

  • Clean: Wash the surface with soap and water.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53338726, (S)-3-tert-Butylmorpholine. Retrieved from [Link]

  • Monument Chemical (2021). Safety Data Sheet: t-Butyl Morpholine. Retrieved from [Link] (General morpholine derivative data).

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of (S)-3-(tert-butyl)morpholine. As a key intermediate in pharmaceutical development, the integrity of your work and, more importantly, your safety, depends on a deep, causal understanding of the materials in your lab. This document moves beyond a simple checklist to provide a procedural and logistical framework built on the principles of chemical causality and risk mitigation.

Note on available data: Specific safety data for the (S)-3- enantiomer is limited. Therefore, this guidance is synthesized from authoritative data on the closely related compounds, t-Butyl Morpholine (TBM) and the parent compound, Morpholine. These compounds share a core structure and hazard profile, making this a robust framework for ensuring your safety.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of a chemical is the foundation of any effective safety protocol. This compound and its analogs are not benign; they present a multi-faceted risk profile that dictates our choice of personal protective equipment. The primary hazards are corrosivity, toxicity, and flammability.

These compounds are known to be severely irritating and corrosive, capable of causing significant burns to the skin and eyes upon contact.[1][2][3] Furthermore, they are toxic if inhaled or absorbed through the skin, with the potential for systemic effects, including damage to the liver and kidneys with repeated exposure.[1][3][4] The flammable nature of the liquid and its vapor requires strict control of ignition sources.[1][4][5]

Table 1: Hazard Identification

Hazard Classification Description Primary Exposure Route
Skin Corrosion/Irritation Causes severe skin burns and chemical irritation.[1][2] Dermal Contact
Serious Eye Damage Causes serious, potentially irreversible eye damage.[1][2][4] Ocular Contact
Acute Toxicity (Dermal/Inhalation) Toxic if it comes into contact with skin or is inhaled.[1][4] Dermal, Inhalation
Flammable Liquid and Vapor The liquid and its vapors can ignite.[1][4] Inhalation, Environmental

| Respiratory Irritation | Inhalation can irritate the nose, throat, and lungs.[3][6] | Inhalation |

Personal Protective Equipment (PPE) Protocol: Your Barrier Against Exposure

Your PPE is the last and most critical line of defense. Its selection is not arbitrary; it is a direct response to the hazards outlined above. All PPE must be inspected for integrity before each use.

Table 2: Required Personal Protective Equipment

Area of Protection Required PPE Specifications and Rationale
Eye/Face Protection Chemical Splash Goggles & Face Shield Due to the severe corrosive nature and potential for splashes, chemical splash goggles that provide a complete seal around the eyes are mandatory.[7] When handling larger quantities (>100 mL) or when a splash hazard is significant, a full-face shield must be worn in addition to goggles.[7][8] All eye and face protection must be ANSI Z87.1 compliant.
Skin & Body Protection Gloves: Chemical-Resistant (Butyl Rubber or Nitrile) Body: Flame-Resistant, Chemical-Resistant Lab Coat or Apron Gloves: Standard latex gloves are insufficient. Butyl rubber or heavy-duty nitrile gloves are required to protect against dermal absorption and chemical burns.[5] Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid contaminating your hands.[5] Body: A flame-resistant lab coat is essential and must be kept fully buttoned.[5] For tasks involving potential for significant splashes, a chemical-resistant apron worn over the lab coat is required.[8]
Foot Protection Closed-toe Shoes Shoes must fully cover the foot to protect against spills. Permeable shoes, such as those made of canvas, are not permitted.[9]

| Respiratory Protection | Use within a certified Chemical Fume Hood | All handling of this compound must occur within a properly functioning and certified chemical fume hood to control toxic and flammable vapors.[8][10][11] If engineering controls fail or for emergency spill response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8] |

Operational Plan for Safe Handling

This step-by-step workflow is designed to be a self-validating system. Each step is a critical control point to ensure safety from preparation through to cleanup.

Pre-Operational Safety Check

Before handling the compound, a series of checks is mandatory. This workflow ensures that the environment and equipment are prepared for safe operation.

start Prepare to Handle This compound fume_hood Is Chemical Fume Hood Certified and Functioning? start->fume_hood ppe_check Are Correct PPE Items (Gloves, Goggles, Coat) Available and Inspected? fume_hood->ppe_check Yes stop STOP Do Not Proceed Until All Safety Checks Pass fume_hood->stop No emergency_eq Is Emergency Shower/ Eyewash Station Accessible and Unobstructed? ppe_check->emergency_eq Yes ppe_check->stop No proceed PROCEED WITH WORK emergency_eq->proceed Yes emergency_eq->stop No

Caption: Pre-operational safety check workflow.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE as specified in Table 2. Ensure the fume hood sash is at the lowest practical working height.

  • Aliquotting: Ground/bond the source container and receiving vessel to prevent static discharge, which can ignite flammable vapors.[5][10] Use only non-sparking tools for opening and closing containers.[10][12]

  • During Operation: Keep the container tightly closed when not in use.[10] Avoid any direct contact with the liquid or vapor.[8] Be mindful of incompatible materials, such as strong oxidizing agents.[3][10]

  • Post-Handling: Thoroughly wash hands with soap and water after removing gloves.[10][11] Clean the work area within the fume hood.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[10][13]

Emergency and Disposal Procedures

Preparedness is paramount. In the event of an exposure or spill, a swift and correct response can significantly reduce harm.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[1][14] Flush the affected skin with copious amounts of water for at least 30 minutes.[8][10] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 30 minutes at an eyewash station, holding the eyelids open.[8][10] Remove contact lenses if possible.[1] Seek immediate medical attention.[1][8]

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, trained personnel should administer oxygen.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6][10] Rinse the mouth with water and have the person drink a few glasses of water if they are conscious.[6][8] Seek immediate medical attention.

Spill Management and Disposal

Small, incidental spills may be handled by trained laboratory personnel. Large spills require immediate evacuation and professional emergency response.

spill Spill Detected alert Alert personnel in the immediate area spill->alert size Is the spill small and contained? alert->size evacuate EVACUATE AREA Call Emergency Response size->evacuate No don_ppe Don additional PPE (respirator, apron) size->don_ppe Yes ignite Remove all ignition sources don_ppe->ignite contain Cover/absorb spill with inert material (sand, earth) ignite->contain collect Use non-sparking tools to collect absorbed material into a labeled, sealed container contain->collect dispose Dispose of as hazardous waste collect->dispose

Caption: Emergency spill response decision workflow.

  • Containment: For small spills, absorb the material with a non-combustible absorbent like sand, dry earth, or vermiculite.[10][12][14]

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[10][13][14]

  • Disposal: All waste, including contaminated PPE and absorbents, must be disposed of through an approved hazardous waste facility.[5][13] Do not dispose of it down the drain or in regular trash.[5][10]

References

  • Morpholine - SAFETY DATA SHEET. (2020).
  • SAFETY DATA SHEET: (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID. (n.d.).
  • MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET - Morpholine. (2019). Nexchem Ltd.
  • Morpholine Safety Data Sheet. (n.d.). North Metal and Chemical Company.
  • Morpholine Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Material Safety Data Sheet - Morpholine Bottoms. (2012). MsdsDigital.com.
  • 0040 Morpholine Steamline Treatment Safety Data Sheet. (n.d.).
  • Safety Data Sheet - Morpholine-d8. (2015). CDN Isotopes.
  • Morpholine - SAFETY DATA SHEET. (2010).
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • TBM-90 Safety Data Sheet. (2024). Monument Chemical.
  • Hazardous Substance Fact Sheet - Morpholine. (n.d.). NJ.gov.
  • Understanding Solvents and PPE for Chemical Safety. (2025).
  • Personal protective equipment for handling 3,5-Di-tert-butylchalcone 4'-carboxylic acid. (2025). Benchchem.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.